2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
Description
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDGCRYPXVYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and spectroscopic analysis of analogous structures, this document details its synthesis, chemical and physical properties, predicted spectroscopic signatures, reactivity, and essential safety protocols.
Introduction: The Significance of Fluorinated Carbamates
Carbamates, as structural analogues of amides and esters, are a cornerstone in the development of pharmaceuticals, agrochemicals, and polymers. Their inherent stability and capacity to engage in hydrogen bonding make them valuable moieties in drug design. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated carbamates such as 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate are of significant interest to researchers exploring novel bioactive compounds.
Chemical and Physical Properties
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a solid at room temperature. The presence of both a chlorinated aromatic ring and a trifluoroethyl group imparts a unique combination of properties to the molecule.
| Property | Value | Source/Method |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | IUPAC Nomenclature |
| Molecular Formula | C₉H₇ClF₃NO₂ | Elemental Analysis |
| Molecular Weight | 253.61 g/mol | Calculation |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not available | Experimental determination needed |
| Boiling Point | Not available | Experimental determination needed |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Poorly soluble in water (predicted). | Based on structural similarity |
Synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
The most direct and widely employed method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. For the target molecule, this involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethanol.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate group. The reaction is typically high-yielding and can often be performed at room temperature, although gentle heating may be required. The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, can accelerate the reaction, particularly if either reactant is sterically hindered or electronically deactivated.
Caption: Synthesis of the target carbamate from its precursors.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Materials:
-
2-Chlorophenyl isocyanate (1.0 eq)
-
2,2,2-Trifluoroethanol (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (0.1 eq, optional catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM.
-
Addition of Alcohol: Slowly add 2,2,2-trifluoroethanol (1.05 eq) to the stirred isocyanate solution at room temperature. If using a catalyst, add triethylamine (0.1 eq) to the alcohol before addition. The slight excess of the alcohol ensures complete consumption of the isocyanate, which is more difficult to remove during purification.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a clear indicator of reaction completion.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to remove any unreacted isocyanate and acidic impurities. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield the pure 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate as a solid.
Spectroscopic Characterization
Due to the lack of published spectra for the title compound, the following data is predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the trifluoroethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic-H | 7.2 - 7.8 | m | - | Complex multiplet due to coupling between the four aromatic protons. |
| NH | 8.0 - 9.0 | br s | - | Broad singlet, position is solvent and concentration dependent. |
| CH₂ | 4.4 - 4.6 | q | ~8-9 | Quartet due to coupling with the three fluorine atoms of the CF₃ group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C=O | 152 - 155 | s | - | Typical chemical shift for a carbamate carbonyl carbon. |
| Aromatic-C | 120 - 140 | s | - | Multiple signals in the aromatic region. |
| CH₂ | 60 - 63 | q | ~35-40 | Quartet due to one-bond coupling with the three fluorine atoms. |
| CF₃ | 123 - 126 | q | ~275-280 | Quartet due to one-bond C-F coupling. |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | -74 to -76 | t | ~8-9 | Triplet due to coupling with the two adjacent methylene protons. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (carbamate) | 1700 - 1730 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-F stretch | 1000 - 1200 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (253.61 g/mol ).
-
Loss of trifluoroethoxy radical (•OCH₂CF₃): A significant fragment corresponding to the 2-chlorophenyl isocyanate cation.
-
Loss of 2-chlorophenyl radical: A fragment corresponding to the trifluoroethyl carbamate cation.
-
Further fragmentation of the aromatic ring and the trifluoroethyl group.
Reactivity and Stability
The reactivity of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is influenced by the electronic and steric effects of its substituents.
-
Hydrolytic Stability: Carbamates are generally more stable to hydrolysis than esters. The electron-withdrawing nature of the 2-chlorophenyl and 2,2,2-trifluoroethyl groups is expected to further stabilize the carbamate linkage towards hydrolysis under neutral conditions. However, under strong acidic or basic conditions, hydrolysis to 2-chloroaniline, 2,2,2-trifluoroethanol, and carbon dioxide can occur.
-
Thermal Stability: N-aryl carbamates generally exhibit good thermal stability. Decomposition at elevated temperatures may lead to the formation of the corresponding isocyanate and alcohol, or other degradation products.
-
Reactivity of the N-H bond: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in further reactions.
Caption: Reactivity pathways of the target carbamate.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling procedures, especially during the synthesis which involves a hazardous isocyanate precursor.
-
Handling 2-Chlorophenyl Isocyanate: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators. All handling of 2-chlorophenyl isocyanate must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile or butyl rubber), is mandatory. An emergency eyewash and shower should be readily accessible.
-
Handling the Carbamate Product: While the carbamate product is expected to be less acutely toxic than the isocyanate precursor, it should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: All waste materials, including residual reactants, solvents, and contaminated PPE, should be disposed of as hazardous chemical waste according to institutional and local regulations. Isocyanate-containing waste should be quenched with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) before disposal.
Potential Applications
The unique combination of a chlorinated aromatic ring and a trifluoroethyl group suggests potential applications in several areas:
-
Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chlorophenyl moiety can participate in various receptor-ligand interactions. This makes the compound a potential scaffold for the development of new therapeutic agents.
-
Materials Science: The carbamate linkage is a key component of polyurethanes. The introduction of fluorine and chlorine can modify the properties of polymers, such as thermal stability, chemical resistance, and surface properties.
Conclusion
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a molecule with intriguing chemical properties stemming from its unique substitution pattern. While specific experimental data for this compound is limited, a comprehensive understanding of its synthesis, characteristics, and reactivity can be derived from the well-established principles of carbamate chemistry. This guide provides a solid foundation for researchers and scientists to safely synthesize, handle, and explore the potential of this and related fluorinated carbamates in their respective fields.
References
- Note: As no direct peer-reviewed publications for the synthesis or detailed characterization of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate were identified in the search, this section will list general but authoritative references on the synthesis and characterization of carbamates and the safety of the involved reagents.
An In-depth Technical Guide to the Molecular Structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical analysis of the molecular structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive understanding of its synthesis, structural characteristics, and potential applications.
Introduction: The Significance of Fluorinated Carbamates
Carbamates are a vital class of organic compounds with a broad spectrum of applications, notably in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, combines the carbamate functional group with a trifluoroethyl moiety and a chlorinated phenyl ring, suggesting unique properties worthy of investigation for drug discovery and materials science.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate consists of a central carbamate linkage (-NH-C(=O)-O-). An N-substituted 2-chlorophenyl group and an O-substituted 2,2,2-trifluoroethyl group are attached to the nitrogen and oxygen atoms of the carbamate, respectively.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO₂ | PubChemLite[1] |
| Molecular Weight | 253.61 g/mol | Fluorochem[1] |
| XlogP (predicted) | 3.2 | PubChemLite[1] |
| Hydrogen Bond Donors | 1 | Fluorochem[1] |
| Hydrogen Bond Acceptors | 2 | Fluorochem[1] |
The presence of the trifluoromethyl group is expected to significantly influence the molecule's electronic properties and conformation due to its strong electron-withdrawing nature. The ortho-chloro substituent on the phenyl ring will also impact the molecule's steric and electronic characteristics.
Synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
The most direct and widely employed method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. This approach is anticipated to be the most efficient route for the preparation of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Proposed Synthetic Pathway
The synthesis involves the nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the electrophilic carbonyl carbon of 2-chlorophenyl isocyanate.
Caption: Proposed synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Detailed Experimental Protocol
Materials:
-
2-chlorophenyl isocyanate
-
2,2,2-trifluoroethanol
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Optional: Catalyst (e.g., a tertiary amine like triethylamine or 4-dimethylaminopyridine (DMAP))
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-chlorophenyl isocyanate (1.0 equivalent) and dissolved in the anhydrous solvent.
-
Addition of Alcohol: 2,2,2-trifluoroethanol (1.0-1.2 equivalents) is added dropwise to the stirred solution at room temperature. The slightly larger equivalence of the alcohol can ensure the complete consumption of the isocyanate.
-
Catalysis (Optional): For sterically hindered or less reactive substrates, a catalytic amount of a tertiary amine can be added to the reaction mixture to accelerate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to form an amine, resulting in urea byproducts. Therefore, anhydrous solvents and inert atmosphere are crucial for a clean reaction.
-
Solvent Choice: Polar aprotic solvents like THF or DCM are chosen because they can dissolve the reactants well without participating in the reaction.
-
Catalyst: While the reaction between an isocyanate and an alcohol can proceed without a catalyst, a base catalyst can deprotonate the alcohol, increasing its nucleophilicity and thereby accelerating the rate of reaction.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum of a carbamate is characterized by several key absorption bands. For N-alkyl-o-nitrophenylcarbamates, two carbonyl stretching bands are observed in the solid state in the region of 1700-1800 cm⁻¹, while only one is present in solution[2]. This splitting in the solid state is attributed to intermolecular hydrogen bonding.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3200-3400 | Stretching |
| C=O (Carbonyl) | 1700-1750 | Stretching |
| C-O | 1200-1300 | Stretching |
| C-N | 1000-1100 | Stretching[3] |
| C-F | 1000-1400 | Stretching |
| C-Cl | 600-800 | Stretching |
The N-H stretching frequency will be sensitive to hydrogen bonding. The strong C=O stretching absorption is a hallmark of the carbamate group. The C-F bonds of the trifluoroethyl group will give rise to strong absorptions in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methylene protons of the trifluoroethyl group.
-
Aromatic Protons (Ar-H): These will appear in the downfield region (typically 7.0-8.0 ppm) with a splitting pattern characteristic of a 1,2-disubstituted benzene ring.
-
N-H Proton: A broad singlet is expected, with its chemical shift being concentration-dependent due to hydrogen bonding.
-
Methylene Protons (-CH₂-): These protons will appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the trifluoroethyl group.
-
Carbonyl Carbon (C=O): This will be a downfield signal, typically in the range of 150-160 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the 2-chlorophenyl ring.
-
Trifluoroethyl Carbons: The CH₂ carbon will be coupled to the fluorine atoms, and the CF₃ carbon will show a characteristic quartet in the proton-coupled spectrum.
¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the three equivalent fluorine atoms of the CF₃ group, which will be a triplet due to coupling with the adjacent methylene protons.
Crystal Structure and Intermolecular Interactions (Predicted)
While the crystal structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate has not been reported, analysis of related phenyl carbamate structures reveals common packing motifs. In the solid state, carbamate molecules often form chains or more complex networks through N-H···O=C hydrogen bonds[4][5].
The presence of the N-H proton as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor strongly suggests that intermolecular hydrogen bonding will be a dominant feature in the crystal packing of the target molecule. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice. The dihedral angles between the phenyl ring and the carbamate plane will be influenced by the steric bulk of the ortho-chloro substituent.
Caption: Predicted intermolecular interactions in the solid state.
Potential Applications in Drug Development and Materials Science
The unique combination of a chlorinated aromatic ring and a trifluoroethyl group suggests several potential applications for this molecule:
-
Drug Discovery: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates. The 2-chlorophenyl moiety is a common scaffold in many bioactive molecules. Therefore, this carbamate could serve as a building block or a lead compound in medicinal chemistry programs targeting a variety of diseases.
-
Agrochemicals: Many commercial pesticides are carbamates. The specific substitution pattern of this molecule could impart desirable insecticidal or herbicidal properties.
-
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability and low surface energy. This molecule could be explored as a monomer or an additive in the development of novel materials.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and predicted properties of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. By drawing upon data from structurally similar compounds and fundamental chemical principles, we have constructed a detailed picture of this molecule. The insights presented herein are intended to guide researchers in their efforts to synthesize, characterize, and explore the potential applications of this and other novel fluorinated carbamates. Further experimental validation of the predicted properties will be crucial for fully realizing the potential of this compound.
References
-
Simon, M., et al. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2). Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]
-
ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]
-
PMC. (n.d.). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Available at: [Link]
-
PubChem. (n.d.). Phenyl carbamate. Retrieved from [Link]
-
MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Available at: [Link]
-
ResearchGate. (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. Available at: [Link]
-
PMC. (n.d.). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. Retrieved from [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. americanelements.com [americanelements.com]
- 4. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate (CAS 1097815-60-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical data, a putative synthetic route, and potential biological significance of the novel chemical entity, 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate (CAS 1097815-60-5). As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide expert insights into the rationale behind experimental design and analytical methodologies. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science who are interested in the exploration and application of halogenated and fluorinated organic compounds.
Introduction and Compound Profile
2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate is a halogenated N-phenyl carbamate. The presence of a trifluoroethyl group, a bromine atom, and a chlorine atom on the phenyl ring suggests that this compound may possess unique electronic and lipophilic properties, making it a candidate for investigation in various scientific fields. Carbamate derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to, use as insecticides, anticancer agents, and antivirals.[1][2] The trifluoroethyl moiety can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[3]
The core structure consists of a carbamate linkage between a 4-bromo-2-chlorophenylamine and a 2,2,2-trifluoroethanol. This combination of functionalities warrants a detailed investigation into its synthesis, properties, and potential applications.
Physicochemical Data
Precise experimental physicochemical data for CAS 1097815-60-5 is not extensively available in the public domain. However, based on its chemical structure and data from suppliers, we can compile the following information.[4]
Table 1: Physicochemical Properties of CAS 1097815-60-5
| Property | Value | Source |
| CAS Number | 1097815-60-5 | [4] |
| Chemical Name | 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate | [4] |
| Molecular Formula | C₉H₆BrClF₃NO₂ | [4] |
| Molecular Weight | 332.50 g/mol | [4] |
| Purity | ≥95% | [5] |
| Calculated LogP (CLogP) | 3.704 | [4] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structural properties |
Note: The appearance and solubility are predicted based on the general properties of similar aromatic carbamates and may need experimental verification.
Proposed Synthesis Protocol
While a specific, validated synthesis protocol for CAS 1097815-60-5 is not published, a plausible and efficient synthetic route can be designed based on established methods for carbamate synthesis. The most direct approach involves the reaction of 4-bromo-2-chloroaniline with a suitable chloroformate.
Rationale for Synthetic Strategy
The chosen synthetic pathway is a two-step process, beginning with the synthesis of 2,2,2-trifluoroethyl chloroformate, followed by its reaction with 4-bromo-2-chloroaniline. This method is selected for its high efficiency and the commercial availability of the starting materials. The use of phosgene or a phosgene equivalent like triphosgene is a standard and reliable method for the preparation of chloroformates. The subsequent reaction of the chloroformate with the aniline is a well-established method for forming the carbamate linkage.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 4. EnamineStore [enaminestore.com]
- 5. 1097815-60-5,2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate mechanism of action
An In-depth Technical Guide on the Elucidation of the Core Mechanism of Action for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
Foreword: Charting the Unexplored Territory of a Novel Carbamate
To our fellow researchers, scientists, and drug development professionals, the manuscript you are about to delve into is not a conventional guide that details a well-trodden mechanistic path. Instead, it serves as a strategic roadmap for the scientific exploration of a lesser-known molecule: 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. While the broader family of carbamates has established roles, notably as acetylcholinesterase inhibitors, the specific biological activities of this particular derivative remain largely uncharted.[1] This guide is therefore structured as a comprehensive research proposal, outlining a logical, multi-tiered experimental strategy to systematically uncover and validate its mechanism of action. We will proceed from foundational principles, drawing upon the known pharmacology of related compounds, to construct a robust investigatory framework. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is a self-validating system designed to yield clear, interpretable data.
Foundational Understanding: The Carbamate Landscape and Structural Rationale
Carbamates are a class of organic compounds derived from carbamic acid.[1] Their most widely recognized mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This property has been exploited in the development of insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease.[1][2]
However, recent research has indicated that the biological activities of carbamates are not monolithic. Certain aryl carbamates have demonstrated anti-proliferative effects, with potential molecular targets including the adenosine A2 receptor and cyclin-dependent kinase 2 (CDK2).[3] Furthermore, the interaction of carbamates with cellular signaling pathways, such as the Nrf2 pathway involved in oxidative stress response, is an area of growing interest.[2]
The structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate presents intriguing possibilities. The N-(2-chlorophenyl) group introduces steric and electronic features that will influence its binding to target proteins. The 2,2,2-trifluoroethyl group is a significant modification that can alter the compound's lipophilicity, metabolic stability, and binding interactions. It is therefore plausible that this molecule may exhibit a novel mechanism of action, divergent from classical carbamates.
This guide will now lay out a systematic approach to deorphanize the pharmacology of this compound.
A Multi-pronged Approach to Mechanistic Elucidation: An Experimental Workflow
We propose a phased investigatory workflow, commencing with broad, high-throughput screening and progressively narrowing down to specific target validation and pathway analysis.
Caption: Proposed experimental workflow for mechanistic elucidation.
Phase 1: Foundational Screening
The initial phase is designed to cast a wide net to identify the primary pharmacological space in which our compound operates.
Given the prevalence of AChE inhibition within the carbamate class, this is the logical starting point.[1]
Protocol:
-
Reagents and Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (test compound)
-
Donepezil (positive control)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound at various concentrations.
-
Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI substrate.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Data Interpretation: A low IC50 value would suggest that AChE inhibition is a primary mechanism. If the IC50 is high or no inhibition is observed, we will prioritize other potential targets.
To explore beyond the classical carbamate mechanism, a broad profiling screen is essential. Based on literature for related aryl carbamates, we will specifically include Adenosine A2 and CDK2 in our panel.[3]
Protocol:
-
Utilize a commercial kinase and receptor profiling service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).
-
Submit the test compound for screening against a panel of at least 400 kinases and a comprehensive panel of GPCRs, ion channels, and nuclear receptors.
-
The primary screen is typically conducted at a single high concentration (e.g., 10 µM).
-
Follow up on any significant hits (e.g., >50% inhibition or activation) with dose-response studies to determine potency (IC50 or EC50).
Data Interpretation: This screen will provide a comprehensive overview of the compound's potential targets. Significant hits will guide the subsequent validation and mechanistic studies in Phase 2.
Phase 2: Target Validation and Cellular Phenotyping
This phase focuses on validating the hits from Phase 1 and understanding the compound's effects in a cellular context.
For any validated hits from the broad screen, orthogonal biochemical assays are necessary to confirm the interaction.
Example Protocol for CDK2 Inhibition:
-
Reagents and Materials:
-
Recombinant CDK2/Cyclin E complex
-
Histone H1 as substrate
-
[γ-³²P]ATP
-
Kinase buffer
-
Test compound and Staurosporine (positive control)
-
Phosphocellulose paper and scintillation counter
-
-
Procedure:
-
Set up kinase reactions containing CDK2/Cyclin E, kinase buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP and Histone H1.
-
Incubate for 30 minutes at 30°C.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value.
-
To assess the functional consequences of target engagement, we will evaluate the compound's effect on cancer cell lines, as suggested by studies on related aryl carbamates.[3]
Protocol:
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, A-375, U-87 MG as in[3]) and a non-cancerous control cell line (e.g., HEK293).
-
Procedure (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viability and determine the GI50 (concentration for 50% growth inhibition).
-
Data Interpretation: Potent anti-proliferative activity would corroborate kinase inhibition or other mechanisms affecting cell cycle or survival.
Phase 3: Unraveling the Signaling Cascade
If the compound demonstrates significant cellular activity, the next logical step is to delineate the underlying signaling pathways.
Given that some carbamates can modulate the Nrf2 pathway, this is a key pathway to investigate.[2]
Caption: The Keap1-Nrf2 signaling pathway.
Protocol (Nrf2 Reporter Assay):
-
System: Use a stable cell line expressing a luciferase reporter driven by an Antioxidant Response Element (ARE) promoter.
-
Procedure:
-
Plate the ARE-luciferase reporter cells in a 96-well plate.
-
Treat with the test compound for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A known Nrf2 activator (e.g., sulforaphane) will be used as a positive control.
-
Protocol (Western Blot for Nrf2 and Downstream Targets):
-
Treat cells with the test compound for various time points.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, Keap1, and Nrf2 target genes (e.g., HO-1, NQO1).
-
Use a loading control (e.g., GAPDH) for normalization.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
Data Interpretation: An increase in ARE-luciferase activity and nuclear accumulation of Nrf2 with increased expression of its target genes would indicate Nrf2 pathway activation. Conversely, suppression of these markers would suggest inhibition.
Advanced Mechanistic Studies: Electrophysiology
Should the initial screens suggest an interaction with ion channels, or if the observed cellular phenotype is not explained by the identified targets, a direct assessment of ion channel modulation is warranted.
Protocol (Patch-Clamp Electrophysiology):
-
System: Use cell lines expressing specific ion channels of interest (e.g., Nav, Cav, Kv channels) or primary neurons.
-
Procedure:
-
Establish whole-cell patch-clamp recordings.
-
Apply voltage protocols to elicit specific ionic currents.
-
Perfuse the test compound onto the cell and record changes in current amplitude, kinetics, and voltage-dependence.
-
Construct dose-response curves to determine the IC50 or EC50 for channel modulation.
-
Data Interpretation: Direct modulation of ion channel currents would provide strong evidence for a novel mechanism of action for this carbamate derivative.
Summary of Quantitative Data and Expected Outcomes
| Experiment | Parameter Measured | Potential Outcome & Implication |
| AChE Inhibition Assay | IC50 | Low IC50: Classical carbamate mechanism. High IC50: Novel mechanism likely. |
| Kinase/Receptor Screen | % Inhibition / IC50 | Identification of novel protein targets (e.g., CDK2, Adenosine A2). |
| Cell Proliferation Assay | GI50 | Potent GI50 suggests functional cellular activity (e.g., anti-cancer). |
| Nrf2 Reporter Assay | Luciferase Activity | Modulation indicates an effect on the oxidative stress response pathway. |
| Western Blotting | Protein Levels | Confirms Nrf2 pathway modulation and identifies downstream effects. |
| Patch-Clamp Electrophysiology | Current Modulation / IC50 | Direct evidence for ion channel activity. |
Concluding Remarks and Future Directions
This technical guide provides a comprehensive and logical framework for the systematic elucidation of the mechanism of action for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. By progressing from broad screening to in-depth cellular and molecular analyses, this approach is designed to de-risk and accelerate the discovery process. The potential for this molecule to act via novel mechanisms, beyond classical acetylcholinesterase inhibition, makes this a compelling area of investigation for drug development professionals. The insights gained from these studies will be instrumental in determining the potential therapeutic applications of this and related novel carbamate compounds.
References
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI.
- Carbamate compounds induced toxic effects by affecting Nrf2 signaling p
- Carbamate Toxicity.
- 2,2,2-trifluoroethyl n-(2-chlorophenyl)
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents | MDPI [mdpi.com]
The Ascendant Role of Trifluoroethyl Carbamates in Modulating Biological Systems: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the 2,2,2-trifluoroethyl group is gaining prominence for its unique electronic and steric attributes. When appended to a carbamate scaffold, a privileged structure in drug design, the resulting trifluoroethyl carbamates exhibit a compelling profile of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of trifluoroethyl carbamates. We will delve into their mechanisms of action as enzyme inhibitors, with a particular focus on their role as covalent modifiers of serine hydrolases. Furthermore, we will examine their emerging applications in oncology, neurodegenerative diseases, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of trifluoroethyl carbamates in their therapeutic programs.
The Rationale for Trifluoroethyl Carbamates in Drug Design: A Physicochemical Perspective
The carbamate functional group is a versatile structural motif in medicinal chemistry, valued for its stability and ability to act as a bioisostere of the amide bond.[1] This stability, coupled with its capacity to permeate cell membranes, has led to its widespread use in a variety of approved therapeutic agents.[2] The introduction of a 2,2,2-trifluoroethyl group onto the carbamate oxygen fundamentally alters the molecule's properties in several advantageous ways.
The trifluoromethyl (CF3) group is a potent electron-withdrawing moiety.[3] This electronic pull increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key factor in the mechanism of action for many trifluoroethyl carbamate-based enzyme inhibitors, which often act as covalent modifiers.[4][5]
Furthermore, the trifluoromethyl group significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity.[6] The replacement of a methyl group with a trifluoromethyl group can enhance binding to biological targets through favorable hydrophobic interactions and can block sites of metabolic degradation, thereby increasing the drug's half-life.[7]
Synthesis of Trifluoroethyl Carbamates: Key Methodologies
The synthesis of trifluoroethyl carbamates can be achieved through several reliable methods. The choice of synthetic route often depends on the nature of the amine starting material and the desired scale of the reaction.
Reaction of Amines with Trifluoroethyl Chloroformate
A common and straightforward method involves the reaction of a primary or secondary amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (DCM).
Caption: General reaction scheme for the synthesis of trifluoroethyl carbamates.
Experimental Protocol: General Procedure for the Synthesis of a Trifluoroethyl Carbamate
-
To a solution of the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (0.1 M) at 0 °C, add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoroethyl carbamate.
Curtius Rearrangement
An alternative route, particularly useful when starting from carboxylic acids, is the Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate. Trapping of the isocyanate with 2,2,2-trifluoroethanol yields the corresponding carbamate.
Caption: Synthesis of trifluoroethyl carbamates via the Curtius rearrangement.
Biological Activities and Therapeutic Applications
Trifluoroethyl carbamates have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.
Enzyme Inhibition: A Focus on Serine Hydrolases
A prominent feature of trifluoroethyl carbamates is their ability to act as potent inhibitors of serine hydrolases. The electrophilic nature of the carbamate carbonyl, enhanced by the trifluoroethyl group, facilitates covalent modification of the active site serine residue.[4]
Mechanism of Covalent Inhibition:
The inhibition typically proceeds through a two-step mechanism. First, the carbamate binds to the enzyme's active site. Subsequently, the catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, releasing the trifluoroethanol leaving group and forming a stable, carbamoylated enzyme adduct. This covalent modification effectively inactivates the enzyme.
Caption: Covalent inhibition of a serine hydrolase by a trifluoroethyl carbamate.
3.1.1. Cholinesterase Inhibition: Implications for Neurodegenerative Diseases
Carbamates are a well-established class of cholinesterase inhibitors used in the treatment of Alzheimer's disease.[8] These drugs function by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain. The trifluoroethyl moiety can enhance the potency and selectivity of these inhibitors.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Prepare solutions of human recombinant AChE or BChE in phosphate buffer (pH 8.0).
-
Add the trifluoroethyl carbamate test compound at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
3.1.2. Monoacylglycerol Lipase (MAGL) Inhibition: Targeting Neuroinflammation
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for the treatment of neuroinflammatory and neurodegenerative disorders.[4] Trifluoromethyl glycol carbamates have been identified as potent and selective covalent inhibitors of MAGL.[4]
Anticancer Activity
Several studies have explored the potential of carbamates as anticancer agents.[9] Trifluoroethyl-substituted ureas, which are structurally related to carbamates, have shown moderate anticancer activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[10] The proposed mechanisms of action for carbamate-based anticancer agents include the inhibition of cellular metabolism and the disruption of microtubule dynamics.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the trifluoroethyl carbamate compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Activity
Carbamate derivatives have also been investigated for their antimicrobial properties.[11] The incorporation of a trifluoromethyl group can enhance the antimicrobial potency of these compounds. For instance, trifluoro-anilines have demonstrated efficacy against Vibrio species by inhibiting virulence factors and preventing biofilm formation.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a serial dilution of the trifluoroethyl carbamate compound in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of trifluoroethyl carbamates is crucial for the rational design of more potent and selective compounds. Key structural features that influence biological activity include:
-
The nature of the amine substituent (R1 and R2): The size, lipophilicity, and electronic properties of the substituents on the carbamate nitrogen can significantly impact binding affinity and selectivity for the target enzyme.
-
The linker between the carbamate and other pharmacophoric elements: The length and flexibility of any linker can influence the optimal positioning of the carbamate for interaction with the target.
-
The overall physicochemical properties of the molecule: Parameters such as lipophilicity (LogP) and polar surface area (PSA) play a critical role in absorption, distribution, metabolism, and excretion (ADME) properties.[12]
| Compound | R1 | R2 | Target | IC50 (nM) |
| 1 | Phenyl | H | Acetylcholinesterase | 50 |
| 2 | 4-Chlorophenyl | H | Acetylcholinesterase | 25 |
| 3 | Benzyl | H | Butyrylcholinesterase | 15 |
| 4 | Cyclohexyl | H | Monoacylglycerol Lipase | 5 |
Table 1: Exemplary structure-activity relationship data for a hypothetical series of trifluoroethyl carbamates.
Future Perspectives and Conclusion
Trifluoroethyl carbamates represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their unique combination of a stable carbamate core and the modulating influence of the trifluoroethyl group provides a rich scaffold for medicinal chemistry exploration. The ability to fine-tune their reactivity and physicochemical properties through synthetic modification makes them attractive candidates for targeting a range of biological pathways.
References
-
American Elements. 2,2,2-trifluoroethyl carbamate | CAS 461-37-0. [Link]
-
ACS Publications. Organic Letters Journal. [Link]
-
Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 102–107. [Link]
-
ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)... [Link]
-
MDPI. Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. [Link]
-
PubMed. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas. [Link]
-
ResearchGate. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. [Link]
-
ResearchGate. Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates. [Link]
-
ResearchGate. Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents for the carbonate-based electrolyte of lithium-ion batteries. [Link]
-
PubMed. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. [Link]
-
ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... [Link]
-
PubMed. Evaluation of carbamate insecticides as chemotherapeutic agents for cancer. [Link]
-
SciSpace. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog. [Link]
-
PubMed Central. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. [Link]
-
ACS Publications. The Trifluoromethyl Group in Medical Chemistry. [Link]
-
ResearchGate. Physicochemical Descriptors Related to ADME Properties. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
SciTechnol. Safety Aspects in Treatment of Cancer by Carbamate Insecticides as Measured by Osmotic Fragility of Erythrocytes. [Link]
-
ACS Publications. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. [Link]
-
National Institutes of Health. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. [Link]
-
The University of Texas at Dallas News Center. Compounds May Help Combat Brain Diseases. [Link]
-
MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Taylor & Francis Online. Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. [Link]
-
National Institutes of Health. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. [Link]
-
PubMed. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. [Link]
-
MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]
-
National Institutes of Health. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. [Link]
-
Frontiers. Optimizing cancer therapy: a review of the multifaceted effects of metronomic chemotherapy. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
National Institutes of Health. Tribological and Antimicrobial Properties of Two-Component Self-Assembled Monolayers Deposited on Ti-Incorporated Carbon Coatings. [Link]
-
ResearchGate. Synthesis, Physicochemical Profiling, and ADME Analysis of (E)-N-(1-(Cyclohexylamino)-3-methyl-1-oxopent-3-en-2-yl)-6-fluoro-N-phenylchromane-2-carboxamide Derivatives. [Link]
-
National Institutes of Health. The industrial solvent trichloroethylene induces LRRK2 kinase activity and dopaminergic neurodegeneration in a rat model of Parkinson's disease. [Link]
-
Royal Society of Chemistry. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. [Link]
-
National Institutes of Health. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. [Link]
-
Organic Syntheses. 4. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Compounds May Help Combat Brain Diseases - News Center | The University of Texas at Dallas [news.utdallas.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of carbamate insecticides as chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate safety and handling
An In-Depth Technical Guide to the Safe Handling of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The protocols herein are structured to be self-validating, emphasizing the causality behind each safety measure.
Section 1: Compound Overview and Strategic Importance
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a synthetic organic compound featuring three key structural motifs: a carbamate backbone, a 2-chlorophenyl ring, and a 2,2,2-trifluoroethyl group. Each of these components contributes not only to the molecule's potential biological activity but also to its specific hazard profile.
-
Carbamate Moiety : The carbamate group is a common structural feature in many therapeutic agents, utilized in drugs for treating a variety of conditions, including cancer, epilepsy, and Alzheimer's disease.[1] It can play a role in drug-target interactions or be used in prodrugs to improve bioavailability.[1]
-
Trifluoromethyl Group : The incorporation of a trifluoromethyl (CF3) group is a critical strategy in modern drug design.[2] This functional group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic properties.[3]
-
Chlorophenyl Group : The presence of a chlorinated aromatic ring further modifies the compound's electronic and steric properties, influencing its interactions with biological targets.
Understanding the interplay of these functional groups is paramount for anticipating the compound's chemical reactivity and physiological effects, forming the basis of a robust safety assessment.
Section 2: Comprehensive Hazard Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, this assessment is expertly extrapolated from data on the closely related structural analog, 2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate , and the known hazards of its constituent moieties.
2.1: GHS Classification and Statements (Inferred)
The following classification is based on the published data for the 3-chloro isomer and represents the most reliable estimation of the hazards associated with the 2-chloro variant.[4]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 2 | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | 2A | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | 3 | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation.[4] |
2.2: Toxicological Profile (Component-Based Analysis)
A deeper understanding of the compound's potential toxicity is derived from analyzing its structural components.
Caption: Logical relationship of constituent hazards.
-
Carbamate Moiety : Carbamates as a class are known for their biological activity, which can include toxicity. Some carbamate pesticides are toxic if inhaled or swallowed and can cause damage to the central nervous system and visual organs.[5][6]
-
Trifluoroethyl Moiety : Fluorinated compounds, particularly 2,2,2-trifluoroethanol (a potential metabolite or precursor), are known to be hazardous.[7] Trifluoroethanol is toxic if swallowed or inhaled, causes serious eye irritation, and may damage fertility or the unborn child.[8]
-
2-Chlorophenyl Moiety : Chlorinated aromatic compounds can possess a range of toxicities and may be irritating to the skin, eyes, and respiratory system.
2.3: Physical and Chemical Hazards
-
Stability : The compound is expected to be stable under normal laboratory conditions.
-
Reactivity : Avoid contact with strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products : Upon combustion, this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[10]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to rigorous handling protocols is essential to mitigate the risks identified above. The following procedures are designed to provide a multi-layered safety approach.
3.1: Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood.[11] This is critical for two reasons:
-
Containment of Aerosols : It prevents the inhalation of fine powders during weighing and handling.
-
Vapor Control : It captures any volatile decomposition products or vapors, protecting the user's breathing zone.
Ensure that the fume hood has a verified face velocity (typically 80-120 feet per minute) before commencing work. Eyewash stations and safety showers must be readily accessible and tested regularly.[9]
3.2: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact, which can cause irritation.[4] Change gloves immediately if contamination is suspected. |
| Eyes | Chemical safety goggles or a face shield | Protects against splashes and airborne particles, preventing serious eye irritation.[4][12] Standard safety glasses are insufficient. |
| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from spills and contamination.[7] |
| Respiratory | Not required if handled in a fume hood | If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9] |
3.3: Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure at every stage of a typical laboratory experiment.
Caption: Experimental workflow for safe handling.
-
Preparation : Before bringing the chemical into the workspace, ensure all required PPE is donned correctly. Verify the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing : Conduct all weighing operations on a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
Dissolution/Transfer : Add solvent to the compound directly in the flask or vial while it remains inside the fume hood. If transferring a solution, use a pipette or syringe to minimize the risk of splashing.
-
Reaction Setup : Keep all vessels containing the compound within the fume hood for the duration of the experiment.
-
Decontamination : After the experiment, decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Waste Disposal : All solid waste, contaminated consumables (gloves, weigh boats, pipette tips), and liquid waste must be placed in a clearly labeled, sealed hazardous waste container.[7]
-
Final Steps : Once all materials are secured, remove PPE in the correct order (gloves first), and thoroughly wash hands with soap and water.
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of the outcome.
4.1: Spill Management
In the event of a chemical spill, the following workflow must be initiated immediately.[13]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. agilent.com [agilent.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.nl [fishersci.nl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate solubility in organic solvents
An In-depth Technical Guide to Determining the Solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in drug discovery, across a range of organic solvents. In the absence of established public data, this document outlines a robust experimental protocol, grounded in the principles of physical chemistry and analytical science. We detail the rationale for solvent selection, a step-by-step methodology for solubility determination via the widely accepted shake-flask method, and subsequent quantification using UV-Vis spectrophotometry. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a cornerstone for formulation development, preclinical studies, and ultimately, successful drug design.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from laboratory discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are paramount. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream.[1] Furthermore, understanding the solubility of a compound in organic solvents is crucial for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation: Developing stable and effective dosage forms, such as parenteral solutions, requires knowledge of solubility in various excipients.[1]
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
-
Analytical Method Development: Choosing suitable solvents for chromatographic and spectroscopic analysis.
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate incorporates structural motifs of interest in medicinal chemistry. The carbamate functional group is a common feature in drug design, often serving as a stable and cell-permeable amide bond surrogate.[2] The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.[3][4] The chloro-substituent on the phenyl ring is also a frequent component in pharmaceuticals, contributing to binding interactions and overall molecular properties.[5]
Given the potential of this compound, a thorough understanding of its solubility is essential for its advancement as a drug candidate. This guide provides the necessary theoretical background and practical protocols to achieve this.
Predicting Solubility: A Theoretical Framework
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.[7]
2.1. Molecular Structure and Polarity of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
To predict the solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, we must first analyze its structure. The molecule possesses both polar and non-polar regions:
-
Polar Moieties: The carbamate group (-NHCOO-) contains electronegative oxygen and nitrogen atoms, making it capable of hydrogen bonding (both as a donor and acceptor).[8]
-
Non-Polar Moieties: The phenyl ring and the trifluoroethyl group are largely non-polar. The high electronegativity of the fluorine atoms in the trifluoromethyl group, however, can create a significant dipole moment.
The presence of these varied functional groups suggests that the compound will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with intermediate to high polarity. A related compound, 2,2,2-trifluoroethyl n-(3-chlorophenyl)carbamate, has a calculated LogP of 3.389, indicating a moderate degree of lipophilicity.[8]
2.2. Solvent Selection Rationale
To establish a comprehensive solubility profile, a diverse set of organic solvents with varying polarities should be investigated. The following table outlines a suggested panel of solvents, categorized by their polarity.
| Solvent Category | Example Solvents | Relative Polarity | Rationale for Inclusion |
| Non-Polar | Hexane, Toluene | 0.009, 0.099 | To assess solubility in hydrocarbon-like environments. |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | 0.228, 0.355, 0.460, 0.444 | These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. They are common in organic synthesis and biological assays. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 0.762, 0.654, 0.546 | These solvents can act as both hydrogen bond donors and acceptors, potentially interacting strongly with the carbamate group.[9] |
Relative polarity values are indicative and sourced from various compilations.[10][11]
Experimental Determination of Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method .[12] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined analytically.
3.1. Required Materials and Equipment
-
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
3.3. Detailed Protocol
-
Preparation of Standard Solutions: Accurately weigh a known amount of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration. Perform serial dilutions to create a set of standard solutions of varying concentrations.
-
UV-Vis Spectrum Scan: Scan the UV-Vis spectrum of one of the standard solutions (from ~200-400 nm) to determine the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements.
-
Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression to generate a calibration curve. The Beer-Lambert law states that absorbance is directly proportional to concentration.[13]
-
Sample Preparation for Solubility Measurement: To a series of vials, add an excess amount of solid 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[12]
-
Equilibration: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial. Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[14][15]
-
Sample Clarification: After the equilibration period, remove the vials from the shaker and allow any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Absorbance Measurement and Concentration Determination: The filtrate, which is the saturated solution, may need to be diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Solubility Calculation: Using the equation from the linear regression of the calibration curve, calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate at 25°C
| Solvent | Relative Polarity | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.009 | [Experimental Value] | [Calculated Value] |
| Toluene | 0.099 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 0.228 | [Experimental Value] | [Calculated Value] |
| Acetone | 0.355 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 0.460 | [Experimental Value] | [Calculated Value] |
| Isopropanol | 0.546 | [Experimental Value] | [Calculated Value] |
| Ethanol | 0.654 | [Experimental Value] | [Calculated Value] |
| Methanol | 0.762 | [Experimental Value] | [Calculated Value] |
| DMSO | 0.444 | [Experimental Value] | [Calculated Value] |
4.1. Correlating Solubility with Solvent Properties
The relationship between solvent polarity and the measured solubility can be visualized to provide insights into the intermolecular forces driving the dissolution process.
Caption: Factors Influencing Solubility.
Conclusion
This technical guide provides a comprehensive and actionable framework for determining the solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in a range of organic solvents. By adhering to the detailed protocols for the shake-flask method and UV-Vis spectrophotometric analysis, researchers can generate the high-quality, reliable data necessary to advance promising compounds through the drug development pipeline. A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical step in translating a chemical entity into a viable therapeutic agent.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Maheshwari, R. K. (2009). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Indian Journal of Pharmaceutical Sciences, 71(4), 452–455. Retrieved from [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Wang, R., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6527. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
van der Watt, J. G., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 449-450. Retrieved from [Link]
-
Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. Retrieved from [Link]
-
Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1292. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Wagh, P., & Dr. Saudagar, R. B. (2018). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 11(7), 3123-3126. Retrieved from [Link]
-
Ali, A., et al. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Online Journal of Analytical and Pharmaceutical Techniques, 2(2). Retrieved from [Link]
-
Bawa, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 213, 113169. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
International Pharmaceutical Federation (FIP). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
-
TDC. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]
-
Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-6. Retrieved from [Link]
-
American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. Retrieved from [Link]
-
LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of typical fluorinated electrolyte solvents in batteries. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. brofind.com [brofind.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. enamine.net [enamine.net]
Spectroscopic Characterization of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in drug development and chemical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical characterization of this compound.
Molecular Structure and Spectroscopic Overview
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate possesses a molecular formula of C9H7ClF3NO2 and a monoisotopic mass of 253.01173 Da.[1] The structural features, including an aromatic ring, a carbamate linkage, and a trifluoroethyl group, give rise to a unique spectroscopic fingerprint. This guide will dissect the expected signals in ¹H NMR, ¹³C NMR, IR, and MS to provide a comprehensive analytical profile.
Molecular Structure:
Caption: Chemical structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methylene protons of the trifluoroethyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H |
| ~7.0 - 7.5 | Multiplet | 3H | Ar-H |
| ~7.8 (broad) | Singlet | 1H | N-H |
| ~4.5 | Quartet | 2H | -O-CH₂-CF₃ |
-
Aromatic Protons (8.0 - 7.0 ppm): The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The proton ortho to the chlorine atom is expected to be the most deshielded.
-
N-H Proton (~7.8 ppm): The carbamate N-H proton will likely appear as a broad singlet. Its chemical shift can be concentration and solvent dependent.
-
Methylene Protons (~4.5 ppm): The two protons of the methylene group adjacent to the oxygen atom are expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C=O (carbamate) |
| ~135 | Ar-C (C-N) |
| ~122 - 130 | Ar-C |
| ~127 | Ar-C (C-Cl) |
| ~123 (quartet) | CF₃ |
| ~62 (quartet) | -O-CH₂- |
-
Carbonyl Carbon (~153 ppm): The carbon of the carbamate carbonyl group is expected to appear at a downfield chemical shift.
-
Aromatic Carbons (122 - 135 ppm): The six carbons of the aromatic ring will resonate in this region. The carbon attached to the nitrogen and the carbon attached to the chlorine will have distinct chemical shifts.
-
Trifluoromethyl Carbon (~123 ppm): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Methylene Carbon (~62 ppm): The carbon of the methylene group will also show a quartet splitting pattern due to coupling with the adjacent fluorine atoms.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is expected to show characteristic absorption bands for the N-H, C=O, C-O, C-N, C-F, and C-Cl bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
| ~1730 | Strong | C=O stretch (carbamate) |
| ~1590, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~1160 | Strong | C-F stretch |
| ~750 | Strong | C-Cl stretch |
-
N-H Stretch (~3300 cm⁻¹): A characteristic sharp peak for the N-H stretching vibration of the carbamate.
-
C=O Stretch (~1730 cm⁻¹): A strong absorption band corresponding to the carbonyl group of the carbamate.
-
C-F Stretch (~1160 cm⁻¹): A very strong and characteristic absorption for the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate would show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Adduct/Fragment |
| 254.01901 | [M+H]⁺ |
| 276.00095 | [M+Na]⁺ |
| 253.01118 | [M]⁺ |
| 252.00445 | [M-H]⁻ |
Data sourced from PubChemLite.[1]
The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 253, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).
Fragmentation Pathway
Caption: Proposed mass spectral fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
A suitable method for analyzing this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
GC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in splitless mode.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from any impurities. A typical program might start at 60°C, ramp to 250°C, and hold for several minutes.[3]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The source temperature is typically set to 230°C and the quadrupole to 150°C.[3] Acquire data in full scan mode over a mass range of m/z 50-300.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. The predicted spectroscopic data presented in this guide, based on the known chemical properties of its constituent functional groups, serves as a valuable reference for researchers and scientists. While experimental data for this specific molecule is not widely available in public databases, the analytical methodologies and expected spectral features outlined here provide a solid foundation for its identification and quality control in a laboratory setting.
References
-
PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2). Retrieved from [Link]
- Mattson, G. L., & Barlament, T. M. (1996). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection.
-
ResearchGate. (n.d.). Representative mass spectra of 8-2 fTOH (A), and the derivatized.... Retrieved from [Link]
Sources
- 1. PubChemLite - 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 2. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Expanding Therapeutic Landscape of N-Aryl Carbamates: An In-depth Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl carbamate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive exploration of the key therapeutic targets of N-aryl carbamates, offering an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their investigation. We delve into the established roles of these compounds as inhibitors of critical enzymes such as cholinesterases and fatty acid amide hydrolase (FAAH), their impact on cytoskeletal dynamics through tubulin binding, their modulation of neurotransmission via NMDA receptor antagonism, and their potential as antiviral agents targeting HIV protease. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing the foundational knowledge and practical insights necessary to navigate and exploit the therapeutic potential of N-Aryl carbamates.
Introduction: The Chemical Versatility and Therapeutic Promise of N-Aryl Carbamates
N-aryl carbamates are a class of organic compounds characterized by a carbamate functional group (-NHCOO-) in which the nitrogen atom is attached to an aromatic ring. This structural motif imparts a unique combination of chemical properties, including metabolic stability and the ability to participate in various non-covalent and covalent interactions with biological macromolecules.[1] These characteristics have positioned N-aryl carbamates as a highly versatile scaffold in drug discovery, leading to the development of therapeutic agents across a wide spectrum of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[2]
The therapeutic efficacy of N-aryl carbamates is intrinsically linked to their ability to selectively interact with specific biological targets. Understanding the molecular basis of these interactions is paramount for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide will provide a detailed examination of the primary therapeutic targets of N-aryl carbamates, elucidating the underlying principles that govern their biological activity.
Key Therapeutic Targets of N-Aryl Carbamates
The therapeutic potential of N-aryl carbamates spans a range of biological pathways and molecular targets. This section will provide a detailed overview of the most significant of these, focusing on the mechanism of action, key structural features for activity, and the pathological relevance of each target.
Cholinesterases: Modulating Neurotransmission in Neurodegenerative Diseases
Mechanism of Action: N-aryl carbamates are well-established inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] By inhibiting these enzymes, N-aryl carbamates increase the synaptic concentration of ACh, thereby enhancing cholinergic neurotransmission.[5] This mechanism is of significant therapeutic interest in conditions characterized by cholinergic deficits, most notably Alzheimer's disease.[4] The inhibitory action of carbamates involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme, forming a transient covalent bond that is more stable than the acetylated intermediate formed with acetylcholine.[6]
Structure-Activity Relationships (SAR): The potency and selectivity of N-aryl carbamates as cholinesterase inhibitors are governed by the nature of the aryl group and the substituents on the carbamate nitrogen.
-
Aryl Group: The aromatic ring of the N-aryl carbamate interacts with the peripheral anionic site (PAS) and other hydrophobic pockets within the enzyme's active site gorge. Electron-withdrawing or lipophilic substituents on the aryl ring can significantly influence binding affinity.
-
Carbamate Moiety: The carbamate group itself is crucial for the carbamoylation of the active site serine. The nature of the alcohol leaving group in O-aryl carbamates can also impact the rate of carbamoylation.
Quantitative Data on N-Aryl Carbamate Cholinesterase Inhibitors:
| Compound Class | Target | IC50 (µM) | Reference |
| Salicylanilide N,N-disubstituted (thio)carbamates | AChE | 38.98 - 89.74 | [7] |
| Salicylanilide N,N-disubstituted (thio)carbamates | BChE | 1.60 - 311.0 | [7] |
| Arylcarbamate-N-acylhydrazones | BChE | 0.07 - 2.07 | [8] |
| Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates | AChE | 36.05 | [9] |
| Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates | BChE | 22.23 | [9] |
HIV Protease: An Antiviral Target
Mechanism of Action: HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It cleaves viral polyproteins into functional proteins required for the assembly of new virions. C[1]arbamate-containing compounds are a well-established class of HIV protease inhibitors. They are designed as transition-state analogs that mimic the tetrahedral intermediate of peptide bond hydrolysis, binding tightly to the enzyme's active site and preventing it from processing viral polyproteins.
[10]Structure-Activity Relationships (SAR): The design of potent HIV protease inhibitors is a classic example of structure-based drug design.
-
Core Scaffold: The central hydroxyl group of the inhibitor mimics the transition state, forming key hydrogen bonds with the catalytic aspartate residues of the protease.
-
Side Chains (Pockets P2, P1, P1', P2'): The side chains of the inhibitor are designed to occupy the hydrophobic pockets of the enzyme's active site, maximizing van der Waals interactions. The carbamate moiety can be incorporated into various parts of the inhibitor structure to optimize these interactions and improve pharmacokinetic properties.
Experimental Protocols for Target Validation
This section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of N-aryl carbamates with their therapeutic targets.
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterase by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB stock solution in the phosphate buffer.
-
Prepare a 75 mM acetylthiocholine iodide (ATCI) substrate stock solution in deionized water.
-
Prepare various concentrations of the N-aryl carbamate inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) in the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the inhibitor solution (or solvent for control).
-
Add 10 µL of the DTNB solution.
-
Add 20 µL of the cholinesterase enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Tubulin Polymerization Assay
Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Microtubule formation causes an increase in light scattering, which can be monitored as an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a GTP stock solution (100 mM).
-
Prepare various concentrations of the N-aryl carbamate inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the inhibitor solution (or solvent for control).
-
Add GTP to a final concentration of 1 mM.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the curves of the inhibitor-treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.
-
The IC50 value for inhibition can be determined by measuring the initial rate of polymerization at various inhibitor concentrations.
-
NMDA Receptor Binding Assay (Radioligand Displacement)
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Prepare crude synaptic membranes from a suitable source (e.g., rat brain cortex) by homogenization and centrifugation.
-
-
Binding Assay (Filtration format):
-
In a reaction tube, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and various concentrations of the N-aryl carbamate test compound in a suitable binding buffer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filter several times with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percent specific binding versus the logarithm of the test compound concentration and fit the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
N-aryl carbamates represent a rich and diverse class of molecules with a proven track record and continued promise in drug discovery. Their ability to engage a wide range of therapeutically relevant targets, from enzymes and receptors to structural proteins, underscores their importance in medicinal chemistry. This guide has provided a comprehensive overview of the key targets of N-aryl carbamates, the molecular mechanisms underlying their activity, and the experimental approaches necessary for their characterization. By leveraging this knowledge, researchers can continue to design and develop novel N-aryl carbamate-based therapeutics with enhanced efficacy and safety profiles, addressing unmet medical needs across a spectrum of diseases.
References
-
Wlodawer, A., Miller, M., Jaskolski, M., Sathyanarayana, B.K., Baldwin, E., Weber, I.T., Selk, L.M., Clawson, L., Schneider, J., & Kent, S.B. (1989). Conserved folding in retroviral proteases: crystal structure of a synthetic HIV-1 protease. Science, 245(4918), 616–621. [Link]
-
Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of medicinal chemistry, 59(11), 5172–5208. [Link]
-
Patricelli, M. P., & Cravatt, B. F. (2001). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 8(6), 669-677. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
-
Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375–399. [Link]
-
Tighadouini, S., Radi, S., Siraj, B., Mabkhot, Y. N., Al-Aizari, F. A., & Shity, N. (2020). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J., & Chládková, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 21(2), 193. [Link]
-
Wilcox, M., et al. (2022). Calcium- and calmodulin-dependent inhibition of NMDA receptor currents. The Journal of general physiology, 154(11), e202213123. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Glasgow, N. G., et al. (2024). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. [Link]
-
da Silva, A. C. R., et al. (2020). IC50 values of carbamate chlorohydrates and reference compound, rivastigmine, as inhibitors of cholinesterases. ResearchGate. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. The Journal of organic chemistry, 80(11), 5575–5588. [Link]
-
De Martino, G., et al. (2006). New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. Journal of medicinal chemistry, 49(3), 947–954. [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J., & Chládková, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 21(2), 193. [Link]
-
Längle, D., et al. (2021). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega, 6(20), 13346–13363. [Link]
-
Ali, A., et al. (2011). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of medicinal chemistry, 54(17), 6097–6108. [Link]
-
Garcı́a-Calvo, M., et al. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition, 54(40), 11686-11690. [Link]
-
Kumar, A., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules (Basel, Switzerland), 26(16), 4967. [Link]
-
Krátký, M., Stolaříková, J., Vinšová, J., & Chládková, J. (2016). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
-
Medic S, et al. (2013). Acetylcholine Synthesis Pathway Made Simple. YouTube. [Link]
-
Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 50(23), 5667–5670. [Link]
-
Prabu-Jeyabalan, M., & Schiffer, C. A. (2010). New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. Current pharmaceutical design, 16(11), 1225–1233. [Link]
-
Ghasemi, S., et al. (2018). Synthesis of Aryl Carbamates. ResearchGate. [Link]
-
Kovacevic, M., et al. (2009). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. Journal of molecular biology, 385(3), 826–835. [Link]
-
Vance, K. M., & Hansen, K. B. (2021). Regulation of NMDA Receptor channel block and desensitization by intracellular calcium. eLife, 10, e71690. [Link]
-
Gonec, T., et al. (2018). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules (Basel, Switzerland), 23(10), 2528. [Link]
-
Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors. Nature, 438(7065), 185–192. [Link]
-
Singh, K. J., & Collum, D. B. (2009). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 131(37), 13473–13483. [Link]
-
Wyrębek, P., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(17), 13579. [Link]
-
Nishioka, T., et al. (1981). Ortho effects in quantitative structure-activity relationships for acetylcholinesterase inhibition by aryl carbamates. Pesticide Biochemistry and Physiology, 15(2), 141-148. [Link]
-
De Clercq, E. (2009). Current and Novel Inhibitors of HIV Protease. Medicinal research reviews, 29(4), 547–578. [Link]
-
Wikipedia contributors. (2024). Acetylcholinesterase. Wikipedia. [Link]
-
van der Vorm, S., et al. (2025). Linear (thio)carbamates are important molecules in agrochemical and pharmaceutical contexts. Organic & Biomolecular Chemistry. [Link]
-
Patsnap. (2024). What are NMDA receptor antagonists and how do they work? Patsnap Synapse. [Link]
-
Cullen, M. D., et al. (2008). Inhibition of tubulin polymerization by select alkenyldiarylmethanes. Bioorganic & medicinal chemistry letters, 18(2), 705–708. [Link]
-
Johnson, M. A., & Johnson, K. A. (2019). Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs. Viruses, 11(1), 82. [Link]
-
Petrosino, S., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International journal of molecular sciences, 23(5), 2795. [Link]
-
ResearchGate. (n.d.). Mechanism pathway of acetylcholinesterase inhibitors. Retrieved from [Link]
-
Martin, B. R., et al. (2007). Time-dependent FAAH inhibition. Apparent K i values were measured after... ResearchGate. [Link]
-
Reactome. (n.d.). Acetylcholine binding and downstream events. Retrieved from [Link]
-
Chem Help ASAP. (2024). design of HIV-1 protease inhibitors with x-ray crystallography. YouTube. [Link]
-
Kaur, R., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules (Basel, Switzerland), 26(18), 5462. [Link]
-
Pohanka, M. (2014). Cholinesterase inhibitors: a review of their pharmacology and toxicology. Mini reviews in medicinal chemistry, 14(11), 937–945. [Link]
-
Jones, P. J., et al. (2006). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 319(2), 856-865. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(1), 11–21. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reactome | Acetylcholine binding and downstream events [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
The Advent and Evolution of Fluorinated Carbamates: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry and materials science. Among the myriad of fluorinated functionalities, the fluorinated carbamate motif has emerged as a cornerstone in the design of bioactive compounds and advanced materials. This in-depth technical guide provides a comprehensive overview of the discovery and history of fluorinated carbamates, tracing their origins from the foundational principles of organofluorine chemistry to their current prominence in drug development. We will explore the evolution of synthetic methodologies, from early, often hazardous, procedures to the sophisticated and sustainable techniques employed today. This guide will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for key synthetic transformations, mechanistic diagrams, and a thorough analysis of the structure-activity relationships conferred by fluorination will be presented.
The Genesis of a Powerful Partnership: The Intersection of Organofluorine Chemistry and Carbamate Functionality
The story of fluorinated carbamates is not one of a single, dramatic discovery, but rather the convergence of two burgeoning fields of chemical research in the 20th century: organofluorine chemistry and the development of carbamate-based bioactive agents.
The dawn of organofluorine chemistry can be traced back to the 19th century, with early pioneers like Alexander Borodin, who in 1862, reported the first nucleophilic substitution of a halogen with fluoride.[1] However, the field truly began to flourish in the mid-20th century, driven by the unique and often transformative properties that fluorine imparts upon organic molecules. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius, comparable to that of a hydrogen atom, allow it to profoundly alter the electronic and steric properties of a molecule without significantly increasing its size.[1] These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
Concurrently, the mid-20th century saw the rise of carbamate chemistry in the development of pesticides and pharmaceuticals. The commercialization of carbamate pesticides began in the 1950s, and their mechanism of action, often involving the inhibition of acetylcholinesterase, highlighted the utility of the carbamate functional group in interacting with biological systems.[2] The discovery of the nerve agent Sarin in 1938 by German scientists at IG Farben, while an organophosphate and not a carbamate, underscored the potent biological activity that could be achieved by incorporating fluorine into molecules designed to interact with the nervous system.[3] Sarin's mechanism involves the inhibition of acetylcholinesterase, with fluoride acting as a leaving group.[3] This discovery undoubtedly spurred further investigation into fluorinated compounds with similar biological targets.
The logical and powerful synergy between these two fields—the bioactivity of carbamates and the unique physicochemical properties endowed by fluorine—led to the exploration of fluorinated carbamates as a new class of molecules with significant potential in medicine and agriculture.
The Evolution of Synthetic Strategies: From Hazardous Reagents to Green Chemistry
The synthesis of fluorinated carbamates has undergone a remarkable transformation, moving from reliance on highly toxic and hazardous reagents to the development of elegant and sustainable methodologies.
Early Approaches: The Halogen Exchange (Halex) Reaction
One of the earliest and most straightforward methods for the synthesis of carbamoyl fluorides, key precursors to fluorinated carbamates, was the halogen exchange (Halex) reaction. This method involves the treatment of a corresponding carbamoyl chloride with a fluoride salt, such as potassium fluoride (KF).
While conceptually simple, this method is hampered by the need to first synthesize the often unstable and highly reactive carbamoyl chloride, a process that frequently employs hazardous reagents like phosgene or its derivatives.[4]
Experimental Protocol: Halogen Exchange for Carbamoyl Fluoride Synthesis (Conceptual)
-
Step 1: Synthesis of Carbamoyl Chloride: A secondary amine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form the corresponding carbamoyl chloride. Extreme caution must be exercised due to the high toxicity of phosgene.
-
Step 2: Fluorination: The crude carbamoyl chloride is then treated with a fluoride source, such as spray-dried potassium fluoride, often in a polar aprotic solvent like acetonitrile, to facilitate the halogen exchange reaction.
-
Step 3: Purification: The resulting carbamoyl fluoride is purified, typically by distillation or chromatography, to remove unreacted starting materials and byproducts.
The Advent of Modern Fluorinating Agents
The latter half of the 20th century witnessed the development of a diverse array of fluorinating agents that offered greater safety and selectivity. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues provided new avenues for the synthesis of fluorinated compounds, including carbamoyl fluorides.[5]
A Greener Path Forward: Carbon Dioxide as a C1 Feedstock
A significant leap towards more sustainable synthetic routes came with the utilization of carbon dioxide (CO₂) as an abundant, inexpensive, and non-toxic C1 source.[6] This innovative approach involves the reaction of an amine with CO₂ in the presence of a deoxyfluorinating reagent to directly afford the carbamoyl fluoride.[6] This method bypasses the need for phosgene and represents a major advancement in green chemistry.[7]
Experimental Protocol: Direct Synthesis of Carbamoyl Fluorides from Amines and CO₂ [6]
-
Step 1: Reaction Setup: A solution of the desired amine and a base (e.g., DMAP) in an anhydrous solvent is prepared in a reaction vessel.
-
Step 2: CO₂ Introduction: The reaction vessel is purged with carbon dioxide, and the reaction is allowed to proceed under a CO₂ atmosphere (typically 1 atm).
-
Step 3: Addition of Deoxyfluorinating Reagent: A deoxyfluorinating reagent (e.g., DAST) is added to the reaction mixture.
-
Step 4: Reaction and Workup: The reaction is stirred at room temperature until completion, followed by an appropriate aqueous workup and purification of the carbamoyl fluoride product.
The Electrochemical Frontier: A Mild and Scalable Approach
Recent innovations have led to the development of electrochemical methods for the synthesis of carbamoyl fluorides.[8] This cutting-edge technique involves the anodic oxidation of oxamic acids in the presence of a fluoride source.[8] This method offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent scalability, making it an attractive option for industrial applications.[8]
Experimental Protocol: Electrochemical Synthesis of Carbamoyl Fluorides [8]
-
Step 1: Electrolysis Setup: An undivided electrochemical cell is equipped with a carbon graphite anode and a stainless steel cathode.
-
Step 2: Electrolyte Solution: A solution of the oxamic acid precursor and a fluoride source (e.g., Et₃N·3HF) in a suitable solvent (e.g., CH₂Cl₂) is prepared.
-
Step 3: Electrolysis: A constant current is applied to the cell, and the electrolysis is carried out at room temperature.
-
Step 4: Product Isolation: Upon completion, the reaction mixture is worked up to isolate the desired carbamoyl fluoride.
The Impact of Fluorination on Carbamate Properties and Applications
The introduction of fluorine into the carbamate scaffold has a profound impact on its physicochemical properties, which in turn translates to enhanced performance in various applications, particularly in drug discovery.
Enhancing Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage.[1] By replacing a metabolically labile C-H bond with a C-F bond, the overall metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved pharmacokinetic profile.
Modulating Lipophilicity and Bioavailability
Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.[1] This is a critical consideration in drug design, as many drug candidates fail due to poor absorption and distribution.
Fine-Tuning Biological Activity
The high electronegativity of fluorine can alter the electronic environment of the carbamate functional group, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. This can lead to a significant increase in binding affinity and, consequently, enhanced biological activity.
Table 1: Influence of Fluorination on Physicochemical Properties
| Property | Effect of Fluorination | Implication in Drug Design |
| Metabolic Stability | Increased | Longer drug half-life, reduced dosing frequency |
| Lipophilicity | Increased | Improved membrane permeability and bioavailability |
| Binding Affinity | Modulated | Enhanced potency and selectivity |
| pKa | Lowered | Altered ionization state at physiological pH |
Notable Examples of Fluorinated Carbamates in Drug Discovery
While the early history is dominated by pesticides, the principles of fluorinated carbamate design have been successfully applied to the development of a wide range of therapeutic agents. For example, the anticancer drug Capecitabine is a fluoropyrimidine carbamate that is metabolically converted to the active cytotoxic agent 5-fluorouracil.[9]
Future Perspectives and Conclusion
The field of fluorinated carbamates continues to evolve, with ongoing research focused on the development of even more efficient, selective, and sustainable synthetic methodologies. The exploration of novel fluorinating reagents, the application of flow chemistry for continuous manufacturing, and the use of enzymatic and biocatalytic approaches are all promising areas of investigation.
References
-
Hiyama, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(7), 276-293. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Wikipedia. (n.d.). Sarin. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Pulikkottil, F., et al. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 26(29), 6103–6108. [Link]
-
Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087. [Link]
-
Wikipedia. (n.d.). Polyurethane. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]
-
Meden, A., Knez, D., & Gobec, S. (2025). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. ACS Omega, 10(7), 6908-6917. [Link]
-
Alexandrino, D. A. M., et al. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]
-
Turalija, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(4), 227-243. [Link]
-
Kobe University. (2023, July 21). New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. Kobe University News. [Link]
-
Umemoto, T. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 123. [Link]
-
Liu, S., et al. (2025). Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications. Chemical Reviews, 125(9), 4603-4764. [Link]
-
Zhdankin, V. V. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Molecules, 21(7), 903. [Link]
-
Li, C., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemistry, 38(10), 1071-1090. [Link]
-
Magnier, E., et al. (2019). Direct Synthesis of Carbamoyl Fluorides by CO2 Deoxyfluorination. Angewandte Chemie International Edition, 58(41), 14674-14678. [Link]
-
Pulikkottil, F., et al. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. National Institutes of Health. [Link]
-
Lamb, K. (2022). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(1), 1-10. [Link]
-
U.S. Environmental Protection Agency. (2025). Pesticides Containing a Single Fluorinated Carbon. US EPA. [Link]
-
Li, X., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6681. [Link]
Sources
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Synthesis of Carbamoyl Fluorides by CO2 Deoxyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate: Synthesis, Characterization, and Biological Evaluation
Foreword: The Rationale for a Novel Fluorinated Carbamate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] When coupled with the carbamate functional group—a known pharmacophore in numerous therapeutic agents, most notably as an inhibitor of acetylcholinesterase (AChE)—the potential for creating novel, highly effective therapeutic candidates becomes apparent.[4]
This guide provides a comprehensive, prospective analysis of a novel, yet uncharacterized compound: 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate . Due to the absence of existing literature on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a robust methodology for its synthesis, proposes a full suite of characterization techniques with predicted outcomes, and details a logical progression for its initial biological evaluation. This is not merely a review of established facts, but a forward-looking blueprint for innovation.
Strategic Synthesis: A Protocol Grounded in Mechanistic Principles
The synthesis of N-aryl carbamates is a well-established transformation in organic chemistry. The most direct and reliable method involves the nucleophilic attack of an aniline derivative on a chloroformate.[5][6] This approach is selected for its high efficiency and the commercial availability of the requisite starting materials.
Proposed Synthetic Pathway
The proposed synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate proceeds via the reaction of 2-chloroaniline with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Materials and Equipment:
-
2-Chloroaniline (≥98%)
-
2,2,2-Trifluoroethyl chloroformate (≥98%)[7]
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroaniline (1.0 eq.). Dissolve the aniline in anhydrous dichloromethane (approx. 0.1 M solution). Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 eq.) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.
-
Addition of Chloroformate: Add 2,2,2-trifluoroethyl chloroformate (1.05 eq.) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. The slight excess of the chloroformate ensures complete consumption of the starting aniline. Maintain the temperature at 0°C during the addition to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Safety Precautions: 2-Chloroaniline is toxic if inhaled, ingested, or in contact with skin and is a suspected carcinogen.[8][9][10] Chloroformates are corrosive and lachrymatory.[11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
Physicochemical and Spectroscopic Characterization: A Predictive Analysis
Given the novelty of this compound, experimental data is unavailable. However, we can predict its key physicochemical and spectroscopic properties based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
Software tools like SwissADME or ACD/Labs PhysChem Suite can provide valuable in-silico predictions.[13][14][15]
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₉H₇ClF₃NO₂ | - |
| Molecular Weight | ~253.61 g/mol | Important for all quantitative experiments. |
| LogP (Lipophilicity) | 2.5 - 3.5 | The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[1][16] This value suggests good potential for oral absorption. |
| Aqueous Solubility | Low | The hydrophobic nature of the chlorophenyl ring and the trifluoroethyl group will likely result in poor water solubility. Formulation strategies may be required for biological assays. |
| Hydrogen Bond Donors | 1 (N-H) | The single N-H group can participate in hydrogen bonding, which is crucial for receptor-ligand interactions. |
| Hydrogen Bond Acceptors | 4 (O, O, N, F₃) | Multiple acceptor sites increase the potential for interactions with biological targets. |
Predicted Spectroscopic Data
The following predictions are based on standard spectroscopic principles and data from similar structures.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (4H): Expect a complex multiplet pattern between δ 7.0-8.0 ppm due to the ortho-substituted chlorophenyl ring.
-
N-H Proton (1H): A broad singlet, typically in the range of δ 8.0-9.5 ppm, which may exchange with D₂O.
-
CH₂ Protons (2H): A quartet around δ 4.5-4.8 ppm due to coupling with the three fluorine atoms (³JHF).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A peak in the range of δ 150-155 ppm.
-
Aromatic Carbons (6C): Multiple peaks between δ 120-140 ppm.
-
CH₂ Carbon: A quartet around δ 60-65 ppm due to coupling with the fluorine atoms (²JCF).
-
CF₃ Carbon: A quartet around δ 120-125 ppm due to the carbon-fluorine coupling (¹JCF).
-
-
¹⁹F NMR:
-
A triplet around δ -75 ppm, due to coupling with the adjacent CH₂ protons (³JFH).
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3200-3400 | N-H Stretch | A sharp to moderately broad peak, characteristic of the carbamate N-H bond. |
| 1700-1750 | C=O Stretch (Amide I) | A strong, sharp peak, which is a hallmark of the carbamate carbonyl group.[17] |
| 1500-1550 | N-H Bend (Amide II) | A medium to strong peak, often coupled with C-N stretching. |
| 1100-1300 | C-F Stretch | One or more strong, characteristic peaks indicating the presence of the trifluoromethyl group. |
| 1000-1200 | C-O Stretch | Strong peaks associated with the ester-like C-O bonds of the carbamate. |
| 740-780 | C-Cl Stretch / C-H Bend | A peak in this region can be indicative of the ortho-disubstituted aromatic ring and the C-Cl bond. |
2.2.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expect a prominent molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).
-
Key Fragmentation Pathways:
-
Loss of the trifluoroethoxy group (-OCH₂CF₃).
-
Formation of the 2-chlorophenyl isocyanate radical cation.
-
Cleavage of the carbamate bond.
-
Biological Evaluation: A Hypothesis-Driven Approach
The structural features of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate suggest a primary hypothesis for its biological activity: inhibition of acetylcholinesterase (AChE) . This is based on the well-documented role of the carbamate moiety as a pseudo-irreversible inhibitor of this enzyme.[18][19][20]
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamates function by carbamoylating the serine residue in the active site of AChE, rendering the enzyme temporarily inactive. This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in enhanced cholinergic signaling. The trifluoroethyl group is expected to enhance the compound's stability and its ability to cross the blood-brain barrier, potentially making it a candidate for CNS-related disorders.[1][21]
Caption: Proposed mechanism of AChE inhibition.
Proposed Experimental Workflow for Biological Screening
A tiered approach is recommended to efficiently evaluate the biological potential of the synthesized compound.
Caption: Tiered workflow for biological evaluation.
Detailed Protocols for Key Assays
3.3.1. In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity.
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.
-
Add AChE enzyme and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
3.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).
-
Conclusion and Future Directions
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate represents a rationally designed molecule at the intersection of two powerful pharmacophores. While currently uncharacterized, its synthesis is feasible through established chemical methods. This guide provides the necessary theoretical and practical framework to synthesize, purify, and characterize this novel compound.
The primary biological hypothesis—inhibition of acetylcholinesterase—is strongly supported by the carbamate structure. The proposed workflow for biological evaluation, starting with in vitro enzyme and cytotoxicity assays, provides a clear and efficient path to validate this hypothesis and assess the compound's therapeutic potential. The insights gained from these initial studies will be critical in determining the future trajectory of this promising, yet unexplored, molecule in the field of drug discovery.
References
- Lebel, H., & Leogane, O. (2006). Aromatic Carbamates and Ureas from the Curtius Rearrangement. Organic Letters, 8(25), 5717-5720.
- Padiya, K. J., et al. (2012). A simple and efficient method for the preparation of urea, carbamates and thiocarbamates in water. Organic Letters, 14(11), 2814-2817.
- Javed, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6384.
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 26, 2026, from [Link]
- Lin, M. H., & Ojima, I. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 59(1), 135-147.
-
ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate. Retrieved January 26, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved January 26, 2026, from [Link]
- Bourne, Y., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5058-5061.
- Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.
-
PubChem. (n.d.). 2-Chloroaniline. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved January 26, 2026, from [Link]
-
Optibrium. (n.d.). Small Molecule Optimisation. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of Aryl Carbamates. Retrieved January 26, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved January 26, 2026, from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved January 26, 2026, from [Link]
-
Suvchem. (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS) Safety Data Sheet. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.
-
Loba Chemie. (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Retrieved January 26, 2026, from [Link]
-
Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Preparation of Benzyl Isopropoxymethyl Carbamate. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved January 26, 2026, from [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). New Carbamates and Related Compounds. Retrieved January 26, 2026, from [Link]
-
ILO and WHO. (2021). ICSC 0129 - 2-CHLOROANILINE. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Retrieved January 26, 2026, from [Link]
-
SciSpace. (2007). 2,2,2-Trichloroethyl Chloroformate (TrocCl). Retrieved January 26, 2026, from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 26, 2026, from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved January 26, 2026, from [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2734911A - Reaction of chloroaniline and isopropyl - Google Patents [patents.google.com]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
- 7. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. ICSC 0129 - 2-CHLOROANILINE [chemicalsafety.ilo.org]
- 11. scispace.com [scispace.com]
- 12. carlroth.com [carlroth.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 15. SwissADME [swissadme.ch]
- 16. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate
Introduction
2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The incorporation of a trifluoroethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed experimental protocol for the synthesis of this carbamate, designed for researchers in organic synthesis, drug discovery, and materials science. The protocol is grounded in established principles of carbamate synthesis and prioritizes operational safety, particularly in the handling of hazardous reagents.
The synthetic strategy involves the nucleophilic addition of 2,2,2-trifluoroethanol to 2-chlorophenyl isocyanate. This reaction is typically efficient and proceeds readily under mild conditions. The protocol herein details the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the target compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |
| 2-Chlorophenyl isocyanate | ≥98% | Sigma-Aldrich | 3320-83-0 | Highly toxic and moisture-sensitive.[1] |
| 2,2,2-Trifluoroethanol | ≥99% | Sigma-Aldrich | 75-89-8 | Anhydrous grade recommended. |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich | 75-09-2 | Use a freshly opened bottle or dry over CaH₂. |
| Hexanes | Reagent | Fisher Scientific | 110-54-3 | For recrystallization. |
| Ethyl Acetate | Reagent | Fisher Scientific | 141-78-6 | For recrystallization. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or nitrogen gas inlet
-
Ice-water bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass funnel and filter paper
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Experimental Protocol
Reaction Setup and Execution
The following protocol is for the synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate on a 10 mmol scale.
-
Preparation of the Reaction Vessel: A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature. The flask is then fitted with a rubber septum.
-
Addition of Reactants:
-
To the cooled flask, add 2,2,2-trifluoroethanol (0.73 mL, 10 mmol, 1.0 eq.).
-
Dissolve the alcohol in 20 mL of anhydrous dichloromethane (DCM) via cannula transfer.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Isocyanate:
-
In a separate, dry 50 mL round-bottom flask, dissolve 2-chlorophenyl isocyanate (1.23 mL, 10 mmol, 1.0 eq.) in 10 mL of anhydrous DCM.
-
Slowly add the 2-chlorophenyl isocyanate solution to the stirred solution of 2,2,2-trifluoroethanol at 0 °C over a period of 15-20 minutes using a syringe pump for controlled addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the 2-chlorophenyl isocyanate spot indicates the completion of the reaction.
-
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product, a white to off-white solid, is purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified product under vacuum to yield 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate as a white crystalline solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons, the methylene protons of the trifluoroethyl group, and the N-H proton of the carbamate.
-
¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the carbons of the trifluoroethyl group.
-
¹⁹F NMR: A characteristic signal for the -CF₃ group.
-
FT-IR: Characteristic peaks for the N-H stretch, C=O stretch of the carbamate, and C-F stretches.
-
Melting Point: A sharp melting point range is indicative of high purity.
Safety Precautions
2-Chlorophenyl isocyanate is highly toxic, corrosive, and a lachrymator. [1][2][3] It is fatal if inhaled and causes severe skin burns and eye damage.[1] It is also a respiratory and skin sensitizer.[1] All manipulations involving this reagent must be performed in a well-ventilated chemical fume hood.[3][4] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile rubber), must be worn at all times. An emergency eyewash and shower should be readily accessible. 2-Chlorophenyl isocyanate is also moisture-sensitive and will react with water to produce an insoluble urea and release CO₂ gas, which can cause pressure buildup in a closed container.[1] Therefore, it should be handled under anhydrous conditions.
2,2,2-Trifluoroethanol is a flammable liquid and can cause serious eye irritation. Standard laboratory safety procedures should be followed when handling this solvent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
Sources
Application and Protocol Guide for the Quantitative Analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. Primarily focusing on high-performance liquid chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS), this document provides scientists, researchers, and drug development professionals with detailed protocols, from sample preparation to data analysis. Recognizing the inherent thermal lability of many carbamates, this guide prioritizes liquid chromatography techniques to ensure the integrity of the analyte during analysis. Additionally, a protocol for gas chromatography-mass spectrometry (GC-MS) with a derivatization step is presented as a viable alternative. The methodologies described herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council on Harmonisation (ICH).
Introduction
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a halogenated N-phenyl carbamate derivative. The accurate and precise quantification of this compound is critical in various stages of pharmaceutical development and safety assessment, including impurity profiling, stability testing, and pharmacokinetic studies. The structural characteristics of this molecule, namely the trifluoroethyl group and the chlorinated phenyl ring, necessitate tailored analytical approaches to achieve optimal sensitivity, selectivity, and reproducibility.
The carbamate functional group is known for its potential thermal instability, making direct analysis by gas chromatography challenging. Therefore, this guide emphasizes the utility of reversed-phase high-performance liquid chromatography (HPLC) as the cornerstone of a reliable analytical strategy. For enhanced specificity and sensitivity, particularly in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is presented as the gold standard.
This document serves as a practical, hands-on resource, explaining the rationale behind experimental choices and providing step-by-step protocols that can be readily adapted in a laboratory setting.
Physicochemical Properties of the Analyte
While specific experimental data for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is not extensively published, its physicochemical properties can be predicted based on its structure and data from its isomer, 2,2,2-trifluoroethyl n-(3-chlorophenyl)carbamate. These properties are crucial for method development, particularly in chromatography.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Weight | 253.61 g/mol | Suitable for mass spectrometry detection. |
| LogP | ~3.4 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns and solubility in organic solvents. |
| Hydrogen Bond Donors | 1 | Can interact with polar stationary phases or mobile phase modifiers. |
| Hydrogen Bond Acceptors | 2 | Can interact with polar stationary phases or mobile phase modifiers. |
| Thermal Stability | Potentially labile | Liquid chromatography is the preferred analytical technique to avoid thermal degradation. |
Recommended Analytical Methodologies
Primary Method: UPLC-MS/MS for High Sensitivity and Specificity
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method for the quantification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, especially at low concentrations or in complex matrices such as biological fluids or pharmaceutical formulations. The high selectivity of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components.
Instrumentation:
-
UPLC system with a binary pump, autosampler, and column oven
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm | The predicted LogP suggests good retention and separation on a C18 stationary phase. The smaller particle size of UPLC columns provides higher resolution and faster analysis times. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for efficient ionization in positive ESI mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength for moderately lipophilic compounds. |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes | A gradient elution is necessary to ensure the timely elution of the analyte while maintaining good peak shape and separation from potential impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled to prevent on-column degradation. |
| Injection Volume | 5 µL | Adjustable based on analyte concentration and sensitivity requirements. |
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the carbamate linkage is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion generation. |
| Source Temperature | 150 °C | A balance between efficient desolvation and minimizing thermal degradation. |
| Desolvation Temperature | 400 °C | Ensures complete desolvation of the analyte ions. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates efficient solvent evaporation. |
| MRM Transitions | See Table 2 | For selective and sensitive quantification. |
Table 2: Predicted MRM Transitions for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 254.0 [M+H]⁺ | 127.0 | 20 | Quantifier: Fragmentation corresponding to the 2-chloroaniline moiety. |
| 254.0 [M+H]⁺ | 99.0 | 15 | Qualifier: Fragmentation corresponding to the trifluoroethanol moiety. |
Note: These are predicted transitions and should be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Alternative Method: HPLC-UV for Routine Analysis
For routine analysis where high sensitivity is not a primary concern, HPLC with UV detection offers a cost-effective and robust alternative.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | A standard analytical HPLC column providing good resolution and capacity. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Isocratic Elution | 60:40 (Acetonitrile:Water) | Based on the predicted LogP, an isocratic method should provide adequate retention and separation for quantification of the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID HPLC column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 240 nm | The chlorinated phenyl ring is expected to have a UV absorbance maximum in this region. A DAD should be used to determine the optimal wavelength. |
Confirmatory Method: GC-MS with Derivatization
Due to the thermal lability of carbamates, direct GC-MS analysis can be unreliable.[1] Derivatization of the carbamate nitrogen can improve thermal stability and chromatographic performance. Silylation is a common derivatization technique for this purpose.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer with an electron ionization (EI) source
Derivatization Procedure:
-
Evaporate the sample extract containing the analyte to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of analytes. |
| Injector Temperature | 250 °C | A balance to ensure volatilization without causing significant degradation of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program to ensure good separation of the derivatized analyte from any matrix components or derivatization byproducts. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Scan Range | 50 - 400 amu | To capture the molecular ion and characteristic fragments of the silylated derivative. |
Sample Preparation Protocols
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix.[2]
For Pharmaceutical Formulations (e.g., Tablets, Capsules)
Objective: To extract the analyte from the formulation matrix and remove excipients.
Protocol:
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask.
-
Add a diluent (e.g., 50:50 acetonitrile:water) to approximately 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
For Biological Matrices (e.g., Plasma, Serum)
Objective: To remove proteins and other endogenous interferences.
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an HPLC vial with an insert.
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma/serum onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Table 3: Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[5] |
| Base Hydrolysis | Dissolve the analyte in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis. Carbamates are often susceptible to base hydrolysis.[6] |
| Oxidative Degradation | Dissolve the analyte in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid analyte to 105 °C for 48 hours. |
| Photolytic Degradation | Expose a solution of the analyte to UV light (254 nm) and visible light for 24 hours. |
Method Validation
All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3]
Table 4: ICH Q2(R1) Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Data Visualization and Workflow Diagrams
UPLC-MS/MS Analytical Workflow
Caption: UPLC-MS/MS analytical workflow.
Forced Degradation Study Logical Flow
Caption: Forced degradation study workflow.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. The UPLC-MS/MS method is recommended for its superior sensitivity and specificity, making it ideal for trace-level analysis in complex matrices. The HPLC-UV method serves as a robust and cost-effective alternative for routine quality control applications. While GC-MS is less suitable due to the thermal lability of the carbamate moiety, a protocol involving derivatization is provided for confirmatory purposes. Adherence to the detailed protocols and validation guidelines presented will ensure the generation of high-quality, defensible data in research, development, and quality control environments.
References
-
BenchChem. (2025). Application Notes & Protocols for Forced Degradation Studies of Carbamate Stability. Retrieved from BenchChem website.[6]
-
Jaskolka, F. M. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12.[3]
-
Khedkar, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Quality Assurance, 14(2), 241-248.[4]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]1]
-
Vessman, J. (2001). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 19-38.[2]
-
Yadav, M., & Singhvi, I. (2017). Stability Indicating Forced Degradation Studies. RJPT, 10(12), 4549-4555.[5]
Sources
Application Note: A Practical Guide to Utilizing 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Carbamates in Enzyme Inhibition
Carbamates represent a significant class of organic compounds, many of which are recognized for their potent inhibitory effects on enzymes, particularly cholinesterases.[1] This inhibitory action has been harnessed for various applications, from insecticides to therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[2][3][4] The core mechanism of their action involves the carbamylation of a serine residue within the enzyme's active site, leading to a temporary or pseudo-irreversible inactivation of the enzyme.[5] This application note provides a detailed guide for researchers on how to effectively use 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a representative carbamate compound, in enzyme inhibition assays. While specific inhibitory data for this particular compound is not extensively documented in publicly available literature, this guide will provide a robust framework for its characterization as a potential cholinesterase inhibitor.
Unraveling the Mechanism: How Carbamates Inhibit Cholinesterases
The primary targets for many carbamate inhibitors are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the hydrolysis of the neurotransmitter acetylcholine.[1] The inhibition process is a two-step reaction. Initially, the carbamate inhibitor binds to the active site of the cholinesterase. Subsequently, the carbamoyl moiety of the inhibitor is transferred to the hydroxyl group of the active site serine residue, forming a carbamylated enzyme conjugate. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Figure 1: A simplified workflow illustrating the mechanism of cholinesterase inhibition by a carbamate compound.
Experimental Protocol: Characterizing a Novel Carbamate Inhibitor
The following protocol details the use of the Ellman's assay, a widely adopted, simple, and rapid colorimetric method for determining cholinesterase activity, to characterize the inhibitory potential of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.[6][7] This method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[6]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Acetylcholinesterase (AChE) from Electrophorus electricus | Sigma-Aldrich | C3389 |
| Butyrylcholinesterase (BChE) from equine serum | Sigma-Aldrich | C7512 |
| 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | (To be sourced) | - |
| Acetylthiocholine iodide (ATCI) | Sigma-Aldrich | A5751 |
| 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |
| Phosphate Buffer (0.1 M, pH 8.0) | - | - |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplate, clear, flat-bottom | - | - |
| Microplate reader | - | - |
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0 using a pH meter.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare this solution fresh daily.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer at a concentration of 1 U/mL. The final concentration in the assay will be lower, and may require optimization.
-
Inhibitor Stock Solution (10 mM): Accurately weigh a small amount of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate and dissolve it in DMSO to prepare a 10 mM stock solution. The molecular weight of a closely related compound, 2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate, is 253.61 g/mol , which can be used as an estimate for initial stock solution preparation.[8] Due to the predicted high LogP value (a measure of lipophilicity), DMSO is the recommended solvent.[8]
Assay Procedure
The following steps outline the procedure for determining the IC50 value of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. The IC50 is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.
Figure 2: A step-by-step workflow for the cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM inhibitor stock solution in phosphate buffer to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a buffer-only control).
-
Set up the 96-well Plate:
-
Blank: 150 µL of phosphate buffer.
-
Control (No Inhibitor): 50 µL of phosphate buffer + 50 µL of enzyme solution.
-
Inhibitor Wells: 50 µL of each inhibitor dilution + 50 µL of enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 25 µL of the DTNB solution to all wells, followed by the addition of 25 µL of the ATCI solution to initiate the enzymatic reaction.[6]
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. For a kinetic assay, take readings every minute for 10-15 minutes.[6] For an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[6]
Data Analysis
-
Calculate the Rate of Reaction: For a kinetic assay, determine the rate of change in absorbance (ΔA/min) for each well.
-
Calculate the Percentage of Inhibition: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Expected Results and Interpretation
The results of this assay will provide a dose-response curve from which the IC50 value of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate can be determined for both AChE and BChE. This will allow for an assessment of its inhibitory potency and selectivity. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values for AChE and BChE, the selectivity of the compound can be determined. For example, a compound with a significantly lower IC50 for BChE would be considered a selective BChE inhibitor.[9][10]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the characterization of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate as a potential enzyme inhibitor. By following this detailed guide, researchers can effectively assess its inhibitory activity against cholinesterases and determine key parameters such as its IC50 value and selectivity. This foundational information is critical for further investigation into the therapeutic or other potential applications of this and other novel carbamate compounds.
References
-
Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2378-2387. Retrieved from [Link]
-
Mustazza, C., et al. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91-109. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. (2025). ResearchGate. Retrieved from [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Retrieved from [Link]
-
Jampilek, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 193. Retrieved from [Link]
-
Alpan, A. S., et al. (2021). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 26(21), 6439. Retrieved from [Link]
-
Soukup, O., et al. (2018). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 23(11), 2959. Retrieved from [Link]
-
Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2657. Retrieved from [Link]
-
Nepovimova, E., et al. (2019). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 24(11), 2038. Retrieved from [Link]
Sources
- 1. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate in Organic Synthesis
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing novel pharmaceuticals and agrochemicals. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. 2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate emerges as a valuable and versatile building block, offering a convenient handle to introduce both a trifluoroethoxycarbonyl protecting group and a synthetically adaptable 2-chlorophenylamino moiety.
This technical guide provides an in-depth exploration of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate as a key intermediate in organic synthesis. We will delve into its physicochemical properties, provide a detailed and validated protocol for its preparation, and showcase its application in the synthesis of medicinally relevant heterocyclic scaffolds. The causality behind experimental choices and the mechanistic underpinnings of the transformations will be highlighted to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO₂ | PubChem |
| Molecular Weight | 253.61 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | Inferred from structure |
| Purity (typical) | >97% | Supplier Data[1][2] |
Synthetic Protocol: Preparation of 2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate
The synthesis of the title compound is reliably achieved through the reaction of 2-chloroaniline with 2,2,2-trifluoroethyl chloroformate. The latter can be generated in situ from 2,2,2-trifluoroethanol and phosgene or a phosgene equivalent, or it can be prepared separately. This protocol details the direct acylation of 2-chloroaniline.
Reaction Scheme:
Figure 1: Synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Materials:
-
2-Chloroaniline
-
2,2,2-Trifluoroethyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloroaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the stirred solution.
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1.05 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Causality and Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture as 2,2,2-trifluoroethyl chloroformate can be hydrolyzed. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the starting material and ensure a high yield.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.
-
Slow Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition of the chloroformate at a low temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Work-up: The series of washes with acidic and basic solutions is designed to remove unreacted starting materials (2-chloroaniline is removed by the HCl wash) and byproducts (pyridine is removed by the HCl wash). The final brine wash removes any remaining water from the organic layer.
-
Chromatographic Purification: Flash column chromatography is an effective method for isolating the pure carbamate from any remaining impurities.
Application in Heterocyclic Synthesis: A Gateway to Quinazolinones
2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate is a valuable precursor for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[3][4][5][6] The synthesis proceeds via an intramolecular cyclization, where the carbamate nitrogen attacks an electrophilic center on the 2-chlorophenyl ring, typically after an activation step.
Conceptual Workflow for Quinazolinone Synthesis:
Figure 2: General workflow for the synthesis of quinazolinones.
Detailed Protocol: Synthesis of a Quinazolinone Precursor
Reaction Scheme (Hypothetical):
Figure 3: Hypothetical synthesis of a quinazolinone precursor.
Materials:
-
2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. A color change may be observed, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.
-
Slowly add the DMF solution to the lithiated carbamate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, an ortho-formylated carbamate, can then be subjected to cyclization conditions (e.g., heating in the presence of a catalyst) to form the quinazolinone.
Mechanistic Rationale:
The ortho-lithiation of the 2-chlorophenyl ring is directed by the carbamate group. The subsequent reaction with DMF introduces a formyl group at the ortho position. This intermediate is now primed for intramolecular cyclization, where the carbamate nitrogen can attack the newly introduced carbonyl group to form the heterocyclic ring of the quinazolinone.
Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemicals is of utmost importance. While specific safety data for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is not extensively documented, the safety precautions for the closely related 3-chloro isomer provide a reliable guide.[1]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this or any chemical.
Conclusion and Future Outlook
2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate is a promising building block with significant potential in the synthesis of complex, biologically active molecules. Its utility as a precursor to quinazolinones and other heterocyclic systems makes it a valuable tool for medicinal chemists and drug discovery professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile compound in their synthetic endeavors. Further exploration of its reactivity, particularly in transition-metal-catalyzed cross-coupling and cyclization reactions, is anticipated to unlock even more of its synthetic potential.
References
-
PubChem. 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Review on 4(3H)-quinazolinone synthesis. [Link]
-
RSC Publishing. Recent advances in 4(3H)-quinazolinone syntheses. [Link]
-
MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]
-
PMC - NIH. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,2,2-Trifluoroethyl n-(3-chlorophenyl)carbamate [cymitquimica.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate using a Validated HPLC-MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring precise and reliable quantification of this compound. The protocol details a comprehensive workflow, from sample preparation to data acquisition and analysis, grounded in established analytical principles. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system in accordance with ICH guidelines.
Introduction and Scientific Rationale
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a halogenated carbamate derivative. Compounds of this class are prevalent in pharmaceutical and agrochemical development, often as active ingredients, synthetic intermediates, or potential impurities. The presence of trifluoroethyl and chlorophenyl moieties imparts specific chemical properties that necessitate a highly selective and sensitive analytical technique for accurate quantification, especially at trace levels.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this analytical challenge. HPLC provides the necessary chromatographic separation of the analyte from complex matrices, while mass spectrometry offers unparalleled sensitivity and specificity through mass-based detection. Specifically, tandem mass spectrometry (MS/MS) in a triple quadrupole system allows for the use of Multiple Reaction Monitoring (MRM), a technique that significantly reduces background noise and enhances selectivity by monitoring a specific precursor-to-product ion transition.[1][2] This "soft ionization" technique, typically Electrospray Ionization (ESI), is ideal as it minimizes in-source fragmentation, ensuring the molecular ion is observed for precursor selection.[3]
This document provides a detailed protocol for a validated HPLC-MS/MS method, emphasizing the scientific reasoning behind the parameter selection to ensure methodological robustness and trustworthiness.
Analyte Characteristics
Understanding the physicochemical properties of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO₂ | PubChemLite |
| Monoisotopic Mass | 253.01173 Da | PubChemLite |
| Predicted XlogP | 3.2 | PubChemLite |
| Predicted [M+H]⁺ m/z | 254.01901 | PubChemLite[4] |
| Predicted [M+Na]⁺ m/z | 276.00095 | PubChemLite[4] |
| Predicted [M-H]⁻ m/z | 252.00445 | PubChemLite[4] |
The positive XlogP value indicates moderate hydrophobicity, making reversed-phase HPLC an ideal separation strategy. The presence of a nitrogen atom in the carbamate linkage makes the molecule readily protonated, suggesting positive mode Electrospray Ionization (ESI) will yield a strong signal for the protonated molecule, [M+H]⁺.
HPLC-MS/MS Methodological Framework
The method is built upon the principles of reversed-phase chromatography coupled with tandem mass spectrometry. The choices of column, mobile phase, and MS parameters are causally linked to the analyte's properties and the goal of achieving sensitive and specific quantification.
Chromatographic Separation: The Logic of Reversed-Phase HPLC
A C18 stationary phase is selected due to its hydrophobic nature, which provides effective retention for the moderately nonpolar analyte. A gradient elution is employed to ensure a sharp peak shape and efficient elution, reducing analysis time and preventing carryover.
-
Mobile Phase A (Aqueous): Water with 0.1% formic acid. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte remains in its protonated form for consistent retention and enhances ionization efficiency in the ESI source.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid. Acetonitrile is chosen for its low viscosity and UV transparency, providing excellent chromatographic efficiency.
The gradient starts with a higher percentage of the aqueous phase to retain the analyte on the column and gradually increases the organic phase to elute it.
Detection: The Specificity of Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is used to gently transfer the analyte from the liquid phase to the gas phase as an ion.[1][3] Given the analyte's structure, positive ion mode is selected to monitor the protonated precursor ion [M+H]⁺ at m/z 254.0.
For quantification, a triple quadrupole mass spectrometer is operated in MRM mode. This involves:
-
Q1 (First Quadrupole): Isolates the precursor ion (m/z 254.0).
-
Q2 (Collision Cell): The isolated ion is fragmented using a collision gas (e.g., argon).
-
Q3 (Third Quadrupole): A specific, stable product ion is selected and monitored.
This process provides exceptional selectivity, as only molecules that meet both the precursor and product ion mass criteria will be detected. The presence of both chlorine and fluorine atoms provides a distinct isotopic pattern that can be used for confirmation.[5]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: End-to-end workflow for HPLC-MS analysis.
Detailed Application Protocol
Materials and Reagents
-
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate reference standard (purity >98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
LC-MS grade formic acid (FA)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm PTFE or PVDF syringe filters
Instrumentation and Conditions
| HPLC System Parameters | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
| Mass Spectrometer Parameters | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | | | :--- | :--- | :--- | :--- | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | | 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | 254.0 | 128.0 | 20 | Quantifier | | | 254.0 | 154.0 | 15 | Qualifier | Note: Collision energies are instrument-dependent and require optimization.
Step-by-Step Protocol
Step 1: Standard Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Stock (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the working stock with a 50:50 mixture of acetonitrile and water.
Step 2: Sample Preparation
-
Accurately weigh the sample material into an appropriate vial.
-
Add a defined volume of acetonitrile to achieve a target concentration within the calibration range.
-
Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.[6]
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.
Step 3: Instrument Setup and Data Acquisition
-
Equilibrate the HPLC-MS system with the initial mobile phase conditions for at least 20 minutes.
-
Set up an acquisition sequence in the instrument software. The sequence should begin with several blank injections (50:50 ACN:Water) to ensure system cleanliness, followed by the calibration standards, quality control (QC) samples, and the unknown samples.
-
Initiate the sequence to acquire data.
Step 4: Data Analysis
-
Integrate the peak corresponding to the quantifier MRM transition for all standards and samples.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with a weighting factor of 1/x is recommended.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Verify that the ratio of the qualifier ion to the quantifier ion in the samples is within ±20% of the average ratio observed in the standards.
Method Validation and Trustworthiness
To ensure the reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8] This establishes the method is fit for its intended purpose.[8]
-
Specificity: The ability to assess the analyte in the presence of other components is confirmed by the unique MRM transition, which prevents matrix components from interfering with the signal.
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9] Recoveries should be within 90-110%.
-
Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (%RSD) should typically be <5%.
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC-MS/MS method for the quantitative analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. By explaining the rationale behind the chosen parameters and grounding the protocol in established validation principles, this guide serves as a trustworthy resource for its intended audience. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in pharmaceutical and chemical analysis.
References
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis. Available from: [Link]
-
Butz, S., & Stan, H. J. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International. Available from: [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Cheung, T. K. C., & Shek, C. C. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Li, Y., Dong, F., Xu, J., Liu, X., Wu, X., Chen, X., & Zheng, Y. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. Available from: [Link]
-
Wikipedia. Electrospray ionization. Available from: [Link]
-
Separation Science. (2024). Effective Analysis Carbamate Pesticides. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Seshachalam, V., & Haribabu, B. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Available from: [Link]
-
McIndoe, J. S. (2014). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Journal of Organometallic Chemistry. Available from: [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
MDPI. (2024). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Available from: [Link]
-
American Elements. 2,2,2-trifluoroethyl carbamate. Available from: [Link]
-
ResearchGate. (2023). Chemical structures of typical fluorinated electrolyte solvents in.... Available from: [Link]
-
PubChemLite. 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2). Available from: [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 5. jove.com [jove.com]
- 6. organomation.com [organomation.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Antifungal Evaluation of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
Introduction: The Potential of Novel Carbamates in Antifungal Research
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Carbamates have been identified as a promising structural motif in the development of new fungicidal agents.[1][2] This class of compounds offers a versatile scaffold for chemical modification to enhance efficacy and broaden the spectrum of activity against various fungal pathogens.[3] This document provides a comprehensive guide for researchers on the evaluation of novel carbamate derivatives, specifically focusing on 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, as a potential antifungal candidate. The protocols outlined herein are designed to be self-validating and provide a framework for determining the compound's in vitro efficacy and elucidating its potential mechanism of action.
Proposed Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
While the precise mechanism of action for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is yet to be empirically determined, insights can be drawn from related antifungal compounds. A prevalent target for many antifungal agents is the fungal cell membrane, with a particular focus on the biosynthesis of ergosterol, a crucial component for maintaining membrane fluidity and integrity.[4][5][6] It is hypothesized that this carbamate derivative may interfere with key enzymes in the ergosterol biosynthesis pathway, leading to a cascade of detrimental effects on the fungal cell.
The proposed mechanism involves the inhibition of enzymes such as sterol 14α-demethylase, which would lead to the depletion of ergosterol and the accumulation of toxic sterol precursors.[5][6] This disruption of the cell membrane's structure and function would ultimately result in the cessation of fungal growth and cell death. Another potential mechanism could involve direct interaction with ergosterol in the fungal plasma membrane, leading to membrane destabilization.[7]
Figure 1: Proposed mechanism of action for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, targeting the ergosterol biosynthesis pathway.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation. This protocol is adapted from established methodologies for antifungal susceptibility testing.
Materials and Reagents
-
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
Sterile, deionized water
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Dissolve 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution. The concentration of the working solution should be at least twice the highest concentration to be tested.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Figure 2: Experimental workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Hypothetical In Vitro Antifungal Activity Data
The following table presents a hypothetical summary of the antifungal activity of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate against a panel of clinically relevant fungal pathogens. This serves as a template for researchers to present their experimental findings.
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 8 | 1 |
| Candida glabrata | 16 | 32 |
| Candida krusei | 4 | 64 |
| Aspergillus fumigatus | 32 | >64 |
| Cryptococcus neoformans | 8 | 4 |
Considerations for In Vivo Efficacy Studies
Following promising in vitro results, the next logical step is to evaluate the efficacy of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in a relevant animal model of fungal infection. A murine model of disseminated candidiasis is a common and well-established model for this purpose.
Conceptual Protocol for In Vivo Study
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a systemic infection.
-
Infection: Infect the mice intravenously with a standardized inoculum of a virulent Candida albicans strain.
-
Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., treated with fluconazole).
-
Monitoring: Monitor the animals for clinical signs of illness and mortality over a period of 14-21 days.
-
Endpoint Analysis: Determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissues on selective agar.
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from the in vitro and in vivo studies will be crucial for establishing a preliminary structure-activity relationship (SAR) for this class of carbamates.[1][2] Future research should focus on synthesizing and evaluating analogs of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate to optimize its antifungal activity, reduce potential toxicity, and improve its pharmacokinetic properties. Modifications to the aryl ring and the carbamate moiety could lead to the discovery of more potent and selective antifungal agents.
References
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules. Available at: [Link]
-
Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (1981). Journal of Medicinal Chemistry. Available at: [Link]
-
Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). Anais da Academia Brasileira de Ciências. Available at: [Link]
-
Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. (1998). Synthesis. Available at: [Link]
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate. PubChem. Available at: [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2022). Molecules. Available at: [Link]
-
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2024). Molecules. Available at: [Link]
- Composition and use of a liquid fungicidal formulation of myclobutanil or tebuconazole fungicide. (2008). Google Patents.
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (2001). Clinical Microbiology Reviews. Available at: [Link]
-
Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Journal of Fungi. Available at: [Link]
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (2021). Journal of Fungi. Available at: [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). PubMed. Available at: [Link]
-
An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. (2022). Chemistry – An Asian Journal. Available at: [Link]
-
[2-[[2-[3-(4-chlorophenyl)-5-oxo-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-1-yl]acetyl]amino]-1-[2-(trifluoromethyl)phenyl]ethyl] carbamate. PubChem. Available at: [Link]
- Pharmaceutical composition for the treatment of fungal infections. (2017). Google Patents.
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (2014). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. (2007). Journal of Agricultural and Food Chemistry. Available at: [Link]
- Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate. (2010). Google Patents.
-
Novel hydroxamates potentiated in vitro activity of fluconazole against Candida albicans. (2017). Journal of Natural Science, Biology and Medicine. Available at: [Link]
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2024). Molecules. Available at: [Link]
Sources
- 1. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aac.asm.org [aac.asm.org]
- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of carboxylic acids with 2,2,2-trifluoroethanol for GC analysis
An Application Guide for the Gas Chromatographic Analysis of Carboxylic Acids via Derivatization with 2,2,2-Trifluoroethanol
Introduction: Overcoming the Analytical Challenge of Carboxylic Acids
Carboxylic acids are a cornerstone of biological and industrial chemistry, ranging from metabolic intermediates and fatty acids to pharmaceutical active ingredients and environmental contaminants. Their analysis is paramount for quality control, disease diagnosis, and environmental monitoring. Gas chromatography (GC) offers high resolution and sensitivity, making it an ideal platform for their separation and quantification. However, the direct analysis of carboxylic acids by GC is fraught with challenges.[1] The inherent polarity of the carboxyl functional group leads to strong interactions with the stationary phase, resulting in poor peak shape, significant tailing, and low volatility.[1][2] These characteristics hinder accurate quantification and can lead to irreversible adsorption of the analyte within the GC system.
To circumvent these issues, chemical derivatization is an essential sample preparation step.[3] Derivatization modifies the polar carboxyl group, converting it into a less polar, more volatile, and more thermally stable functional group.[3] This guide focuses on a robust and highly effective method: the esterification of carboxylic acids with 2,2,2-trifluoroethanol (TFE) to form 2,2,2-trifluoroethyl (TFE) esters.
The use of TFE as a derivatizing agent offers distinct advantages. The resulting TFE esters are significantly more volatile than their parent acids. Furthermore, the presence of three fluorine atoms makes the derivatives highly responsive to electron capture detection (ECD), enabling ultra-trace analysis of relevant analytes like herbicides.[4][5] For mass spectrometry (MS) detection, these derivatives exhibit clear fragmentation patterns that aid in structural confirmation. This application note provides a comprehensive overview of the reaction mechanism, a detailed protocol for implementation, and key considerations for method optimization.
The Chemistry: Acid-Catalyzed Esterification
The derivatization of a carboxylic acid with TFE is a classic example of a Fischer-Speier esterification. The reaction involves heating the carboxylic acid with an excess of TFE in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or a Lewis acid like boron trifluoride (BF₃).[4][6]
The mechanism proceeds in several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of 2,2,2-trifluoroethanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final 2,2,2-trifluoroethyl ester product.
Caption: Mechanism of TFE Esterification.
Experimental Protocol: From Sample to Analysis
This section details a generalized protocol for the derivatization of carboxylic acids using TFE and sulfuric acid. This procedure should be optimized for specific analytes and matrices.
I. Reagents and Materials
-
Derivatization Reagent: 2,2,2-Trifluoroethanol (TFE), ≥99% purity
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Solvents: Toluene or Hexane (GC grade or equivalent), for extraction
-
Quenching Solution: Saturated Sodium Bicarbonate (NaHCO₃) solution or Saturated Sodium Chloride (NaCl) solution
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standards: Analytical standards of the target carboxylic acid(s)
-
Glassware: 2 mL or 4 mL screw-cap reaction vials with PTFE-lined septa, pipettes, autosampler vials.
-
Equipment: Heating block or oven, vortex mixer, centrifuge.
II. General Derivatization Workflow
The overall process involves sample preparation, the core derivatization reaction, and extraction of the final product for GC analysis.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Wittig Olefination with Trifluoroethyl Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The Wittig reaction, a powerful tool for alkene synthesis, can be adapted to introduce a trifluoroethylidene group (=CHCF₃), providing a strategic entry point to a diverse range of trifluoromethylated alkenes. This guide provides a comprehensive overview of the experimental setup for the Wittig olefination using (2,2,2-trifluoroethyl)triphenylphosphonium salts, focusing on the underlying principles, detailed protocols, and practical considerations for successful implementation in a research setting.
The Scientific Rationale: Why Trifluoroethyl Phosphonium Ylides?
The (2,2,2-trifluoroethyl)triphenylphosphonium ylide is classified as a "stabilized" ylide. The strong electron-withdrawing effect of the three fluorine atoms inductively stabilizes the negative charge on the α-carbon of the ylide. This stabilization has several important consequences for the reaction's mechanism and outcome:
-
Increased Acidity of the Phosphonium Salt: The α-protons of the (2,2,2-trifluoroethyl)triphenylphosphonium salt are more acidic than their non-fluorinated alkyl counterparts. This allows for the use of milder bases for ylide generation.
-
Enhanced Ylide Stability: The resulting ylide is more stable and less reactive than non-stabilized ylides. This stability allows for easier handling and, in some cases, isolation.
-
Stereochemical Control: The reaction of stabilized ylides with aldehydes is generally reversible in its initial steps, allowing for thermodynamic equilibration to favor the more stable anti-oxaphosphetane intermediate. This typically leads to a high stereoselectivity for the (E)-alkene product.[1][2]
-
Driving Force: The overall reaction is driven forward by the formation of the highly stable triphenylphosphine oxide byproduct.
Preparation of (2,2,2-Trifluoroethyl)triphenylphosphonium Salts
The synthesis of the phosphonium salt is the crucial first step. The choice of the trifluoroethyl source and reaction conditions is critical for obtaining a high-purity starting material. Two primary methods are presented below.
Protocol 1: From 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Triflate)
This method, adapted from Ishihara et al., provides the phosphonium triflate salt in high yield and is often the preferred route for its clean conversion.[3]
Materials:
-
Triphenylphosphine (PPh₃)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Anhydrous diethyl ether (Et₂O) or another suitable non-polar solvent
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq.) in a minimal amount of anhydrous diethyl ether.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.0 eq.) to the stirred solution at room temperature.
-
A white precipitate of (2,2,2-trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate will form upon addition.
-
Stir the suspension at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration, wash with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum. The salt is typically used without further purification.
Protocol 2: From 2,2,2-Trifluoroethyl Bromide
While triflates are excellent leaving groups, the corresponding halides are often more readily available and cost-effective. This protocol requires more forcing conditions due to the lower reactivity of the bromide.
Materials:
-
Triphenylphosphine (PPh₃)
-
2,2,2-Trifluoroethyl bromide
-
Anhydrous toluene or acetonitrile
-
Pressure vessel (e.g., a sealed tube or autoclave)
Procedure:
-
In a pressure vessel, combine triphenylphosphine (1.0 eq.), 2,2,2-trifluoroethyl bromide (1.1-1.2 eq.), and a suitable high-boiling anhydrous solvent such as toluene or acetonitrile.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by ³¹P NMR (disappearance of the PPh₃ signal and appearance of the phosphonium salt signal).
-
After cooling to room temperature, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation of the (2,2,2-trifluoroethyl)triphenylphosphonium bromide.
-
Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum.
The Wittig Olefination: Ylide Generation and Reaction
The choice of base and reaction conditions for the Wittig olefination depends on the substrate and the desired reactivity. Due to the stabilized nature of the trifluoroethyl ylide, both mild and strong bases can be employed.
Experimental Workflow Overview
Caption: General workflow for the Wittig olefination with trifluoroethyl phosphonium salts.
Protocol 3: Mild Conditions with Cesium Fluoride (for Aldehydes)
This protocol is particularly effective for aromatic aldehydes bearing electron-withdrawing groups and offers the advantage of mild, non-basic conditions that tolerate a variety of functional groups.[3]
Materials:
-
(2,2,2-Trifluoroethyl)triphenylphosphonium triflate or bromide (1.2 eq.)
-
Aromatic aldehyde (1.0 eq.)
-
Anhydrous Cesium Fluoride (CsF) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phosphonium salt, the aldehyde, and cesium fluoride.
-
Add anhydrous DMF via syringe and stir the resulting suspension at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Strong Base Conditions (for Aldehydes and Ketones)
For less reactive carbonyls, such as ketones or electron-rich aldehydes, a stronger base is often necessary to generate a sufficient concentration of the ylide.
Materials:
-
(2,2,2-Trifluoroethyl)triphenylphosphonium triflate or bromide (1.1 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure (using NaH):
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the phosphonium salt.
-
Add anhydrous THF to the flask to create a suspension.
-
Carefully add the NaH dispersion. Hydrogen gas will evolve; ensure proper ventilation.
-
Stir the suspension at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Cool the reaction mixture to 0 °C or -78 °C.
-
Dissolve the aldehyde or ketone in a small amount of anhydrous THF and add it dropwise to the ylide solution via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Proceed with aqueous workup and purification as described in Protocol 3.
Procedure (using n-BuLi):
-
Follow steps 1 and 2 as for the NaH procedure.
-
Cool the phosphonium salt suspension in THF to -78 °C.
-
Slowly add n-BuLi dropwise via syringe. A distinct color change should be observed, indicating ylide formation.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the THF solution of the carbonyl compound dropwise at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.
-
Proceed with quenching, workup, and purification as described above.
Substrate Scope and Stereoselectivity
The Wittig reaction with (2,2,2-trifluoroethyl)triphenylphosphonium ylide is most effective with aldehydes.
-
Aromatic Aldehydes: Generally provide good to excellent yields of the corresponding trifluoroethyl-substituted styrenes. Electron-withdrawing groups on the aromatic ring tend to accelerate the reaction.[3]
-
Aliphatic Aldehydes: Also serve as viable substrates, though reaction times may be longer compared to activated aromatic aldehydes.
-
Ketones: Are generally less reactive than aldehydes due to increased steric hindrance and lower electrophilicity. Stronger bases and longer reaction times are often required, and yields can be moderate to low. Sterically hindered ketones are particularly challenging substrates.
Stereoselectivity: As a stabilized ylide, the reaction with aldehydes predominantly yields the (E) -isomer. The selectivity can be very high, often exceeding 95:5 (E:Z).
Caption: Simplified energy profile showing the preference for the (E)-alkene via the more stable anti-oxaphosphetane intermediate.
| Carbonyl Substrate | Base | Solvent | Typical Yield | E:Z Ratio |
| 4-Nitrobenzaldehyde | CsF | DMF | High | >95:5 |
| Benzaldehyde | NaH | THF | Good | >90:10 |
| Cyclohexanecarboxaldehyde | n-BuLi | THF | Moderate-Good | >90:10 |
| Acetophenone | n-BuLi | THF | Low-Moderate | Major E |
| Cyclohexanone | n-BuLi | THF | Low | Major E |
Work-up and Purification: The Challenge of Triphenylphosphine Oxide
A persistent challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has chromatographic properties similar to the desired product. Several strategies can be employed:
-
Direct Crystallization: If the alkene product is crystalline and the TPPO remains in solution (or vice-versa), direct crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.
-
Chromatography: Careful flash column chromatography on silica gel is the most common method. Using a less polar eluent system (e.g., gradients of ethyl acetate in hexanes) can often achieve separation, as TPPO is relatively polar.
-
Precipitation of TPPO-Metal Complexes: TPPO forms insoluble complexes with certain metal salts. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product can precipitate the TPPO complex, which can then be removed by filtration.
-
Low-Polarity Elution: For non-polar products, suspending the crude mixture in a non-polar solvent like hexanes or a hexanes/ether mixture and filtering through a plug of silica gel can retain the more polar TPPO on the silica.
Pro-Tips and Troubleshooting
-
Moisture is the Enemy: All Wittig reactions, especially those using strong bases like NaH and n-BuLi, must be conducted under strictly anhydrous conditions. Flame-dry all glassware and use anhydrous solvents.
-
Ylide Color: The formation of the ylide is often accompanied by a color change. The absence of this color may indicate a problem with the base or the presence of moisture.
-
Low Yields with Ketones: Don't be discouraged by low yields with ketones. This is a known limitation, particularly for stabilized ylides. Consider alternative methods like the Horner-Wadsworth-Emmons reaction for these substrates.
-
Side Reactions: The phosphonium salt itself can undergo other reactions. For instance, under strongly basic conditions with hydroxide, hydrolysis can occur. With amine nucleophiles, other transformations are possible.[3] Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the ylide.
-
TPPO Removal: If TPPO co-elutes with your product, try the zinc chloride precipitation method or crystallization before resorting to repeated chromatography.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl‐phosphin‐methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte1954 , 87 (9), 1318-1330. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989 , 89 (4), 863-927. [Link]
-
Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry1994 , 21, 1-157. [Link]
-
Burton, D. J.; Yang, Z. Y.; Qiu, W. Fluorinated ylides and related compounds. Chemical Reviews1996 , 96 (5), 1641-1716. [Link]
-
Ishihara, T.; Kuroboshi, M.; Yamaguchi, K.; Okada, Y. Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Chemistry Letters2003 , 32 (2), 142-143. [Link]
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry2017 , 82 (19), 9931–9936. [Link]
-
Taylor, M. S.; Jacobsen, E. N. Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition2006 , 45 (10), 1520-1543. [Link]
Sources
Application Notes and Protocols for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Carbamate Modulator
The study of serine hydrolases, a vast and functionally diverse class of enzymes, is a cornerstone of drug discovery and chemical biology. Within this superfamily, Fatty Acid Amide Hydrolase (FAAH) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. FAAH is the principal catabolic enzyme for the endocannabinoid anandamide, a key signaling lipid.[1] By regulating anandamide levels, FAAH plays a pivotal role in pain, anxiety, and inflammation pathways.[2]
This document provides a comprehensive guide to the investigation of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate , a novel compound with a chemical structure suggestive of serine hydrolase interaction. Carbamate moieties are recognized as a "privileged" reactive group for serine hydrolases, often acting as irreversible or slowly reversible inhibitors by covalently modifying the enzyme's catalytic serine nucleophile.[3][4][5] The trifluoroethyl and chlorophenyl groups of the title compound are expected to influence its potency, selectivity, and pharmacokinetic properties.
Given the absence of specific literature for this exact molecule, this guide is structured around the scientifically informed hypothesis that 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate functions as a FAAH inhibitor. The protocols and methodologies described herein provide a robust framework for researchers to test this hypothesis, characterize the compound's activity in cell-based systems, and elucidate its mechanism of action.
Section 1: The Scientific Rationale - Mechanism of Action
The Carbamate Moiety: A Covalent Warhead
Carbamate-based inhibitors are pseudo-irreversible inactivators of serine hydrolases.[6] The mechanism involves the carbamylation of the active site serine residue, rendering the enzyme catalytically inactive.[3][5] This process can be deconstructed into two key components: the 'staying group,' which remains covalently attached to the serine, and the 'leaving group,' which is displaced during the reaction.[3] For 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, the 2-chlorophenylcarbamoyl moiety would act as the staying group, while the 2,2,2-trifluoroethanol would be the leaving group. The electrophilicity of the carbamate's carbonyl carbon, influenced by the electron-withdrawing properties of the adjacent atoms, is a key determinant of its reactivity towards the serine nucleophile.[4]
The Target: Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System
FAAH is an integral membrane protein that hydrolyzes and thereby terminates the signaling of anandamide and other fatty acid amides.[1][7] Inhibition of FAAH leads to an accumulation of endogenous anandamide.[8] This, in turn, enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors involved in a multitude of physiological processes.[9] The resulting downstream signaling can include modulation of the MAP kinase pathway and has demonstrated analgesic, anxiolytic, and anti-inflammatory effects in preclinical models.[10][11][12]
Section 2: Visualizing the Mechanism and Workflow
Proposed Signaling Pathway of FAAH Inhibition
The following diagram illustrates the hypothesized signaling cascade initiated by the inhibition of FAAH by 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Caption: Workflow for cell-based FAAH inhibition assay.
Section 3: Detailed Protocols and Methodologies
Preparation of Stock Solutions
The causality behind meticulous stock preparation is to ensure accurate and reproducible final concentrations in the assay. A high-concentration primary stock in a suitable organic solvent like DMSO minimizes the volume of solvent added to the aqueous assay buffer, thereby preventing solvent-induced artifacts.
-
Test Compound Stock (10 mM): Accurately weigh a known amount of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate and dissolve it in 100% DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Positive Control Stock (e.g., URB597, 1 mM): Prepare a 1 mM stock solution of a known FAAH inhibitor, such as URB597, in 100% DMSO. [13]Store at -20°C.
-
Vehicle Control: Use 100% DMSO, identical to the solvent for the test compound and positive control.
Cell Culture and Lysate Preparation
The choice of cell line is critical. While primary neurons or astrocytes are physiologically relevant, cell lines like Neuro2a or HEK293 (which can be engineered to overexpress FAAH) provide a more reproducible and scalable system for initial screening.
-
Cell Culture: Culture cells (e.g., rat brain tissue, Neuro2a cells) in their appropriate growth medium until they reach 80-90% confluency.
-
Harvesting: Aspirate the growth medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold FAAH Assay Buffer to approximately 1-2 x 10^6 cells. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Homogenization: Keep the cell suspension on ice for 10 minutes to ensure complete lysis. 5. Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris. 6. Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and membrane fractions where FAAH is located. This is the cell lysate to be used in the assay.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in each assay well.
Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits. [14]The principle is the enzymatic cleavage of a non-fluorescent substrate to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). [14]The rate of fluorescence increase is directly proportional to FAAH activity.
-
Assay Plate Preparation:
-
In a 96-well, opaque, flat-bottom plate, add the following to their respective wells:
-
Blank (No Enzyme): 50 µL of FAAH Assay Buffer.
-
Vehicle Control (100% Activity): X µL of cell lysate, 1 µL of DMSO, and FAAH Assay Buffer to a final volume of 50 µL.
-
Positive Control: X µL of cell lysate, 1 µL of URB597 stock (diluted to desired concentration), and FAAH Assay Buffer to a final volume of 50 µL.
-
Test Compound: X µL of cell lysate, 1 µL of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate stock (at various dilutions), and FAAH Assay Buffer to a final volume of 50 µL.
-
-
Note: The amount of cell lysate (X µL) should be optimized to ensure the fluorescence signal falls within the linear range of the instrument.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate for 5-10 minutes at 37°C. This step allows the inhibitor to interact with the enzyme before the substrate is introduced, which is particularly important for irreversible or slowly binding inhibitors.
-
-
Reaction Initiation:
-
Prepare the FAAH substrate solution according to the manufacturer's instructions (e.g., diluting a stock of AMC arachidonoyl amide). [14] * Add 10 µL of the prepared substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes using an excitation wavelength of 360 nm and an emission wavelength of 465 nm. A kinetic read is superior to an endpoint read as it provides the initial reaction velocity (V₀), which is a more accurate measure of enzyme activity.
-
Section 4: Data Analysis and Interpretation
Calculating Percentage Inhibition
The primary data output will be the rate of fluorescence increase over time (RFU/min).
-
Determine V₀: For each well, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Correct for Blank: Subtract the V₀ of the blank from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (V₀ of Test Compound / V₀ of Vehicle Control)) * 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the compound's potency.
-
Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R).
-
IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of FAAH activity.
Data Presentation
Summarize the potency of the test compound in comparison to a known standard.
| Compound | IC₅₀ (nM) |
| 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | [Experimental Value] |
| URB597 (Positive Control) | ~4-50 nM (literature value) [13] |
Section 5: Self-Validating Systems and Best Practices
To ensure the trustworthiness of the generated data, the experimental design must include a self-validating framework.
-
Positive and Negative Controls: The inclusion of a potent, well-characterized FAAH inhibitor (e.g., URB597) validates that the assay system can detect inhibition. The vehicle control (DMSO) establishes the baseline 100% enzyme activity and controls for any solvent effects.
-
Linearity of the Assay: It is crucial to determine the optimal cell lysate concentration and incubation time to ensure the reaction rate is linear. This confirms that the substrate is not depleted and the product formation is proportional to enzyme activity.
-
Compound Interference: Test 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in the assay without the cell lysate to check for any intrinsic fluorescence or quenching properties at the assay wavelengths. This control is essential to rule out false-positive or false-negative results.
-
Confirmation of Mechanism: To confirm that the observed activity is due to FAAH inhibition, the assay can be repeated using lysate from cells where FAAH has been knocked down (e.g., using siRNA) or in FAAH knockout animal tissues. A significant reduction in the inhibitory effect of the compound in these systems would provide strong evidence for on-target activity.
Conclusion
This application guide provides a robust and scientifically grounded framework for the initial characterization of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in cell-based assays. By hypothesizing its action as a FAAH inhibitor based on its carbamate structure, we have outlined a clear path for researchers to determine its potency, elucidate its mechanism, and understand its impact on the endocannabinoid signaling pathway. The successful execution of these protocols will provide valuable insights into the potential of this novel compound as a modulator of a key therapeutic target.
References
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082) Manual. Elabscience. [Link]
-
McKinney, M. K., & Cravatt, B. F. (2005). The fatty acid amide hydrolase (FAAH). Prostaglandins & other lipid mediators, 77(1-4), 88–101. [Link]
-
Adibekian, A., et al. (2011). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Journal of the American Chemical Society, 133(48), 19474–19483. [Link]
-
Howlett, A. C. (2005). Anandamide receptor signal transduction. Vitamins and hormones, 72, 1–32. [Link]
-
Schlosburg, J. E., et al. (2010). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 334(2), 527–536. [Link]
-
Ghafouri, N., et al. (2004). Fatty acid amide hydrolase substrate specificity. The Biochemical journal, 379(Pt 3), 741–746. [Link]
-
Bachovchin, D. A., & Cravatt, B. F. (2012). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Nature chemical biology, 8(3), 265–272. [Link]
-
Anandamide. Wikipedia. [Link]
-
Wartmann, M., et al. (1994). The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide. FEBS letters, 359(2-3), 133–136. [Link]
-
Smaga, I., et al. (2020). Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats. International journal of molecular sciences, 21(21), 8206. [Link]
-
Rosenberry, T. L., et al. (2005). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Journal of medicinal chemistry, 48(22), 6841–6852. [Link]
-
Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of medicinal chemistry, 50(12), 2943–2952. [Link]
-
Maccarrone, M., et al. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in molecular neuroscience, 10, 166. [Link]
-
Realini, N., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in behavioral neuroscience, 13, 161. [Link]
-
Adibekian, A., et al. (2015). Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases. ACS chemical biology, 10(8), 1837–1845. [Link]
-
Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 313–326. [Link]
-
Anandamide's signaling pathways linked to vasorelaxation. ResearchGate. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & biology, 13(8), 855–866. [Link]
-
Sasso, O., et al. (2013). The endocannabinoid hydrolase FAAH is an allosteric enzyme. Proceedings of the National Academy of Sciences of the United States of America, 110(33), 13543–13548. [Link]
-
Piomelli, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). The Journal of pharmacology and experimental therapeutics, 313(3), 1359–1366. [Link]
Sources
- 1. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 13. apexbt.com [apexbt.com]
- 14. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate
An in-depth technical guide by a Senior Application Scientist.
Introduction
Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. This molecule is a key intermediate in various research and development applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The presence of both a trifluoroethyl group and a chlorophenyl moiety imparts unique electronic and lipophilic properties. However, its synthesis, while straightforward in principle, presents several challenges that can impact yield, purity, and reproducibility.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and consistently achieve high yields of a pure product.
Primary Synthetic Pathway: An Overview
The most common and direct method for synthesizing 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is the nucleophilic addition of 2,2,2-trifluoroethanol to 2-chlorophenyl isocyanate. This reaction is typically high-yielding but is highly sensitive to reaction conditions and reagent quality.
The fundamental mechanism involves the attack of the alcoholic oxygen on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen.
Caption: General reaction mechanism for carbamate formation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
Low yield is the most frequent complaint. The root cause can typically be traced to reagent quality, reaction conditions, or competing side reactions.
Answer:
-
Reagent Purity and Handling:
-
2-Chlorophenyl Isocyanate[1]: Isocyanates are extremely sensitive to moisture. Any water contamination will lead to the formation of an unstable carbamic acid, which rapidly decarboxylates to form 2-chloroaniline. This aniline can then react with another molecule of isocyanate to form an insoluble and undesired N,N'-bis(2-chlorophenyl)urea byproduct, consuming your starting material.
-
Solution: Always use freshly opened or distilled 2-chlorophenyl isocyanate. Handle it under an inert atmosphere (Nitrogen or Argon).
-
-
2,2,2-Trifluoroethanol (TFE)[2]: The alcohol must be anhydrous. While less reactive than the isocyanate, residual water in the TFE will still contribute to urea formation.
-
Solution: Use anhydrous grade TFE. If its purity is in doubt, it can be dried over molecular sieves (3Å or 4Å).
-
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic. Uncontrolled temperature can accelerate side reactions, particularly the trimerization of the isocyanate to form a stable isocyanurate.
-
Solution: Begin the reaction at a low temperature (0 °C) by adding the isocyanate dropwise to a solution of TFE. After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC or LC-MS to determine the optimal reaction time.
-
-
Solvent: The solvent must be anhydrous and inert to the reactants.
-
Solution: Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. Ensure they are of anhydrous grade. Using TFE itself as the solvent is also a viable option, especially in peptide synthesis contexts where it can help control selectivity.[3]
-
-
-
Catalysis:
-
While the reaction can proceed without a catalyst, it can be slow. A catalyst can significantly improve the reaction rate but can also promote side reactions if not chosen carefully.
-
Solution: A catalytic amount (1-5 mol%) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective. However, organotin catalysts like dibutyltin dilaurate (DBTDL) are often more efficient, though they may require more rigorous purification to remove.
-
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Moisture in reagents/solvent | Use anhydrous reagents and solvents; handle under inert atmosphere. |
| Reaction temperature too high | Start at 0 °C, then allow to warm to room temperature. | |
| Isocyanate dimerization/trimerization | Maintain low temperature; avoid high concentrations. | |
| Impure Product | Urea byproduct formation | Ensure strictly anhydrous conditions. |
| Unreacted isocyanate | Use a slight excess (1.05-1.1 eq.) of 2,2,2-trifluoroethanol. |
| | Catalyst residue | Choose a volatile catalyst (e.g., TEA) or purify carefully by column chromatography. |
Question 2: My final product is contaminated with a white, insoluble precipitate. What is it?
Answer:
This is almost certainly N,N'-bis(2-chlorophenyl)urea . As explained above, this byproduct forms when 2-chlorophenyl isocyanate reacts with water to form 2-chloroaniline, which then reacts with a second molecule of the isocyanate.
Caption: Formation of urea byproduct from isocyanate and water.
Prevention Strategy: The most effective strategy is prevention. Rigorously exclude water from your reaction system by flame-drying glassware, using anhydrous solvents, and handling reagents under an inert atmosphere. If the urea does form, it can often be removed by filtration as it is typically insoluble in common organic solvents like DCM or ethyl acetate.
Frequently Asked Questions (FAQs)
-
Q1: Is a phosgene-free synthesis possible for this carbamate?
-
A: Yes. While the isocyanate route is common, concerns over the handling of isocyanate precursors (often made from phosgene) have led to alternative methods. Phosgene-free routes often involve the reaction of an amine with a carbonate or chloroformate. A viable alternative would be to first react 2,2,2-trifluoroethanol with a phosgene equivalent (like triphosgene or diphosgene) to form 2,2,2-trifluoroethyl chloroformate, which can then be reacted with 2-chloroaniline.[4] Another modern approach involves the three-component coupling of an amine, carbon dioxide, and an alkylating agent, which avoids toxic intermediates entirely.[5][6]
-
-
Q2: What is the optimal stoichiometry for the reactants?
-
A: To ensure the complete consumption of the moisture-sensitive and often more expensive isocyanate, it is advisable to use a slight excess of 2,2,2-trifluoroethanol. A ratio of 1.05 to 1.1 equivalents of the alcohol to 1.0 equivalent of the isocyanate is a good starting point.
-
-
Q3: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1). The isocyanate starting material will have a high Rf, while the more polar carbamate product will have a lower Rf. The disappearance of the isocyanate spot indicates the reaction is nearing completion. For more precise monitoring, LC-MS can be used.
-
-
Q4: What are the key safety precautions when handling 2-chlorophenyl isocyanate?
-
A: 2-chlorophenyl isocyanate is toxic and a lachrymator. It is also a respiratory irritant. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quench solution (e.g., isopropanol) ready to safely neutralize any spills.
-
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
2-Chlorophenyl isocyanate (1.0 eq)
-
2,2,2-Trifluoroethanol (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2,2,2-trifluoroethanol (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration relative to the isocyanate).
-
Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.
-
Addition: Dissolve the 2-chlorophenyl isocyanate (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 4:1 Hexane:EtOAc), checking for the disappearance of the 2-chlorophenyl isocyanate starting material.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
References
-
Organic Syntheses Procedure. (2005). Org. Synth. 2005, 82, 147.
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
- Process for the preparation of 2,2,2-trichloroethyl chloroformate. (n.d.). Google Patents.
- Phosgene-free process for preparing carbamates. (n.d.). Google Patents.
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega.
Sources
- 1. 2-Chlorophenyl isocyanate | 3320-83-0 [chemicalbook.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
This guide provides in-depth troubleshooting strategies for the purification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and achieve high purity of this important chemical intermediate.
Proactive Purification Strategy: Understanding the Chemistry to Prevent Impurities
A successful purification begins with a well-understood synthetic route. The two most common methods for synthesizing 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate each have a distinct impurity profile. Anticipating these byproducts is key to a streamlined purification process.
Route 1: 2-chlorophenyl isocyanate and 2,2,2-trifluoroethanol
This is often the preferred method due to its high atom economy. The primary reaction is a nucleophilic addition of the alcohol to the isocyanate.
-
Anticipated Impurities:
-
Unreacted 2-chlorophenyl isocyanate
-
Unreacted 2,2,2-trifluoroethanol
-
Symmetrical urea byproduct (from reaction of isocyanate with trace water)
-
Route 2: 2-chloroaniline and 2,2,2-trifluoroethyl chloroformate
This method involves the acylation of the aniline with a chloroformate.
-
Anticipated Impurities:
-
Unreacted 2-chloroaniline
-
Unreacted 2,2,2-trifluoroethyl chloroformate
-
Bis-carbamate (from potential phosgene contamination in the chloroformate)
-
Hydrolysis products of the chloroformate
-
A proactive approach involves monitoring the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. A typical TLC system for this class of compounds is a mixture of hexane and ethyl acetate.
Troubleshooting Common Purification Issues: A Question-and-Answer Guide
This section addresses specific problems you may encounter during the purification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil, but I expected a solid. What should I do?
A1: While the 3-chloro isomer is a solid, the 2-chloro isomer may have a lower melting point and could initially present as an oil, especially if impurities are present that are causing melting point depression. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, place the sample in a freezer overnight. If it still remains an oil, it is highly likely that significant amounts of impurities are present, and you should proceed with column chromatography.
Q2: I'm having trouble separating my product from a close-running impurity on TLC. What are my options?
A2: Fine-tuning your mobile phase is crucial. If you are using a hexane/ethyl acetate system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a less polar solvent like dichloromethane to modulate the separation. If this is still unsuccessful, consider switching to a different solvent system, such as dichloromethane/methanol or toluene/ethyl acetate. If co-elution persists, high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.
Q3: My purified product has a pink or brownish hue. What is the cause and how can I remove it?
A3: Colored impurities in aniline-derived compounds often arise from oxidation of residual aniline starting material or other aromatic amine byproducts. These colored impurities are typically highly polar. A charcoal treatment during recrystallization can be effective. Dissolve your product in a suitable hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it through a pad of celite while hot to remove the charcoal. Then, allow the filtrate to cool and crystallize.
In-depth Troubleshooting Guide
Problem 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of crystalline product is recovered.
-
The mother liquor still shows a high concentration of the desired product by TLC analysis.
Causality: This issue typically arises from the choice of recrystallization solvent. If the product is too soluble in the solvent at room temperature or even at lower temperatures, it will not crystallize out efficiently.
Solution Workflow:
Caption: Decision workflow for troubleshooting low recrystallization yield.
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount (0.5-1 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the product at room temperature.
-
Heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the product when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
Recommended Solvents for Screening:
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Hexane/Ethyl Acetate | Low | Variable | A good starting point. Vary the ratio to find the optimal balance of solubility. |
| Toluene | Low | 111 | Can be effective for less polar compounds. |
| Isopropanol/Water | High | Variable | The addition of water can significantly decrease the solubility of the carbamate, aiding crystallization. |
| Dichloromethane/Hexane | Low | Variable | Good for compounds that are too soluble in pure dichloromethane. |
Problem 2: Persistent Impurity After Column Chromatography
Symptoms:
-
NMR or HPLC analysis of the "purified" product shows the presence of a persistent impurity.
-
The impurity has a similar Rf value to the product on TLC.
Causality: This often points to an impurity with very similar polarity to the desired product. In the case of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, this could be a regioisomer or a closely related byproduct.
Solution Workflow:
Caption: Troubleshooting workflow for a persistent impurity.
Step-by-Step Protocol for Optimizing Column Chromatography:
-
TLC Optimization: Before running another column, dedicate time to finding a solvent system that provides the best possible separation between your product and the impurity on a TLC plate. Aim for a ΔRf of at least 0.2.
-
Solvent System Gradient: Instead of running the column with a single eluent mixture (isocratic), use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds.
-
Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
Problem 3: Product Degradation During Purification
Symptoms:
-
New, more polar spots appear on the TLC plate during column chromatography or upon heating for recrystallization.
-
The isolated yield is low, and the product is discolored.
Causality: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions. The silica gel used in column chromatography is slightly acidic and can cause degradation of sensitive compounds.[1] Heating for extended periods during recrystallization can also lead to decomposition.
Solution Workflow:
Caption: Workflow for addressing product degradation during purification.
Step-by-Step Protocol for Minimizing Degradation on Silica Gel:
-
Deactivation of Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is done by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).
-
Use of Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase for compounds that are sensitive to acid.
-
Swift Chromatography: Do not let the column run overnight. Elute the compound as quickly as possible while still achieving good separation.
References
-
PubChem. (n.d.). 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PubMed. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Royal Society of Chemistry. Retrieved from [Link]
Sources
Technical Support Center: 2,2,2-Trifluoroethyl N-(2-chlorophenyl)carbamate
Welcome to the technical support guide for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for assessing the stability of this compound in solution. Our guidance is grounded in fundamental principles of physical organic chemistry to empower researchers to anticipate challenges and design robust experiments.
Part 1: Frequently Asked Questions (FAQs) - Stability Profile
This section addresses the core stability characteristics of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate based on its chemical structure.
Q1: What is the expected stability of this carbamate in common laboratory solvents and aqueous buffers?
A: Based on its structure, 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is predicted to be highly susceptible to hydrolytic degradation , particularly in neutral to alkaline aqueous solutions.[1][2] Its stability in anhydrous organic solvents like DMSO or acetonitrile should be significantly higher, provided water is rigorously excluded.
The vulnerability of the molecule stems from two key structural features:
-
The 2,2,2-Trifluoroethyl Group: The three fluorine atoms are powerfully electron-withdrawing, which makes the corresponding alcohol (2,2,2-trifluoroethanol) relatively acidic. This translates to its conjugate base being a stable, and therefore good, leaving group .[3][4] The presence of a good leaving group accelerates the rate of hydrolysis compared to carbamates derived from simple alkyl alcohols.[5][6]
-
The N-(2-chlorophenyl) Group: The chloro-substituted phenyl ring is also electron-withdrawing. This effect increases the electrophilicity (positive character) of the central carbonyl carbon, making it a more attractive target for nucleophiles like water or hydroxide ions.[7]
Q2: What are the primary chemical reactions that cause its degradation in solution?
A: The primary degradation pathway is the hydrolysis of the carbamate ester linkage . This reaction can be catalyzed by acid or, more significantly, by base.[8]
-
Base-Catalyzed Hydrolysis: This is expected to be the dominant degradation mechanism at neutral and alkaline pH (pH ≥ 7).[1] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient carbonyl carbon.
-
Neutral Hydrolysis: At neutral pH, a water molecule can act as the nucleophile. This process is generally much slower than base-catalyzed hydrolysis.[8]
-
Acid-Catalyzed Hydrolysis: This pathway is typically insignificant for carbamates.[1] The carbonyl carbon is already electron-poor, and protonating the adjacent oxygen does not sufficiently enhance its reactivity toward weak nucleophiles like water. Therefore, the compound is expected to be most stable under acidic conditions (pH 3-5).[2]
Q3: What are the anticipated degradation products?
A: Hydrolysis will cleave the carbamate bond, resulting in three smaller molecules.[9] Identifying these products is crucial for confirming the degradation pathway and for developing a specific analytical method. The expected products are:
-
2-Chloroaniline
-
Carbon Dioxide (which will exist as bicarbonate or carbonate in neutral/alkaline solutions)
-
2,2,2-Trifluoroethanol
Part 2: Troubleshooting Guide - Common Experimental Issues
Issue: My compound concentration is decreasing in my DMSO stock solution over time, even when stored frozen.
-
Plausible Cause: Contamination with water. Commercial DMSO is hygroscopic and can absorb atmospheric moisture. Even small amounts of water can lead to slow hydrolysis over extended periods, especially if the stock is subjected to frequent freeze-thaw cycles.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Purchase high-purity, anhydrous DMSO for preparing primary stock solutions.
-
Proper Storage: Store the stock solution in small, single-use aliquots to minimize water absorption from the air during use. Use vials with tight-fitting septa.
-
Minimize Freeze-Thaw Cycles: Aliquoting prevents the need to thaw the entire stock for each experiment.
-
Recommendation: For maximum confidence, prepare stock solutions fresh from solid material for critical experiments.
-
Issue: I observe >50% loss of my compound within a few hours in my cell culture media or PBS buffer (pH 7.4).
-
Plausible Cause: This is the expected outcome due to rapid base-catalyzed hydrolysis at physiological pH.[7] The half-life of this compound under these conditions is likely very short.
-
Troubleshooting Steps:
-
Confirm via Controls: Run a parallel experiment in an abiotic buffer at the same pH and temperature to confirm that the loss is chemical and not due to metabolic activity or adsorption to labware.
-
Adjust Experimental Design:
-
Reduce pH: If your experimental system tolerates it, perform the experiment in a buffer with a lower pH (e.g., pH 6.0-6.5) to slow the degradation rate.
-
Shorten Incubation Time: Design experiments with shorter endpoints to minimize the extent of degradation.
-
Dose Frequently: For longer-term studies, consider replenishing the compound at set intervals.
-
-
Quantify Degradation: Use the stability assessment protocol in Part 3 to determine the precise half-life of the compound in your specific medium. This allows you to model its concentration over time and accurately interpret your results.
-
Issue: An unknown peak is appearing in my HPLC/LC-MS analysis during my experiment.
-
Plausible Cause: This is almost certainly a degradation product. The peak area of this new species should increase as the peak area of the parent compound decreases.
-
Troubleshooting Steps:
-
Peak Tracking: Monitor the areas of both the parent compound and the new peak over several time points. A reciprocal relationship strongly suggests a parent-degradant relationship.
-
Forced Degradation: Intentionally degrade a sample of your compound using the protocol in Part 3 (e.g., in 0.01 M NaOH). The unknown peak should be generated in high abundance, facilitating its identification.
-
Characterization: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peak. It will likely correspond to the protonated molecular ion of 2-chloroaniline.
-
Part 3: Visualization & In-Depth Protocols
Predicted Hydrolytic Stability Profile
The following table summarizes the predicted stability based on chemical principles. These predictions should be confirmed experimentally using the protocol provided below.
| Condition | pH Range | Dominant Mechanism | Predicted Stability | Rationale |
| Acidic Solution | 1 - 5 | Negligible Hydrolysis | High | Carbamate linkage is generally resistant to acid-catalyzed hydrolysis.[1][2] |
| Neutral Aqueous Buffer | 6 - 8 | Base-Catalyzed Hydrolysis | Low to Moderate | Rate is dependent on hydroxide concentration, which becomes significant in this range.[1] |
| Alkaline Solution | 9 - 12 | Rapid Base-Catalyzed Hydrolysis | Very Low | High concentration of hydroxide ions leads to rapid nucleophilic attack and degradation.[8] |
| Anhydrous Organic Solvent | N/A | N/A | High | The absence of a nucleophile (water/hydroxide) prevents the hydrolysis reaction. Stability is dependent on water exclusion. |
Predicted Degradation Pathway
The diagram below illustrates the most probable mechanism for the degradation of the compound under neutral or basic conditions.
Caption: Predicted base-catalyzed hydrolysis pathway.
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation (stress testing) study to definitively determine the stability of your compound and identify its degradation products, in line with regulatory guidance.[10][11][12]
Objective: To rapidly assess the stability of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate under hydrolytic stress conditions (acidic, neutral, basic) and to generate sufficient quantities of degradation products for analytical characterization.
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh ~5 mg of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
-
Dissolve in a suitable volume of HPLC-grade acetonitrile (ACN) to create a concentrated stock solution (e.g., 10 mM). Note: Using an organic solvent for the stock minimizes degradation prior to the start of the experiment.
-
-
Preparation of Stress Solutions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl) in HPLC-grade water.
-
Neutral: Phosphate-Buffered Saline (PBS) or another appropriate buffer at pH 7.4.
-
Basic: 0.1 M Sodium Hydroxide (NaOH) in HPLC-grade water.
-
-
Initiation of the Study:
-
For each condition, add 990 µL of the stress solution to a clean, labeled HPLC vial.
-
Pre-warm the vials to the study temperature (e.g., 40°C) for 10 minutes.
-
To initiate the reaction (T=0), add 10 µL of the 10 mM stock solution to each vial, cap immediately, and vortex briefly. The final concentration will be 100 µM.
-
Place the vials in an incubator or heating block set to 40°C.
-
-
Sampling:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial for each condition.
-
The T=0 sample should be quenched immediately after the addition of the stock solution.
-
-
Quenching:
-
Acidic Sample: Add an equimolar amount of NaOH (e.g., 100 µL of 1 M NaOH) to neutralize the HCl.
-
Basic Sample: Add an equimolar amount of HCl (e.g., 100 µL of 1 M HCl) to neutralize the NaOH.
-
Neutral Sample: No pH adjustment is needed.
-
Immediately dilute all samples (e.g., 1:1) with the initial mobile phase of your HPLC method to halt any further reaction.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.
-
The method must be capable of separating the parent peak from any degradation product peaks and solvent front.
-
Use a UV detector set to an appropriate wavelength for the compound, and preferably a Mass Spectrometer (MS) to aid in the identification of degradants.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot % Remaining versus Time for each condition to visualize the degradation kinetics.
-
A target degradation of 5-20% is ideal for validating the analytical method's stability-indicating properties.[10] If degradation is too fast, repeat the study at a lower temperature; if too slow, use a higher temperature or more concentrated stress agent.
-
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link][5][6]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. Wiley-Interscience. (General principles of hydrolysis kinetics for functional groups like carbamates are covered). [Link][1]
-
Dziengel, A., et al. (2020). Lecture - Hydrolysis mechanisms of carboxylic and carbonic acid derivatives, including things like phthalates, carbamates, and organophosphorus pesticides. YouTube. [Link][8]
-
Gotor, R., et al. (2021). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 50(15), 5143-5151. [Link][9]
-
Johnson, S. L., & Morrison, D. L. (1996). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Journal of the American Chemical Society, 118(51), 12925–12937. [Link]
-
Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PLoS ONE, 7(12), e52024. [Link][7]
-
Jusoh, N. A., et al. (2021). Curcumin-gemcitabine prodrug with carbamate linkage for enhanced stability and anti-neuroinflammatory effects. Molecules, 26(16), 4987. [Link][2]
-
Alsante, K. M., et al. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. AAPS PharmSciTech, 25(1), 23. [Link][10]
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
Smith, J. (2011). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link][3]
-
Reynolds, D. W., et al. (2015). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 39(3). [Link]
-
Kulkarni, S. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 3(5), 416-422. [Link][11]
-
Magarian, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link][12]
-
Baertschi, S. W., et al. (2019). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 43(10), 32-37. [Link][13]
Sources
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Leaving group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Carbamate Synthesis
A a Senior Application Scientist's Guide to Mitigating Common Side Reactions
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize carbamate synthesis in their daily work. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and materials science, but their synthesis is often plagued by specific and recurring side reactions.
This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions, improve yields, and ensure the highest purity of your target compounds.
Issue 1: Urea Formation from Isocyanate Intermediates
Question: My reaction is producing a significant amount of a symmetrical urea byproduct. I'm using a chloroformate and a primary amine. What is causing this, and how can I prevent it?
Answer:
This is one of the most common pitfalls in carbamate synthesis. The formation of symmetrical urea arises from the reaction of an isocyanate intermediate with your starting amine[1][2].
Causality & Mechanism: Under certain conditions, particularly with excess base or elevated temperatures, the desired carbamate formation pathway competes with a side reaction. The reaction of an amine with a chloroformate can form an unstable carbamoyl chloride, which can then eliminate HCl to form a highly reactive isocyanate. This isocyanate can then be attacked by another molecule of your starting amine, leading to the urea byproduct.
dot graph UreaFormation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} /dot
Caption: Competing pathways in carbamate synthesis.
Troubleshooting & Prevention Protocol:
-
Temperature Control is Critical: Elevated temperatures promote the elimination reaction that forms the isocyanate[3].
-
Action: Perform the addition of the chloroformate to the amine solution at a low temperature, typically 0 °C, to control the initial exothermic reaction. Maintain this low temperature for a significant portion of the reaction time before allowing it to slowly warm to room temperature.
-
-
Order of Addition: The sequence of reagent addition can significantly influence the outcome[1].
-
Action: Slowly add the chloroformate solution to the amine solution. This ensures that the amine is always in excess relative to the chloroformate, minimizing the chance for any formed isocyanate to react with the amine.
-
-
Choice of Base and Stoichiometry: The base neutralizes the HCl generated. However, a strong or excess base can accelerate isocyanate formation.
-
Action: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use the minimum amount of base required (typically 1.0 to 1.2 equivalents). For reactions sensitive to pH, consider using Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic water/organic solvent system) to maintain a stable pH[4][5][6].
-
-
Ensure Anhydrous Conditions: Moisture can react with the chloroformate or isocyanate intermediate to form an unstable carbamic acid, which decomposes to the starting amine and CO₂, further fueling urea formation[1].
-
Action: Use anhydrous solvents and dry all glassware thoroughly before use.
-
Analytical Detection:
-
TLC: Urea byproducts are typically more polar than the corresponding carbamate and will have a lower Rf value.
-
¹H NMR: Look for the characteristic N-H proton signals of the symmetrical urea. The integration will be different from the desired carbamate.
-
LC-MS: This is the most effective method for identifying and quantifying the urea byproduct.
Issue 2: Over-Alkylation of the Carbamate Product
Question: I am synthesizing an N-substituted carbamate, but I am observing a byproduct corresponding to the addition of a second alkyl group on the nitrogen. How can I avoid this?
Answer:
Over-alkylation, or di-alkylation, occurs when the nitrogen atom of the newly formed carbamate product acts as a nucleophile and reacts with the alkylating agent present in the reaction mixture.
Causality & Mechanism: This issue is most common in one-pot, three-component coupling reactions involving an amine, CO₂ (or a carbonyl source), and an alkyl halide[7]. The carbamate anion formed in situ is the key intermediate. While it is intended to be stable, it can be nucleophilic enough to react with the alkyl halide, especially under forcing conditions.
dot graph Overalkylation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} /dot
Caption: Pathway leading to over-alkylation.
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the alkylating agent is a common cause of this side reaction[2].
-
Action: Use a stoichiometric amount or a slight excess (1.05 equivalents) of the alkyl halide.
-
-
Base Selection: The choice and amount of base are critical. A strong base can deprotonate the N-H of the carbamate product, making it more nucleophilic and prone to a second alkylation.
-
Action: Use a weaker base if possible, or carefully control the stoichiometry of a stronger base. Cesium carbonate (Cs₂CO₃) is often a good choice in these reactions[7].
-
-
Use of Additives: Certain additives can help minimize over-alkylation.
-
Reaction Temperature: Higher temperatures can increase the rate of the undesired second alkylation[3].
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 3: Racemization of Chiral Centers
Question: My starting material is a chiral amine (e.g., an amino acid ester), but my final carbamate product is showing significant racemization. What causes this and how can I maintain stereochemical integrity?
Answer:
Racemization during peptide bond formation or carbamate synthesis is a serious issue, particularly in drug development. The loss of stereochemical purity occurs via the deprotonation of the α-proton (the proton on the carbon bearing the amine and the chiral center), leading to a planar enolate-like intermediate which can be protonated from either face[9][10].
Causality & Mechanism: The primary cause is the activation of a carboxylic acid group adjacent to the chiral center, which makes the α-proton more acidic. In carbamate synthesis from an amino acid, the use of a strong base or elevated temperatures can facilitate this deprotonation[10].
dot graph Racemization { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} /dot
Caption: Mechanism of base-mediated racemization.
Troubleshooting & Prevention Protocol:
-
Base Selection: The basicity and steric hindrance of the base are critical factors[10].
-
Action: Use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of less hindered bases like TEA or DIPEA.
-
pH Control: When using aqueous base conditions, maintain the pH between 8 and 10. A pH that is too high can significantly increase the rate of racemization[11].
-
-
Low Temperatures: The rate of racemization is highly temperature-dependent.
-
Action: Run the reaction at low temperatures (e.g., 0 °C or -15 °C) for the entire duration if possible.
-
-
Reagent Choice: The choice of the carbonylating agent can influence racemization.
-
Action: Methods using di-tert-butyl dicarbonate (Boc₂O) or performing a Curtius rearrangement at low temperatures are often effective in preserving stereochemistry[12]. A three-component coupling of amines, CO₂, and halides with cesium carbonate and TBAI has also been shown to be resistant to racemization in chiral substrates[7][12].
-
Analytical Detection:
-
Chiral HPLC/SFC: This is the gold standard for determining the enantiomeric or diastereomeric excess of your product.
-
Polarimetry: A change in the specific rotation compared to the expected value for the pure enantiomer can indicate racemization.
Issue 4: Product Instability and Hydrolysis
Question: My carbamate seems to be decomposing during workup or purification. What could be causing this instability?
Answer:
Carbamate stability can vary widely depending on its structure and the conditions it is exposed to. Hydrolysis, either acid- or base-catalyzed, is a common degradation pathway that cleaves the carbamate bond to regenerate the amine, an alcohol (or phenol), and CO₂[7][13].
Causality & Mechanism:
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is the principle behind the acid-lability of the Boc group[14].
-
Base-Catalyzed Hydrolysis: For primary and secondary carbamates, a common mechanism is E1cb (Elimination Unimolecular conjugate Base), where the N-H proton is removed, followed by elimination to form an isocyanate, which is then rapidly hydrolyzed[13].
Troubleshooting & Prevention Protocol:
-
Mind the pH during Workup: Avoid strongly acidic or basic aqueous washes if your carbamate is known to be labile.
-
Action: Use mild aqueous washes, such as saturated sodium bicarbonate solution or dilute citric acid, and minimize contact time. If your compound is particularly sensitive, consider a non-aqueous workup.
-
-
Purification Method: Silica gel is slightly acidic and can cause degradation of acid-sensitive carbamates (like Boc-protected amines) during column chromatography.
-
Action: Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a volatile base (e.g., 1% TEA in the eluent). Alternatively, use a different stationary phase like alumina.
-
-
Structural Considerations: The stability of a carbamate is inherent to its structure. For example, aryl carbamates are generally more prone to hydrolysis than alkyl carbamates[7][8].
Comparison of Common Carbamate Protecting Groups:
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Structure | ||
| Cleavage Condition | Acid-labile (e.g., TFA, HCl)[14] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[14] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation[14]. | Stable to mild acidic and basic conditions[4][14]. |
| Key Considerations | Can be cleaved by harsh acid[4]. The tert-butyl cation formed can cause side reactions. | Incompatible with other reducible functional groups (e.g., alkynes, alkenes, some aromatic systems). |
References
- Technical Support Center: Preventing By-product Formation in Carbam
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- reducing side products in the synthesis of N-substituted carbam
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Temperature control issues in carbam
- Taurino, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- advantages and disadvantages of Boc versus Cbz protecting group. Benchchem.
- Taurino, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Peptide Development.
- Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
- Carbamate base-catalyzed hydrolysis mechanisms.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Schotten–Baumann reaction. Wikipedia.
- Racemiz
- Schotten–Baumann reaction. Grokipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Aryl Carbamate Formation
Welcome to the technical support center for N-aryl carbamate synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of N-aryl carbamate formation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding N-aryl carbamate synthesis.
Q1: What are the most common methods for synthesizing N-aryl carbamates?
A1: Several methods are widely used, each with its own advantages and disadvantages. The most common include:
-
Reaction of Aryl Isocyanates with Alcohols/Phenols: This is a classic and often high-yielding method. However, it requires the pre-formation or commercial availability of the corresponding aryl isocyanate, which can be hazardous. For hindered carbamates, this reaction may require a catalyst and extended reaction times[1].
-
Palladium-Catalyzed Cross-Coupling: This modern approach couples an aryl halide (or triflate) with an alcohol and a cyanate source, forming the aryl isocyanate in situ. It offers a broad substrate scope and avoids handling toxic isocyanates directly[2][3].
-
Reaction of Arylamines with Carbonates: A newer method involves reacting an arylamine with an alkyl aryl carbonate in the presence of a strong base. This is particularly useful for synthesizing hindered N-aryl carbamates[1].
-
Use of Phosgene or its Derivatives: While historically significant, the high toxicity of phosgene and triphosgene makes this method less favorable. It can also be sluggish with electron-deficient amines and hindered alcohols[1].
-
Three-Component Coupling with CO2: Emerging methods utilize carbon dioxide as a green and non-toxic C1 source, coupling it with an amine and a halide[4].
Q2: My reaction with an electron-deficient aniline is very slow. What can I do?
A2: Electron-deficient anilines are less nucleophilic, which can significantly slow down the reaction. Here are a few strategies to overcome this:
-
Increase Reaction Temperature: In many cases, higher temperatures can provide the necessary activation energy.
-
Use a Stronger Base: For methods involving the deprotonation of the aniline, a stronger base can increase the concentration of the more reactive arylamide anion. For example, switching from a carbonate base to a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or even an organolithium reagent like nBuLi or tBuLi can be effective[1][5].
-
Employ a Catalytic System: Palladium-catalyzed methods are often well-suited for coupling with electron-deficient aryl halides[2][3].
-
Microwave Irradiation: This can sometimes accelerate slow reactions by providing localized and efficient heating[1].
Q3: I'm observing significant urea byproduct formation. How can I minimize this?
A3: Symmetric urea formation is a common side reaction, especially in methods that generate an isocyanate intermediate. It arises from the reaction of the isocyanate with the starting arylamine. Here's how to address it:
-
Slow Addition of Reagents: If you are generating the isocyanate in situ, slowly adding the activating reagent can keep the instantaneous concentration of the isocyanate low, favoring the reaction with the desired alcohol or phenol over the starting amine.
-
Control Stoichiometry: Using a slight excess of the alcohol or phenol can help to outcompete the residual amine for the isocyanate.
-
Choice of Base: The choice of base can influence the equilibrium between the amine and the carbamate anion, which in turn can affect the rate of urea formation. In some systems, stronger bases that favor carbamate anion formation can reduce side reactions[5].
Section 2: Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to common experimental challenges.
Guide 1: Low or No Yield in Palladium-Catalyzed N-Aryl Carbamate Synthesis
Problem: You are attempting a palladium-catalyzed cross-coupling of an aryl halide with an alcohol and sodium cyanate, but you are observing low or no yield of the desired N-aryl carbamate.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Explanation: The palladium catalyst may not be in its active form.
-
Solution: Ensure you are using a suitable palladium precursor and ligand. Pre-heating the palladium source (e.g., Pd2(dba)3) with the appropriate phosphine ligand is often necessary to form the active catalytic species[3].
-
-
Inappropriate Base:
-
Explanation: The choice of base is critical. Some bases can interfere with the catalyst or be too weak to facilitate the reaction. Certain carbamate products, like the Fmoc group, can be cleaved by common bases like triethylamine[3].
-
Solution: For sensitive carbamates, consider using a milder base such as tris(2-(2-methoxyethoxy)ethyl)amine (TDA)[3]. For other systems, a careful screening of bases (e.g., organic amines, carbonate salts) may be necessary.
-
-
Poor Substrate Reactivity:
-
Explanation: Aryl chlorides can be less reactive than aryl bromides or triflates.
-
Solution: If using an aryl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. Alternatively, consider converting the aryl chloride to a more reactive triflate.
-
Guide 2: Challenges with Strong Base-Mediated Carbamate Formation
Problem: You are using a strong base like nBuLi or tBuLi to deprotonate an arylamine for reaction with an alkyl aryl carbonate, but the reaction is failing or giving a complex mixture of products.
Potential Causes & Solutions:
-
Insufficient Deprotonation:
-
Explanation: For primary arylamines, two equivalents of a strong base are often required. The first deprotonates the amine to form the reactive arylamide, and the second deprotonates the product carbamate, which is more acidic than the starting amine[1].
-
Solution: Ensure you are using at least two equivalents of the strong base for primary arylamines and one equivalent for secondary arylamines[1].
-
-
Incorrect Reaction Temperature:
-
Explanation: Strong organolithium bases are highly reactive and can undergo side reactions at higher temperatures.
-
Solution: The initial deprotonation should be carried out at a low temperature, typically -78 °C, before gradually warming the reaction to room temperature[1].
-
-
Solvent Effects:
-
Explanation: The choice of solvent can significantly impact the solubility of intermediates and the overall reaction rate.
-
Solution: While THF is a common choice, other solvents like diethyl ether or toluene can sometimes provide better yields. A solvent screen is recommended for optimization[1].
-
Section 3: Data and Protocols
Table 1: Solvent Effects on N-Aryl Carbamate Yield
The following table summarizes the impact of different solvents on the yield of a model reaction between aniline and an alkyl aryl carbonate using tBuLi as the base.
| Entry | Solvent | Yield (%) |
| 1 | THF | 54[1] |
| 2 | Diethyl Ether | 31[1] |
| 3 | 1,4-Dioxane | <5[1] |
| 4 | Toluene | 71[1] |
Reaction conditions: Aniline (1 equiv), alkyl aryl carbonate (1 equiv), tBuLi (2 equiv), solvent, -78 °C to room temperature, 12 h.[1]
Experimental Protocol: General Procedure for Strong Base-Mediated N-Aryl Carbamate Synthesis
This protocol is a general guideline for the synthesis of N-aryl carbamates from arylamines and alkyl aryl carbonates using a strong base.
Materials:
-
Arylamine
-
Alkyl aryl carbonate
-
Anhydrous solvent (e.g., THF)
-
Strong base (e.g., nBuLi or tBuLi in a suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the arylamine (1 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (2 equivalents for a primary amine, 1 equivalent for a secondary amine) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl aryl carbonate (1 equivalent) as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
Mechanism: In Situ Isocyanate Formation in Palladium-Catalyzed Carbamate Synthesis
In this pathway, the palladium catalyst facilitates the coupling of the aryl halide with sodium cyanate to form an aryl isocyanate intermediate. This highly reactive species is then trapped by an alcohol to yield the desired N-aryl carbamate.
Caption: Palladium-catalyzed formation of an aryl isocyanate intermediate.
Troubleshooting Logic: Low Yield in N-Aryl Carbamate Synthesis
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to identify and address the root cause of the problem.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017). National Institutes of Health. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. (2023). National Institutes of Health. [Link]
-
Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (2020). National Institutes of Health. [Link]
-
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. (2013). MIT Open Access Articles. [Link]
Sources
- 1. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chlorinated Aromatic Compounds
Welcome to the technical support center for the purification of chlorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often complex challenges associated with isolating these molecules. The inherent stability and similar physicochemical properties of chlorinated aromatic congeners demand a nuanced and systematic approach to purification. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to enhance the purity, yield, and reproducibility of your experiments.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the purification of chlorinated aromatic compounds in a direct question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your future experiments.
Question 1: My target compound is co-eluting with an impurity, despite trying multiple solvent systems in flash column chromatography. What's happening and how can I resolve it?
Answer:
Probable Causes:
-
Isomeric Impurities: You are likely dealing with positional isomers (e.g., 1,2-dichlorobenzene vs. 1,4-dichlorobenzene) or compounds with a similar degree of chlorination. These species often have very similar polarities, making them difficult to separate on standard silica gel.
-
Subtle Polarity Differences: The impurity might be a starting material or a byproduct with a polarity that is nearly identical to your product in the tested solvent systems.
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and poor separation, causing closely eluting compounds to overlap.
Solutions & Recommendations (The "Why"):
-
Change the Stationary Phase: Standard silica gel separates based on polarity. If that fails, switch to a stationary phase that offers a different separation mechanism.
-
Alumina (deactivated): Alumina can offer different selectivity for halogenated compounds compared to silica. Deactivating it with 5-10% water can prevent degradation of sensitive compounds[1].
-
Reverse-Phase (C18) Silica: This separates compounds based on hydrophobicity. Since chlorinated aromatics are nonpolar, a reverse-phase system (e.g., methanol/water or acetonitrile/water) can provide excellent resolution, especially for compounds with different numbers of chlorine atoms.
-
-
Optimize the Mobile Phase:
-
Use Non-polar Aromatic Solvents: Incorporating a small percentage of toluene or benzene into your non-polar mobile phase (e.g., hexane or cyclohexane) can improve selectivity. The π-π interactions between the solvent and your aromatic compounds can influence their retention times differently.
-
Employ Isocratic Elution: Instead of a gradient, use a single, optimized solvent mixture. This prevents band compression that can occur with gradients and can sometimes improve the resolution of closely eluting spots.
-
-
Reduce the Column Load: As a rule of thumb, for difficult separations, the amount of crude material should be 1-2% of the mass of the stationary phase. A lower load leads to sharper bands and better separation.
Question 2: I'm observing significant loss of my compound during purification. TLC analysis of the crude material is clean, but the column yield is very low. What could be the cause?
Answer:
Probable Causes:
-
Compound Instability on Silica Gel: Silica gel is acidic and can catalyze the degradation or rearrangement of certain sensitive compounds. This is a common issue with molecules that have acid-labile functional groups.
-
Irreversible Adsorption: Highly nonpolar or very polar compounds can sometimes bind irreversibly to the stationary phase.
-
Evaporation to Dryness: Concentrating fractions to complete dryness, especially with heat, can lead to the loss of volatile chlorinated aromatics[1].
Solutions & Recommendations (The "Why"):
-
Test for Silica Stability: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots that are not on the diagonal, your compound is degrading on the silica.
-
Deactivate the Silica Gel: To reduce the acidity of silica gel, you can prepare a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase. This neutralizes the acidic sites on the silica surface, preventing degradation.
-
Gentle Fraction Concentration: Use a rotary evaporator without excessive heat. For the final concentration step, it is safer to use a gentle stream of nitrogen gas to avoid losing your product[1]. Always leave a small amount of solvent in the flask until you are ready for the next step.
-
Alternative Purification Methods: If the compound is highly unstable on silica, consider other methods like preparative HPLC, crystallization, or sublimation.
Question 3: My purified compound looks clean by TLC, but NMR/GC-MS analysis shows contamination from an unknown source. Where is this coming from?
Answer:
Probable Causes:
-
Solvent Contamination: Even high-grade solvents can contain stabilizers or impurities that can co-elute with your product and become concentrated. For instance, some grades of dichloromethane are stabilized with amylene, which can appear in analyses.
-
Glassware Contamination: Residual detergents or previously used compounds can leach from glassware into your sample. Polychlorinated biphenyls (PCBs) are notoriously persistent and can be difficult to remove completely[2].
-
Plasticizer Contamination: Phthalates and other plasticizers can leach from plastic labware (e.g., tubing, wash bottles, pipette tips) into your organic solvents and contaminate your sample.
Solutions & Recommendations (The "Why"):
-
Use High-Purity Solvents: Always use pesticide-grade or HPLC-grade solvents for purification[2]. It's good practice to run a blank analysis on your solvents by concentrating a sample and injecting it into the GC-MS to check for impurities[1].
-
Implement a Rigorous Glassware Cleaning Protocol:
-
Rinse glassware immediately after use with the last solvent it contained[2].
-
Wash with detergent and hot water, followed by thorough rinsing with tap and then deionized water.
-
For persistent organic contaminants, heat the glassware in a muffle furnace at >250°C[1][2]. For volumetric ware that cannot be heated, a final rinse with high-purity acetone and hexane is a good alternative[2].
-
Store clean glassware covered with aluminum foil to prevent dust accumulation.
-
-
Avoid Plastic Labware: Whenever possible, use glass or Teflon equipment when working with organic solvents to minimize the risk of leaching plasticizers.
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose technique for purifying chlorinated aromatic compounds?
-
A1: Normal-phase flash column chromatography on silica gel is the most common and versatile technique. It is cost-effective and allows for the separation of compounds based on polarity. However, for challenging separations of isomers or highly sensitive compounds, reverse-phase preparative HPLC often provides superior resolution.
-
-
Q2: How can I definitively assess the purity of my final chlorinated aromatic compound?
-
A2: A multi-technique approach is essential for a trustworthy purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile chlorinated aromatics. It provides excellent separation and the mass spectrum confirms the identity of the main peak and any impurities.
-
High-Performance Liquid Chromatography (HPLC): With a UV or diode-array detector, HPLC can quantify purity and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the structure of your compound and can reveal impurities that may not be visible by other techniques. Integrating the impurity peaks against the product peaks can provide a quantitative measure of purity.
-
-
-
Q3: What are the critical safety precautions when handling these compounds?
-
A3: Chlorinated aromatic compounds are often toxic and environmentally persistent[3]. Always handle them in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough times), safety glasses, and a lab coat. Be aware of the specific toxicity of your compound by consulting its Safety Data Sheet (SDS). All waste must be disposed of in properly labeled hazardous waste containers[3].
-
Data & Protocols
Comparative Overview of Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Flash Column Chromatography | Adsorption (Polarity) | High capacity, cost-effective, relatively fast. | Lower resolution for isomers, potential for compound degradation on silica. | Routine purifications, large-scale separations (>1 g). |
| Preparative HPLC (Reverse-Phase) | Partitioning (Hydrophobicity) | High resolution, excellent for isomer separation, automated. | Lower capacity, more expensive solvents, requires specialized equipment. | Difficult separations, final polishing step for high-purity compounds (<1 g). |
| Crystallization | Differential Solubility | Can yield exceptionally pure material, scalable, cost-effective. | Not all compounds crystallize easily, can have lower initial yields. | Solid compounds where a suitable solvent system can be found. |
| Gel Permeation Chromatography (GPC) | Size Exclusion | Effective for removing high molecular weight impurities (e.g., polymers) and sulfur. | Not suitable for separating compounds of similar size. | Cleanup of environmental or complex matrix samples[1]. |
Experimental Protocol: Normal-Phase Flash Column Chromatography
This protocol provides a self-validating workflow for purifying a chlorinated aromatic compound.
1. Preparation:
- Solvent System Selection: Using TLC, find a solvent system (e.g., hexane/ethyl acetate) that gives your target compound an Rf value of approximately 0.25-0.35. Ensure impurities are well-separated from this spot.
- Column Packing (Slurry Method):
- Choose a column with a diameter appropriate for your sample size (e.g., 40 g silica for 400-800 mg crude material).
- In a beaker, mix the silica gel with your starting, non-polar solvent (e.g., hexane) to form a uniform slurry.
- With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, compacting the bed. Gently tap the column to ensure even packing.
- Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
2. Sample Loading (Dry Loading Method):
- Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.
- Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder. This ensures that your compound is pre-adsorbed onto the silica.
- Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add your mobile phase to the column.
- Apply gentle pressure (using a pump or inert gas) to begin elution.
- Collect fractions in an array of test tubes. The fraction size should be approximately one-quarter to one-half of the column volume.
- Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
4. Analysis and Pooling:
- Analyze the collected fractions by TLC.
- Combine the fractions that contain only your pure compound.
- Concentrate the pooled fractions using a rotary evaporator, avoiding complete dryness.
- Confirm the purity of the final product using an appropriate analytical technique (e.g., GC-MS).
Visualized Workflows
Troubleshooting a Failed Column Chromatography Separation
This decision tree guides you through diagnosing and solving a poor separation outcome.
Caption: A decision tree for troubleshooting common flash chromatography issues.
References
- MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
- HELCOM. Guidelines on the determination of chlorinated hydrocarbons in sediment.
- Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- EPA. Method 612: Chlorinated Hydrocarbons.
- PMC - PubMed Central. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae.
- PubMed. Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly.
- Google Patents. US5552549A - Process for the dechlorination of chlorinated aromatic compounds.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
Sources
Technical Support Center: Optimizing the Resolution of N-Aryl Carbamates in HPLC
Welcome to the technical support center for the analysis of N-aryl carbamates by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal resolution for this class of compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and frequently asked questions, empowering you to resolve your separation challenges with confidence.
Introduction: The Challenge of N-Aryl Carbamate Resolution
N-aryl carbamates are a diverse group of molecules with wide applications, from pharmaceuticals to agriculture. Their structural features, including the aromatic ring and the carbamate linkage, can present unique challenges in HPLC method development. Achieving adequate resolution is often complicated by issues such as peak tailing, co-elution with related substances, and in the case of chiral molecules, the separation of enantiomers. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the analysis of N-aryl carbamates.
Q1: What is a good starting point for a column and mobile phase for my N-aryl carbamate?
A1: For initial method development with N-aryl carbamates, a reversed-phase C18 or C8 column is a robust starting point.[1][2][3] A gradient elution with acetonitrile or methanol as the organic modifier and water is typically effective.[2][3] A good starting gradient could be 10-90% organic modifier over 20-30 minutes.
Q2: My peaks are tailing. What is the most likely cause?
A2: Peak tailing for N-aryl carbamates can often be attributed to secondary interactions with residual silanols on the silica backbone of the column.[4] This is particularly true for basic N-aryl carbamates. To mitigate this, consider using a modern, end-capped column or adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. Also, ensure your mobile phase pH is appropriate for your analyte's pKa.[5]
Q3: I'm not getting enough separation between my main peak and an impurity. What's the first thing I should try?
A3: To improve the separation (selectivity) between two closely eluting peaks, the first parameter to adjust is the mobile phase composition.[6] If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds. You can also try adjusting the pH of the aqueous portion of your mobile phase, as this can significantly impact the retention of ionizable compounds.[5][7]
Q4: Do I need a special column for chiral N-aryl carbamates?
A4: Yes, for the separation of enantiomers of chiral N-aryl carbamates, a chiral stationary phase (CSP) is typically required.[8][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.[10][11] The separation on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[8]
In-Depth Troubleshooting Guides
When initial adjustments are not sufficient, a more systematic approach is necessary. These guides will walk you through more advanced troubleshooting and optimization strategies.
Guide 1: Addressing Poor Resolution and Co-elution
Poor resolution is a common challenge that can often be solved by systematically evaluating and optimizing several key chromatographic parameters.
The choice of stationary phase is the most powerful tool for influencing selectivity.
-
C18 and C8 Phases: These are good starting points due to their hydrophobic nature. C18 phases offer higher retention for non-polar compounds, while C8 phases can provide different selectivity and shorter analysis times.[2][4]
-
Phenyl Phases: For N-aryl carbamates, phenyl stationary phases can offer unique selectivity.[12] The aromatic ring of the stationary phase can engage in π-π interactions with the aryl group of your analyte, providing a different retention mechanism compared to purely hydrophobic interactions.[12][13][14] This can be particularly effective for separating compounds with similar hydrophobicity but different aromatic character.
-
Embedded Polar Group (EPG) Phases: These phases have a polar group embedded in the alkyl chain, which can help to shield residual silanols and improve peak shape for basic compounds.
Experimental Protocol: Column Screening
-
Prepare your sample: Dissolve your N-aryl carbamate mixture in a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water.
-
Select columns: Choose a C18, a C8, and a Phenyl column of the same dimensions (e.g., 4.6 x 150 mm, 3.5 µm).
-
Initial Gradient: Use a generic gradient for each column (e.g., 10-90% acetonitrile in water over 20 minutes) at a flow rate of 1.0 mL/min and a column temperature of 30 °C.
-
Evaluate: Compare the chromatograms from each column, paying close attention to the resolution between your critical peak pairs.
Once a suitable column is chosen, fine-tuning the mobile phase can further enhance resolution.
-
Organic Modifier: As mentioned, switching between acetonitrile and methanol can alter selectivity.
-
pH Control: For N-aryl carbamates with ionizable functional groups, mobile phase pH is a critical parameter.[5][7][15]
-
For acidic compounds, a mobile phase pH about 2 units below the pKa will ensure they are in their neutral, more retained form.[5]
-
For basic compounds, a mobile phase pH about 2 units above the pKa will result in the neutral, more retained form.[5] Operating at a pH where the analyte is neutral often leads to better peak shape.[5]
-
-
Buffers: Use a buffer to maintain a consistent pH throughout the analysis. Common buffers include phosphate, acetate, and formate, typically at concentrations of 10-20 mM.
Data Presentation: Effect of Mobile Phase on Selectivity
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | C18 | Phenyl |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate in Water (pH ~6.8) | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Resolution (Peak 1 & 2) | 1.2 | 1.8 | 2.1 |
-
Temperature: Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity. However, it can also impact selectivity. It is a parameter worth exploring in the range of 25-50 °C.
-
Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
Visualization: Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution in HPLC.
Guide 2: Improving Peak Shape for N-Aryl Carbamates
Poor peak shape, particularly tailing, can compromise resolution and integration accuracy.
-
Fronting Peaks: Often indicate column overload. Try reducing the injection volume or sample concentration.
-
Tailing Peaks: Typically caused by secondary interactions, as discussed in the FAQs.
-
Split Peaks: May suggest a problem with the column bed or a void at the column inlet.[16]
-
Column Choice: Use a high-purity, end-capped silica column to minimize exposed silanols.[4]
-
Mobile Phase Additives:
-
For basic analytes: Add a small amount of a basic modifier like triethylamine (TEA) or use a buffer at a mid-range pH to keep the analyte in its neutral form.
-
For acidic analytes: A low pH mobile phase (e.g., with formic or phosphoric acid) will suppress the ionization of silanols and the analyte, improving peak shape.[17]
-
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[17]
Visualization: Effect of Mobile Phase pH on Peak Shape
Caption: Impact of mobile phase pH on analyte-silanol interactions and peak shape.
Guide 3: Chiral Separations of N-Aryl Carbamates
Separating enantiomers requires a chiral environment.
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on silica are the most widely used and are a great starting point for N-aryl carbamates.[10]
-
Pirkle-type CSPs: These phases work through π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
Macrocyclic Glycopeptide CSPs: These can operate in reversed-phase, polar organic, and normal-phase modes, offering great versatility.
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[10] Small amounts of an additive like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) can improve peak shape and resolution.[8]
-
Reversed Phase: Mixtures of water with acetonitrile or methanol, often with a buffer.
Experimental Protocol: Chiral Method Development
-
Select a CSP: Start with a polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
-
Screen Mobile Phases:
-
Normal Phase: Begin with 90:10 Hexane:Isopropanol. If no separation, try changing the alcohol (ethanol) or its percentage.
-
Reversed Phase: Start with 50:50 Acetonitrile:Water.
-
-
Optimize: Once some separation is observed, fine-tune the ratio of the mobile phase components and the flow rate. Temperature can also have a significant effect on chiral separations.
Conclusion
Improving the resolution of N-aryl carbamates in HPLC is a multi-faceted process that requires a logical and systematic approach. By understanding the underlying principles of chromatography and the specific chemical properties of your analytes, you can effectively troubleshoot and optimize your separations. This guide provides the foundational knowledge and practical steps to address common challenges, from poor resolution and peak shape to the complexities of chiral separations.
References
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Bassett, M. V., Wendelken, S. C., Pepich, B. V., & Munch, D. J. (2003). Improvements to EPA Method 531.1 for the Analysis of Carbamates that Resulted in the Development of U.S. EPA Method 531.2. Journal of Chromatographic Science, 41(2), 86-93. Retrieved from [Link]
-
Clayden, J., & Yasin, S. A. (2002). N to C Aryl Migration in Lithiated Carbamates: α-Arylation of Benzylic Alcohols. Organic Letters, 4(11), 1871-1874. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v). Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Ismail, O. H., Antonilli, L., & Ciogli, A. (2018). Chiral Separations by High-Performance Liquid Chromatography. In Encyclopedia of Analytical Science (Third Edition). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
SGE Analytical Science. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Yang, G. S., et al. (2006). HPLC ENANTIOMERIC SEPARATION OF o,o-DIALKYL-2-BENZYLOXYCARBONYL-AMINOARYLMETHYL-PHOSPHONATES ON CELLULOSE TRIS(3,5-DIMETHYLPHENYL CARBAMATE) AND N-(3,5-DINITROBENZOYL) LEUCINE CSPs. Chirality, 18(5), 399-404. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Krause, R. T. (1987). High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. Journal of Chromatography A, 403, 179-187. Retrieved from [Link]
-
Aktaş, A. H., et al. (2023). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. Molecules, 28(13), 5099. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2931-2956. Retrieved from [Link]
-
Dolan, J. W. (2015). Choosing the Right HPLC Stationary Phase. LCGC North America, 33(3), 162-169. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Lim, Z. Y., & Abdullah, M. P. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Separations, 9(10), 287. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Reports. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Bassett, M. V., et al. (2003). Improvements to EPA Method 531.1 for the Analysis of Carbamates that Resulted in the Development of U.S. EPA Method 531.2. Journal of Chromatographic Science, 41(2), 86-93. Retrieved from [Link]
-
Restek. (2013). HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromblog.wordpress.com [chromblog.wordpress.com]
- 15. moravek.com [moravek.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Managing Thermal Decomposition During Distillation of Fluorinated Compounds
Welcome to the technical support center for managing the thermal decomposition of fluorinated compounds during distillation. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and often sensitive molecules. Here, we will delve into the underlying principles of thermal decomposition, provide actionable troubleshooting guides, and present best practices to ensure the integrity of your compounds.
Foundational Knowledge Center
Why are Fluorinated Compounds Prone to Thermal Decomposition?
While the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, the overall stability of a fluorinated molecule during distillation is not guaranteed.[1] Several factors can contribute to thermal decomposition:
-
Polarity and Bond Strain: The high electronegativity of fluorine can induce significant polarity and strain within a molecule, particularly in polyfluorinated compounds. This can create reactive sites susceptible to decomposition under thermal stress.
-
Presence of Functional Groups: Neighboring functional groups can significantly influence the stability of C-F bonds. For example, the presence of a nearby acidic group can lead to the elimination of fluoride.[2]
-
Radical Mechanisms: Thermal energy can initiate radical chain reactions, leading to C-F and C-C bond cleavage.[3][4] This is a common decomposition pathway for fluoropolymers and other highly fluorinated species.[3]
-
Dehydrofluorination: In molecules containing both hydrogen and fluorine on adjacent carbons, the elimination of hydrogen fluoride (HF) can be a major decomposition pathway, especially at elevated temperatures.[5]
Common Decomposition Pathways
Understanding the potential decomposition pathways is crucial for effective troubleshooting. Key mechanisms include:
-
Elimination Reactions: The most common is the loss of HF to form an alkene. This is often catalyzed by trace impurities or even the surface of the distillation apparatus.
-
Radical Scission: High temperatures can lead to homolytic cleavage of C-C or C-F bonds, generating highly reactive radical intermediates that can propagate further decomposition.[3]
-
Rearrangements: Thermally induced rearrangements can lead to the formation of more stable, but undesired, isomers.
Proactive Measures & Best Practices
Preventing thermal decomposition starts with careful planning and execution of the distillation process.
Selecting the Right Distillation Technique
For heat-sensitive compounds, minimizing the distillation temperature and residence time is paramount.[6]
| Distillation Technique | Principle | Best For |
| Atmospheric Distillation | Boiling a liquid at ambient pressure. | Thermally stable compounds with boiling points below 150 °C.[7] |
| Vacuum Distillation | Lowering the pressure to reduce the boiling point.[7][8][9] | Thermally sensitive compounds with high boiling points.[7][10] |
| Short Path Distillation | A type of vacuum distillation with a very short distance between the evaporator and condenser. | Highly sensitive compounds, as it minimizes the residence time at high temperatures. |
| Wiped Film Evaporation | A thin film of the material is spread on a heated surface under high vacuum. | Very viscous or high molecular weight compounds that are extremely heat-sensitive. |
Pre-Distillation Checklist
-
Purity of the Starting Material: Ensure the starting material is free of impurities that could catalyze decomposition (e.g., acids, bases, residual metals).
-
Inert Atmosphere: Purge the apparatus with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can promote radical decomposition pathways.
-
Degassing: Degas the liquid before heating to prevent bumping and ensure a smooth boil, especially under vacuum.
-
Material Compatibility: Use glassware and equipment made of materials that are inert to both the compound and potential decomposition products like HF. Borosilicate glass is generally suitable, but can be etched by acidic fluoride solutions.[11] For highly corrosive environments, consider using equipment made of Monel or other resistant alloys.
Visualization of Technique Selection
Caption: Decision tree for selecting the appropriate distillation method.
Troubleshooting Guide (Q&A Format)
Q1: My distillation pot is turning dark, and the distillate is discolored. What's happening and how can I fix it?
A1: Discoloration is a classic sign of thermal decomposition, often due to the formation of polymeric or conjugated byproducts.
-
Immediate Action: Reduce the pot temperature immediately. If possible, stop the distillation.
-
Troubleshooting Steps:
-
Lower the Distillation Temperature: The most effective solution is to switch to vacuum distillation to lower the boiling point of your compound.[7][8]
-
Check for Hot Spots: Ensure even heating of the distillation flask. Use a heating mantle with a stirrer to avoid localized overheating.
-
Add a Stabilizer: For radical-mediated decomposition, adding a small amount of a radical scavenger (e.g., hydroquinone, BHT) to the distillation pot can be effective.
-
Inert Atmosphere: Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can lead to colored impurities.
-
Q2: I'm observing a lower than expected yield from my distillation. Where is my material going?
A2: A low yield can be due to incomplete distillation, mechanical losses, or decomposition.
-
Troubleshooting Steps:
-
Verify Distillation is Complete: Ensure the pot temperature is appropriate for the pressure and that you have allowed sufficient time for all the product to distill.
-
Check for Leaks: In a vacuum distillation, a leak will result in a higher pressure and consequently a higher required pot temperature, which can promote decomposition. Check all joints and connections.
-
Analyze the Pot Residue: Take a sample of the residue and analyze it (e.g., by NMR, GC-MS) to see if it contains your starting material or decomposition products.
-
Consider a Higher Vacuum: If your compound is decomposing, a higher vacuum (lower pressure) will allow for distillation at a lower temperature.
-
Q3: The pressure in my vacuum distillation keeps fluctuating, making it difficult to maintain a steady boil.
A3: Pressure fluctuations can be caused by several factors.
-
Troubleshooting Steps:
-
Check for Leaks: This is the most common cause. Systematically check all seals, joints, and tubing for leaks.
-
Degas the Sample: Dissolved gases in the crude material can be released upon heating, causing pressure fluctuations. Degas the sample by pulling a vacuum on it at room temperature before heating.
-
Ensure Adequate Pumping Speed: Your vacuum pump must be able to handle the vapor load from the distillation. If the pump is too small, the pressure will rise as the distillation rate increases.
-
Use a Cold Trap: A cold trap between your distillation apparatus and the pump will condense volatile substances that could otherwise contaminate the pump oil and affect its performance.
-
Workflow for a Failed Distillation
Caption: Troubleshooting workflow for a failed distillation.
Analytical & Detection Methods
If you suspect decomposition, it's crucial to identify the byproducts.
Detecting Hydrogen Fluoride (HF)
HF is a common and hazardous decomposition product.
-
Wet Chemistry: Bubbling the off-gas through a basic solution (e.g., dilute NaOH) and then analyzing for fluoride ion with a fluoride ion-selective electrode (ISE) is a reliable method.[12][13]
-
Indicator Strips: Commercially available HF indicator strips can provide a qualitative indication of its presence.
-
Real-time Monitors: For process environments, real-time HF monitors using techniques like photoacoustic spectroscopy or tunable diode lasers are available.[14][15]
Characterizing Organic Byproducts
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for identifying and quantifying fluorinated byproducts. ¹H and ¹³C NMR can provide structural information on the organic backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups in the decomposition products.
Protocol: Analysis of Distillation Residue for Decomposition Products
-
Sample Preparation:
-
Carefully cool the distillation flask to room temperature under an inert atmosphere.
-
Dissolve a small, representative sample of the residue in a suitable deuterated solvent (for NMR) or a volatile solvent (for GC-MS).
-
-
NMR Analysis:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Compare the spectra to that of your starting material to identify new signals corresponding to decomposition products.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify the components of the residue.
-
FAQs
Q: Can the type of glass used in my distillation setup contribute to decomposition?
A: Yes. While borosilicate glass is generally inert, it can be attacked by HF, which is a potential decomposition product.[11] This can release silicates into your product and create active sites on the glass surface that may catalyze further decomposition. For very sensitive compounds, consider using a PFA or PTFE-lined apparatus.
Q: Are there any additives that can prevent decomposition?
A: Yes, in some cases. If you suspect a radical-mediated decomposition, adding a radical scavenger like BHT or hydroquinone can be effective. For acid-catalyzed decomposition, a non-volatile, acid-scavenging agent like proton sponge can be added to the distillation pot. However, you must ensure that these additives do not interfere with your desired product or subsequent reactions.
Q: What are the safety considerations when dealing with the thermal decomposition of fluorinated compounds?
A: Safety is paramount. The decomposition of fluorinated compounds can produce highly toxic and corrosive byproducts, most notably hydrogen fluoride (HF).[16][17]
-
Ventilation: Always work in a well-ventilated fume hood.[16][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves resistant to both your compound and HF (e.g., nitrile or neoprene).[16]
-
HF Safety: Have a tube of calcium gluconate gel readily available in case of skin contact with HF.[19] Ensure you are familiar with the first aid procedures for HF exposure.[19]
-
Scrubbing: The off-gases from the distillation, especially from the vacuum pump, should be passed through a scrubber containing a basic solution (e.g., NaOH or KOH) to neutralize any acidic gases like HF.
References
-
Thermal decomposition of fluoroacetic acid - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
-
Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the - Mines Repository. (n.d.). Retrieved January 26, 2026, from [Link]
-
Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). Retrieved January 26, 2026, from [Link]
-
Plutonium hexafluoride - Wikipedia. (2023, December 3). Retrieved January 26, 2026, from [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2022, November 23). MDPI. Retrieved January 26, 2026, from [Link]
-
Carbon–fluorine bond cleavage mediated by metalloenzymes - Chemical Society Reviews (RSC Publishing). (2020, June 8). Retrieved January 26, 2026, from [Link]
-
Degradation breakthrough of stabilized compounds with C-F bonds - The Innovation. (n.d.). Retrieved January 26, 2026, from [Link]
-
SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE - NASA. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (2021, July 20). Retrieved January 26, 2026, from [Link]
-
7. ANALYTICAL METHODS. (n.d.). Retrieved January 26, 2026, from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8). Retrieved January 26, 2026, from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins November 2012. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks - CUNY Academic Works. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mechanism of C−F bond cleavage of 2‐fluorobenzoate by Rieske dioxygenases. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Vacuum Distillation | Busch United States. (n.d.). Retrieved January 26, 2026, from [Link]
-
Table 7-3, Analytical Methods for Determining Hydrogen Fluoride in Environmental Samplesa - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved January 26, 2026, from [Link]
-
COMPARISON OF METHODS FOR MEASURING HYDROGEN FLUORIDE GAS AS A FIRE SUPPRESSION BY-PRODUCT ABSTRACT mTRODUCTION. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials - Oxford Academic. (n.d.). Retrieved January 26, 2026, from [Link]
-
Dynamic Vacuum Distillation - The Schlenk Line Survival Guide. (n.d.). Retrieved January 26, 2026, from [Link]
-
criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS - CDC Stacks. (n.d.). Retrieved January 26, 2026, from [Link]
-
HYDROGEN FLUORIDE (HF) MONITORING WITH PHOTOACOUSTIC SPECTROSCOPY. (n.d.). Retrieved January 26, 2026, from [Link]
-
Chemistry - NCERT. (2008, May 21). Retrieved January 26, 2026, from [Link]
-
How to Test for Hydrofluoric Acid Contamination in Materials - Patsnap Eureka. (2025, August 25). Retrieved January 26, 2026, from [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017) - ResearchGate. (2025, October 2). Retrieved January 26, 2026, from [Link]
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC - NIH. (2022, August 16). Retrieved January 26, 2026, from [Link]
-
Vacuum distillation - Wikipedia. (2023, December 26). Retrieved January 26, 2026, from [Link]
-
Materials Compatability. (n.d.). Retrieved January 26, 2026, from [Link]
-
Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fluorine Chemistry for Organic Chemists: Problems and SolutionsProblems and Solutions. (n.d.). Retrieved January 26, 2026, from [Link]
-
Chloroform - Wikipedia. (2024, January 19). Retrieved January 26, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Dark Side of Fluorine - PMC - NIH. (2019, June 20). Retrieved January 26, 2026, from [Link]
Sources
- 1. Carbon–fluorine bond cleavage mediated by metalloenzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.mines.edu [repository.mines.edu]
- 4. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 5. researchgate.net [researchgate.net]
- 6. njhjchem.com [njhjchem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. buschvacuum.com [buschvacuum.com]
- 9. When Vacuum Distillation is Useful [sihaienergytech.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Table 7-3, Analytical Methods for Determining Hydrogen Fluoride in Environmental Samplesa - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nist.gov [nist.gov]
- 15. gasera.fi [gasera.fi]
- 16. fluoropolymers.eu [fluoropolymers.eu]
- 17. researchgate.net [researchgate.net]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Basic Amines with Silica Gel Chromatography
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of basic amine streaking on silica gel columns. Our goal is to equip you with the scientific understanding and practical protocols to achieve optimal separation and purification of your amine compounds.
Introduction: The Root Cause of Amine Streaking
The streaking or tailing of basic amines during silica gel chromatography is a frequently encountered issue that can lead to poor separation, reduced purity, and lower yields.[1] This phenomenon is primarily due to the acidic nature of the silica gel stationary phase. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[1][2] Basic amines can interact strongly with these acidic silanol groups through acid-base interactions, leading to irreversible adsorption or slow desorption kinetics, which manifests as streaking on the chromatographic plate or broad, tailing peaks during column chromatography.[1][2]
This guide will walk you through various proven methods to counteract these undesirable interactions and achieve sharp, symmetrical peaks for your basic amine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my basic amine compounds streaking on the silica gel column?
Your basic amines are likely interacting too strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction causes the amine to "stick" to the stationary phase, resulting in poor elution and band broadening, which you observe as streaking or tailing.[1][3]
Q2: What is the quickest way to fix amine streaking?
The most common and often quickest solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[1][4] These modifiers compete with your basic amine for the active sites on the silica gel, effectively "masking" the acidic silanol groups and allowing your compound to elute more cleanly.[1]
Q3: How much triethylamine should I add to my mobile phase?
A common starting concentration for triethylamine (TEA) is 0.1% to 2% (v/v) in your eluent.[5][6] It's often recommended to add it to both the non-polar and polar components of your mobile phase to ensure consistent deactivation throughout the gradient.[4]
Q4: Can I use ammonia instead of triethylamine?
Yes, ammonia is another effective basic modifier.[1][7] It is typically used as a solution in methanol (e.g., 2M ammonia in methanol) and added to the mobile phase.[3] Chloroform-methanol-ammonia mixtures are also reported to be effective.[7]
Q5: Are there alternatives to modifying the mobile phase?
Absolutely. You can use a different stationary phase that is more suitable for basic compounds. Options include basic alumina, amine-functionalized silica, or other commercially available deactivated silica gels.[1][8][9] These alternatives can often provide excellent separations without the need for mobile phase additives.[3][9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving the issue of basic amine streaking. We will explore the underlying principles and provide detailed protocols for each method.
The Mechanism of Amine Streaking and Its Prevention
To effectively troubleshoot, it's crucial to understand the chemical interactions at play. The following diagram illustrates the problematic interaction between a basic amine and silica gel, and how a basic additive can mitigate this issue.
Caption: Mechanism of amine streaking and its prevention.
Method 1: Mobile Phase Modification
Adding a competing base to the mobile phase is a widely used and effective strategy.[1] The additive, being a small and mobile base, will saturate the acidic silanol sites on the silica, thereby minimizing their interaction with the larger, less mobile amine analyte.[1]
Protocol 1: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Solvent Preparation: Prepare your desired mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Addition of TEA: Add triethylamine to the prepared mobile phase to a final concentration of 0.1-2% (v/v). For gradient elution, it is recommended to add TEA to both the weak and strong solvents.[4]
-
Column Equilibration: Before loading your sample, equilibrate the silica gel column with the TEA-containing mobile phase. This step is crucial to ensure that the entire stationary phase is deactivated.[4]
-
Chromatography: Proceed with loading your sample and running the column as usual.
Protocol 2: Using Ammonia as a Mobile Phase Additive
-
Solvent Preparation: Prepare your mobile phase, typically a mixture of dichloromethane or chloroform and methanol.
-
Addition of Ammonia: Add a solution of ammonia in methanol (e.g., 2M or 7M commercially available solutions) to the methanol portion of your mobile phase to achieve a final concentration of 1-2% of the ammonia solution.[3][4] Alternatively, aqueous ammonium hydroxide can be used.[4][7]
-
Column Equilibration: Thoroughly equilibrate the column with the ammonia-containing eluent before sample application.[4]
-
Chromatography: Load your sample and perform the separation. Be aware that with highly polar solvent systems containing a base, there is a risk of dissolving the silica gel.[4] It is advisable to keep the concentration of basic methanol below 10-20%.[4]
| Basic Additive | Typical Concentration | Common Solvent Systems | Pros | Cons |
| Triethylamine (TEA) | 0.1 - 2% (v/v)[5][6] | Hexane/Ethyl Acetate, Dichloromethane/Methanol[4] | Volatile, effective for a wide range of amines. | Can be difficult to remove from the final product. |
| Ammonia (NH₃) | 1 - 2% of a methanolic solution[3][4] | Dichloromethane/Methanol, Chloroform/Methanol[4][7] | Highly effective, can be removed by evaporation. | Can dissolve silica at high concentrations, strong odor. |
| Pyridine | Used less commonly | Dichloromethane/Methanol[1] | Effective for some specific separations. | Toxic, difficult to remove. |
Method 2: Stationary Phase Modification and Alternatives
If modifying the mobile phase is undesirable or ineffective, altering the stationary phase is the next logical step.
Protocol 3: Pre-treatment of Silica Gel with Triethylamine
This method involves deactivating the silica gel before packing the column.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane or petroleum ether.[10]
-
Addition of TEA: Add triethylamine (approximately 1-2 mL per 100 g of silica) to the slurry and mix thoroughly.[7][10]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the treated silica gel under vacuum to remove any residual solvent and excess TEA.[10]
-
Column Packing: Pack your column with the newly deactivated silica gel.
Alternative Stationary Phases
For particularly challenging separations or to avoid mobile phase modifiers altogether, consider using an alternative stationary phase.[1]
| Stationary Phase | Description | Advantages | Disadvantages |
| Basic Alumina | A basic stationary phase composed of aluminum oxide.[8][11] | Excellent for the purification of basic compounds without the need for mobile phase modifiers.[11] | Can have different selectivity compared to silica, may not be suitable for all compounds. |
| Amine-Functionalized Silica | Silica gel that has been chemically modified to have amino groups on its surface.[3][9] | Provides a basic surface, allowing for the use of less polar and "greener" solvents like hexane/ethyl acetate.[1][3] Simplifies purification.[9] | Can be more expensive than standard silica gel. |
| C2 Deactivated Silica Gel | Silica gel where the surface silanol groups have been end-capped.[8] | Useful for acid-sensitive compounds and polar, nitrogen-containing molecules that tend to streak on normal silica.[8] | May have slightly different retention properties compared to standard silica. |
Method 3: Reversed-Phase Chromatography
For highly polar or ionizable amines, reversed-phase chromatography can be a powerful alternative. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
To ensure good peak shape and retention for basic amines in reversed-phase chromatography, it is often necessary to control the pH of the mobile phase.[1] By using a mobile phase with a pH about two units above the pKa of the amine, the compound will be in its neutral, free-base form, which is more retained on the non-polar stationary phase.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the streaking of basic amines.
Caption: Troubleshooting workflow for amine streaking.
By systematically applying these methods, researchers can overcome the challenges associated with purifying basic amines on silica gel, leading to improved separation efficiency and higher purity of the final compounds.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
-
When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. [Link]
-
Chromatography: The Solid Phase. University of Rochester Department of Chemistry. [Link]
-
Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Purifying amines on silica. (2006, October 5). Org Prep Daily. [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023, June 6). Reddit. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Why Do Amines Adhere To Silica Gel Columns? (2023, March 18). Chemistry For Everyone - YouTube. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
RediSep basic alumina column Purification of high pKa compounds. (2012, November 8). Teledyne ISCO. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. Chromatography [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. rsc.org [rsc.org]
- 11. teledyneisco.com [teledyneisco.com]
Technical Support Center: Carbamate Transfer Reactions to Sulfoxides
Welcome to the technical support center for carbamate transfer reactions to sulfoxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation for the synthesis of N-protected sulfoximines. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when performing carbamate transfer reactions to sulfoxides.
Q1: What is the fundamental principle of carbamate transfer to sulfoxides?
The reaction facilitates the formation of a nitrogen-sulfur bond, converting a sulfoxide into an N-protected sulfoximine. This is typically achieved through a nitrene transfer mechanism, where a carbamate serves as the nitrene precursor.[1][2] The reaction is often catalyzed by transition metals, most commonly rhodium(II) complexes, in the presence of an oxidant.[1][2][3]
Q2: What are the key reagents involved in a typical rhodium-catalyzed carbamate transfer reaction?
A standard reaction setup includes:
-
Sulfoxide: The starting material to be functionalized.
-
Carbamate: The nitrogen source (e.g., BocNH₂, CbzNH₂).[1][2]
-
Rhodium(II) catalyst: Such as Rh₂(OAc)₄ or Rh₂(esp)₂.[3]
-
Oxidant: Typically a hypervalent iodine reagent like (diacetoxyiodo)benzene (PhI(OAc)₂).[2][3]
-
Base: Often an inorganic base like magnesium oxide (MgO) is used.[2][3]
-
Solvent: Dichloromethane (CH₂Cl₂) or toluene are common choices.[3][4]
Q3: Are there any metal-free alternatives for this transformation?
Yes, a notable metal-free alternative involves the use of a hypervalent iodine reagent with a source of ammonia, such as ammonium carbamate.[5] This method proceeds through the in-situ generation of an electrophilic nitrogen species, likely an iminoiodinane or an iodonitrene, which then reacts with the sulfoxide.[5][6][7]
Q4: Is the carbamate transfer reaction stereospecific?
Yes, a significant advantage of the rhodium-catalyzed carbamate transfer is its stereospecificity. If you start with an enantioenriched sulfoxide, the reaction proceeds with retention of configuration at the sulfur center, yielding an enantioenriched sulfoximine.[1][2]
Troubleshooting Guides
This section provides in-depth solutions to common problems encountered during carbamate transfer reactions.
Issue 1: Low or No Product Yield
A low yield of the desired N-protected sulfoximine is one of the most frequent challenges. The underlying causes can be multifaceted.
Potential Causes & Solutions
-
Catalyst Inactivity or Inappropriateness:
-
Explanation: The choice of catalyst can significantly impact the reaction outcome, especially with challenging substrates. While Rh₂(OAc)₄ is a common choice, some substrates, particularly those with unsaturated carbamates, show much-improved yields with more reactive catalysts like Rh₂(esp)₂.[3]
-
Recommendation: If you are using Rh₂(OAc)₄ and observing low yields, consider switching to Rh₂(esp)₂.[3]
-
-
Suboptimal Reaction Conditions:
-
Explanation: Temperature, reaction time, and reagent stoichiometry are critical parameters. Insufficient heating or short reaction times can lead to incomplete conversion.[2] Conversely, prolonged heating can sometimes lead to product degradation. The interplay between these factors is crucial.[2]
-
Recommendation: A systematic optimization of reaction conditions is advised. This can be guided by a Design of Experiments (DoE) approach to efficiently identify the optimal settings for catalyst loading, temperature, and reagent equivalents.[3]
-
-
Steric Hindrance:
-
Explanation: The reaction is sensitive to steric bulk on both the sulfoxide and the carbamate. Bulky substituents near the sulfur atom can impede the approach of the nitrene intermediate, leading to lower yields.[3] For instance, ortho-substituted aryl sulfoxides often give lower yields than their para- or meta-substituted counterparts.[3]
-
Recommendation: For sterically hindered substrates, you may need to increase the catalyst loading or prolong the reaction time. However, be aware that forcing conditions may also promote side reactions.
-
Experimental Protocol: Optimizing Reaction Conditions
Here is a general procedure that can be adapted for optimization studies:
-
To a suspension of the sulfoxide (1.0 equiv), carbamate (1.7 equiv), MgO (4.0 equiv), and the selected Rh(II) catalyst (e.g., 2.0 mol % Rh₂(esp)₂) in the chosen solvent (e.g., toluene, 0.5 M) at room temperature, add PhI(OAc)₂ (1.7 equiv).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 30-40 °C) and stir for a specified time (e.g., 8-16 hours).[2][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with a suitable solvent like CH₂Cl₂, filter through Celite, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[2][3]
Troubleshooting Flowchart for Low Yield
Caption: Decision workflow for troubleshooting low product yield.
Issue 2: Formation of Sulfone Side Product
The over-oxidation of the starting sulfoxide to the corresponding sulfone is a common side reaction that can significantly reduce the yield of the desired sulfoximine and complicate purification.
Potential Causes & Solutions
-
Reaction Solvent:
-
Explanation: The choice of solvent can influence the reaction pathway. In some cases, particularly with carbamates containing π-functionality, using CH₂Cl₂ as the solvent can lead to increased formation of the sulfone side product.[4]
-
Recommendation: Switching the solvent to toluene has been shown to reduce the formation of sulfone byproducts and improve the yield of the desired sulfoximine.[3][4]
-
-
Reaction Temperature and Time:
-
Explanation: Higher temperatures and longer reaction times, while sometimes necessary for substrate conversion, can also promote the over-oxidation of the sulfoxide.
-
Recommendation: Carefully monitor the reaction and aim for the lowest possible temperature and shortest time required for complete consumption of the starting sulfoxide.
-
Data Summary: Solvent Effects on Yield and Byproduct Formation
| Catalyst | Solvent | Desired Sulfoximine Yield (%) | Sulfone Byproduct (%) |
| Rh₂(OAc)₄ | CH₂Cl₂ | 24 | 12 |
| Rh₂(OAc)₄ | Toluene | 53 | 4 |
| Rh₂(esp)₂ | Toluene | 87 | 4 |
| Data adapted from a study on the transfer of 2-propynyl carbamate to methyl phenylsulfoxide.[3] |
Issue 3: Difficulty with Specific Substrates
Certain substrates are inherently more challenging for carbamate transfer reactions.
Carbamates with π-Functionality
-
Problem: Carbamates containing double or triple bonds (e.g., allyl carbamate, propargyl carbamate) often result in lower yields under standard reaction conditions.[3][4]
-
Solution: Improved reaction conditions, such as the use of Rh₂(esp)₂ as the catalyst in toluene, have been specifically developed to enhance the yields for these previously problematic substrates.[3]
Electron-Deficient or Sterically Hindered Sulfoxides
-
Problem: Sulfoxides with electron-withdrawing groups or significant steric bulk around the sulfur atom can exhibit lower reactivity.[3] The nucleophilicity of the sulfur atom is a key factor in the reaction.[3]
-
Solution: For these challenging substrates, increasing the reaction temperature and/or using a more reactive catalyst system may be necessary. It is important to note that in some cases of extreme steric hindrance, only trace amounts of product may be formed.[3]
Reaction Mechanism Overview
Understanding the reaction mechanism can provide valuable insights for troubleshooting. The rhodium-catalyzed carbamate transfer is proposed to proceed through the formation of a rhodium-nitrene intermediate.
Caption: Simplified catalytic cycle for rhodium-catalyzed carbamate transfer.
This simplified diagram illustrates the key steps:
-
The carbamate, in the presence of an oxidant, reacts with the Rh(II) catalyst to form a highly reactive rhodium-nitrene intermediate.
-
The sulfoxide then attacks this intermediate.
-
The desired N-protected sulfoximine is formed, regenerating the Rh(II) catalyst to continue the cycle.
References
-
Organic Chemistry Portal. Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. [Link]
-
Zenzola, M., et al. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. The Journal of Organic Chemistry. [Link]
-
Tota, A., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. PMC. [Link]
-
Zenzola, M., et al. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry. [Link]
-
Bull, J. A., et al. (2020). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Request PDF. [Link]
-
Zhong, Z., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses. [Link]
-
Zenzola, M., et al. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition. [Link]
-
Zenzola, M., et al. (2022). Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. PMC. [Link]
Sources
- 1. Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Validation & Comparative
The Double-Edged Sword: A Comparative Analysis of Chlorinated vs. Non-Chlorinated Carbamates in Biological Systems
A Technical Guide for Researchers in Drug Development and Applied Biology
Introduction: The Carbamate Scaffold and Its Biological Significance
Carbamates, esters of carbamic acid, are a pivotal class of organic compounds with a broad spectrum of biological activities.[1] Their structural versatility has led to their widespread use as insecticides, herbicides, and therapeutic agents.[1][2] The core mechanism for many of their insecticidal and therapeutic applications lies in their ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE).[3][4][5] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve stimulation.[5] In insects, this leads to paralysis and death, while in medicine, controlled AChE inhibition is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[6]
The biological activity of carbamates is intricately linked to their chemical structure, with modifications to the carbamate moiety significantly influencing their potency, selectivity, and metabolic stability.[7][8] One such modification that has garnered considerable attention is chlorination. The introduction of chlorine atoms into the carbamate structure can profoundly alter its physicochemical properties, such as lipophilicity and electronic distribution, thereby impacting its interaction with biological targets. This guide provides a comparative analysis of the biological activity of chlorinated versus non-chlorinated carbamates, supported by experimental data and detailed protocols for their evaluation.
The Impact of Chlorination on Acetylcholinesterase Inhibition
The primary mode of action for many carbamate insecticides is the carbamoylation of a serine residue within the active site of acetylcholinesterase, leading to a temporary, or "pseudo-irreversible," inhibition of the enzyme.[9][10] The effectiveness of this inhibition is highly dependent on the structural complementarity between the carbamate and the enzyme's active site.[3][4]
Chlorination can enhance the inhibitory potency of carbamates through several mechanisms:
-
Increased Affinity: The introduction of chlorine, an electron-withdrawing group, can alter the electronic properties of the aromatic ring in phenyl carbamates, potentially leading to a more favorable interaction with the enzyme's active site. Studies on O-substituted phenyl N-butyl carbamates have shown that electron-withdrawing substituents can stabilize the tetrahedral intermediate formed during carbamoylation, thus enhancing the inhibition of acetylcholinesterase.[11]
-
Enhanced Lipophilicity: Chlorination generally increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, such as the insect cuticle or the blood-brain barrier, leading to higher concentrations at the target site.
While direct comparative studies between a non-chlorinated carbamate and its chlorinated analog are not always available, structure-activity relationship (SAR) studies of various carbamate series provide insights. For instance, in a study of O-aromatic N,N-disubstituted (thio)carbamates, substitution of an aniline ring with 4-chlorine or 4-bromine resulted in inhibitory activity against butyrylcholinesterase (BChE) that was similar or superior to that of 4-fluoroaniline derivatives.[12] Another study on 4-thiazolidinone inhibitors of mosquito AChE revealed that chlorinated and fluorinated derivatives were the most promising, with some exhibiting selectivity for the mosquito enzyme over the human counterpart.[13]
It is crucial to note that the position of the chlorine atom is a key determinant of its effect on biological activity.
Cytotoxicity Profile: A Shift with Chlorination
Beyond enzyme inhibition, the cytotoxicity of carbamates is a critical parameter, especially in the context of drug development and environmental toxicology. The introduction of halogens, including chlorine, into organic molecules has been shown to significantly increase their cytotoxicity.[14]
In the context of carbamates, chlorination can enhance cytotoxicity through:
-
Increased Reactivity: The presence of chlorine atoms can make the carbamate molecule more susceptible to metabolic activation into reactive intermediates that can damage cellular components.
-
Induction of Oxidative Stress: Some halogenated compounds are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
For example, research on halogenated benzofuran derivatives, which share structural similarities with some carbamate substructures, has demonstrated that the introduction of halogens significantly increases cytotoxicity against various cancer cell lines compared to the unsubstituted parent compounds.[14] While this is not a direct study on carbamates, it highlights a general principle of halogenation.
It is important to recognize that the cytotoxic effects of carbamates are not solely dependent on chlorination. Studies on non-chlorinated carbamates have also demonstrated their ability to induce cytotoxicity and apoptosis in cell lines like Chinese hamster ovary (CHO-K1) cells.[15]
Unintended Consequences: Chlorination and the Formation of Toxic Byproducts
A critical and often overlooked aspect of chlorinated carbamates is their potential to form highly toxic byproducts during water treatment processes. The chlorination of water containing carbamate insecticides can lead to the formation of dichloromethylamine (DCMA), a nitrogenous disinfection byproduct that is reported to be approximately three orders of magnitude more toxic than chloroform. This raises significant public health and environmental concerns.
Experimental Protocols
To facilitate a robust comparison of the biological activities of chlorinated and non-chlorinated carbamates, the following detailed experimental protocols are provided.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel)
-
Assay Buffer (e.g., 20 mM phosphate-buffered saline, pH 7.4)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds (chlorinated and non-chlorinated carbamates)
-
96-well microplate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE (e.g., 800 U/mL) in Assay Buffer.[16]
-
Prepare a stock solution of the substrate, acetylthiocholine iodide.
-
Prepare a stock solution of DTNB.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[16]
-
-
Enzymatic Reaction:
-
Prepare a Reaction Mix containing the substrate and DTNB in Assay Buffer.
-
Add 150 µL of the Reaction Mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a plate reader.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the "No Inhibitor Control."
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Experimental Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow for determining the IC50 of carbamates on AChE.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18][19] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., CHO-K1, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (chlorinated and non-chlorinated carbamates)
-
96-well cell culture plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated control wells and solvent control wells.
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.
-
-
Solubilization:
-
Add 100 µL of the Solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used for background correction.[18]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Mechanism of Acetylcholinesterase Inhibition by Carbamates
Caption: Carbamoylation of AChE leading to its inactivation.
Data Summary and Comparison
The following table summarizes hypothetical comparative data for a non-chlorinated carbamate and its chlorinated analog. It is important to note that this is an illustrative example, and actual values will vary depending on the specific compounds and experimental conditions.
| Compound | AChE IC50 (µM) | Cytotoxicity EC50 (µM) on HepG2 cells |
| Non-chlorinated Carbamate | 15.2 | 85.7 |
| Chlorinated Carbamate | 3.8 | 22.1 |
In this hypothetical scenario, the chlorinated carbamate exhibits significantly higher potency in both acetylcholinesterase inhibition and cytotoxicity.
Conclusion and Future Perspectives
The chlorination of carbamates is a powerful tool for modulating their biological activity. The introduction of chlorine atoms can enhance their potency as enzyme inhibitors and increase their cytotoxicity. However, this increased biological activity is a double-edged sword. While it can be beneficial for designing more effective insecticides or therapeutic agents, it can also lead to increased toxicity to non-target organisms and the formation of hazardous environmental byproducts.
For researchers in drug development and applied biology, a thorough understanding of the structure-activity relationships of chlorinated carbamates is essential. Future research should focus on:
-
Direct Comparative Studies: Conducting more head-to-head comparisons of chlorinated and non-chlorinated carbamate analogs to provide clear, quantitative data on the effects of chlorination.
-
Selective Chlorination: Exploring synthetic strategies for the selective placement of chlorine atoms to maximize desired biological activity while minimizing off-target effects and toxicity.
-
Metabolic Profiling: Investigating the metabolic pathways of chlorinated carbamates to identify and characterize any potentially toxic metabolites.
By carefully considering both the intended and unintended consequences of chlorination, the scientific community can continue to harness the potential of the carbamate scaffold while mitigating its risks.
References
-
Structure—activity relationships for insecticidal carbamates - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.). Retrieved January 26, 2026, from [Link]
-
Structure-activity relationships for insecticidal carbamates. (n.d.). Retrieved January 26, 2026, from [Link]
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes | Journal of Medicinal Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. (n.d.). Retrieved January 26, 2026, from [Link]
-
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Screening the biological properties of transition metal carbamates reveals gold(I) and silver(I) complexes as potent cytotoxic a. (2021). Retrieved January 26, 2026, from [Link]
-
(PDF) Carbamates: Are they "Good" or "Bad Guys"? (n.d.). Retrieved January 26, 2026, from [Link]
-
Comparison of basal cytotoxicity of seven carbamates in CHO-K1 cells | Request PDF. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. (n.d.). Retrieved January 26, 2026, from [Link]
-
Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.) | ACS Omega. (n.d.). Retrieved January 26, 2026, from [Link]
-
Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (n.d.). Retrieved January 26, 2026, from [Link]
-
Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 26, 2026, from [Link]
-
Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (n.d.). Retrieved January 26, 2026, from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. (n.d.). Retrieved January 26, 2026, from [Link]
-
Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Carbamates: Are they “Good” or “Bad Guys”? (n.d.). Retrieved January 26, 2026, from [Link]
-
Paper : - Pesticide Chemistry Carbamates: (n.d.). Retrieved January 26, 2026, from [Link]
-
Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. (n.d.). Retrieved January 26, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. (n.d.). Retrieved January 26, 2026, from [Link]
-
Journal of Hazardous Materials. (2023). Retrieved January 26, 2026, from [Link]
-
The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. (n.d.). Retrieved January 26, 2026, from [Link]
-
Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. (n.d.). Retrieved January 26, 2026, from [Link]
-
Halogen-Free Synthesis of Carbamates from CO2 and Amines Using Titanium Alkoxides. (n.d.). Retrieved January 26, 2026, from [Link]
-
(PDF) Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. (n.d.). Retrieved January 26, 2026, from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arsdcollege.ac.in [arsdcollege.ac.in]
- 6. epa.gov [epa.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of N-Aryl Carbamates as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-aryl carbamates, a versatile class of compounds known for their potent inhibition of key enzymes in the nervous system. We will dissect the molecular features that govern their efficacy and selectivity, with a focus on two prominent targets: acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).
The Enduring Relevance of the Carbamate Scaffold
The carbamate moiety (-NHCOO-) is a privileged functional group in medicinal chemistry, serving as the cornerstone for a multitude of therapeutic agents. Its ability to act as a "transition-state analog" inhibitor for serine hydrolases makes it a powerful tool for modulating enzyme activity. N-aryl carbamates, in particular, have demonstrated significant potential in treating a range of disorders, from Alzheimer's disease to pain and inflammation.
The inhibitory action of N-aryl carbamates stems from their ability to carbamoylate a catalytically crucial serine residue within the enzyme's active site.[1][2] This covalent modification temporarily inactivates the enzyme, with the rate of decarbamoylation determining the duration of inhibition.[3][4] The overall potency and selectivity of these inhibitors are exquisitely sensitive to the nature of the N-aryl group and the substituents appended to the carbamate nitrogen.
Comparative SAR Analysis: AChE vs. FAAH Inhibition
While the fundamental mechanism of action is similar, the structural requirements for potent inhibition of AChE and FAAH by N-aryl carbamates exhibit distinct differences. This section will compare and contrast the SAR for these two important enzyme targets.
Acetylcholinesterase (AChE) Inhibition: Targeting Cognitive Decline
AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are a mainstay in the symptomatic treatment of Alzheimer's disease.[5] The design of N-aryl carbamate-based AChE inhibitors often draws inspiration from the structure of the natural product physostigmine and the approved drug rivastigmine.[5][6]
Key SAR Principles for AChE Inhibitors:
-
The N-Aryl Moiety: The nature and substitution pattern of the aryl ring are critical for binding to the enzyme's active site. Electron-withdrawing groups on the aryl ring generally enhance inhibitory activity. For instance, substitutions at the 2 and 4 positions of the phenyl ring with fluorine have been shown to increase potency.[5]
-
The Carbamate Group: The carbamate functional group is essential for the covalent modification of the active site serine. The stability of the carbamylated enzyme is a key determinant of the duration of action.[3][5]
-
The N-Alkyl Substituent: The size and nature of the alkyl group on the carbamate nitrogen influence the rates of carbamoylation and decarbamoylation.[4] For some series of N-methyl, N-alkyl carbamates, inhibitory potency is highest with smaller (methyl) or larger, more rigid (hexyl, cyclohexyl, or aromatic) substituents, while ethyl groups can be less effective.[4]
Case Study: Rivastigmine Analogs
Rivastigmine, a clinically used AChE inhibitor, features a characteristic N,N-disubstituted carbamate. Studies on its analogs have revealed important SAR insights. For example, a benzyl group on the carbamate nitrogen has been shown to result in an 11-fold increase in AChE inhibitory activity compared to rivastigmine.[5]
| Compound/Analog | Key Structural Feature | AChE Inhibition (IC50) | Reference |
| Rivastigmine | N-ethyl, N-methyl carbamate | ~µM range | [5] |
| Analog with N-benzyl group | N-benzyl, N-methyl carbamate | 11-fold more potent than rivastigmine | [5] |
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and Inflammation
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH elevates anandamide levels, leading to analgesic and anti-inflammatory effects.[7] O-aryl carbamates have been extensively explored as FAAH inhibitors.[7]
Key SAR Principles for FAAH Inhibitors:
-
Activated Carbonyl: A key requirement for potent FAAH inhibition is an electrophilic carbamate carbonyl group. This is often achieved by using electron-withdrawing groups on the aryl ring, which enhances the leaving group ability of the phenol.[7]
-
The O-Aryl Group: The substitution pattern on the O-aryl ring significantly impacts potency. For example, the introduction of a pyridyl nitrogen into a benzoxazole scaffold enhances electron-withdrawing properties and increases inhibitory activity.[7]
-
The N-Alkyl/Aryl Substituent: The group attached to the carbamate nitrogen also plays a crucial role. While simple alkyl groups can be effective, more complex moieties can be introduced to modulate physical properties and target engagement.[8][9] For instance, 3-(oxazol-2yl)phenyl cyclohexylcarbamate is a highly potent FAAH inhibitor with a sub-nanomolar IC50 value.[9]
Comparative Analysis of FAAH Inhibitors
The following table highlights the impact of structural modifications on the FAAH inhibitory potency of O-aryl carbamates.
| Compound | Key Structural Feature | FAAH Inhibition (IC50) | Reference |
| URB524 | O-biphenyl carbamate | 63 nM | [7] |
| URB597 | O-biphenyl-4-yl carbamate | 4.6 nM | [7] |
| LY-2183240 (Aryl Urea) | Aryl urea isostere | 12 nM | [7] |
| 3-(oxazol-2yl)phenyl cyclohexylcarbamate | Heterocyclic aryl group | 0.74 nM | [9] |
Experimental Protocols: A Foundation for Reliable Data
The generation of robust and reproducible SAR data hinges on the use of well-validated experimental protocols. Here, we provide detailed methodologies for assessing the inhibitory activity of N-aryl carbamates against AChE and FAAH.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[10][11]
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
100 mM Sodium Phosphate Buffer (pH 8.0)
-
AChE solution (e.g., from human recombinant sources)
-
Test compound solutions in DMSO (various concentrations)
-
Acetylthiocholine iodide (ATCI) solution (15 mM in water)
-
DTNB solution (3 mM in buffer)
-
-
Assay Procedure:
-
In a 96-well plate, add 45 µL of the prepared AChE solution to each well.[10]
-
Add 5 µL of the test compound solution (or DMSO for control) to the respective wells.[10]
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[10]
-
Initiate the reaction by adding 150 µL of a reaction mix containing the assay buffer and substrate.[10]
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay typically utilizes a fluorogenic substrate to measure FAAH activity.
Principle: FAAH hydrolyzes a specific substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer with BSA)
-
FAAH enzyme source (e.g., rat brain microsomes or recombinant human FAAH)
-
Test compound solutions in DMSO (various concentrations)
-
Fluorogenic FAAH substrate (e.g., N-(2-hydroxyethyl)-4-pyren-1-ylbutanamide)
-
-
Assay Procedure:
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the test compound solutions to the respective wells.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the fluorescence data.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key relationships and workflows.
Caption: Key components influencing the SAR of N-aryl carbamates.
Caption: Mechanism of covalent inhibition by N-aryl carbamates.
Caption: General workflow for determining structure-activity relationships.
Conclusion
The N-aryl carbamate scaffold represents a versatile and powerful platform for the design of potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships governing their interactions with targets such as acetylcholinesterase and fatty acid amide hydrolase is crucial for the development of novel therapeutics. By systematically modifying the aryl ring, the carbamate linkage, and the N-substituents, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for further exploration and optimization of this important class of molecules.
References
- Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cycliz
- The Discovery and Development of Inhibitors of F
- The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access.
- Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. PubMed Central.
- Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors:
- Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central.
- Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase.
- Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. PubMed.
- Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega.
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC.
- Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.
- ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). SciSpace.
- A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. PubMed.
- Quantitative Structure Activity Rel
- The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates.
- Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI.
Sources
- 1. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in various research and development sectors. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in scientific integrity and authoritative standards.
Introduction: The Imperative of Method Validation
The accurate quantification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is critical for pharmacokinetic studies, formulation development, quality control, and safety assessments. The validation of the analytical procedures used for this purpose is not merely a regulatory formality but a scientific necessity to ensure that the data generated is fit for its intended purpose.[1][2] This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), providing the technical rationale for selecting the most appropriate method based on specific analytical needs. All validation protocols discussed are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance.[1][3][4][5][6]
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and GC-MS for the analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate hinges on a variety of factors including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix. Carbamates as a class can be thermally labile, which presents a challenge for GC-based methods.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of carbamates due to its versatility and ability to handle thermally sensitive compounds.[8] For 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, which possesses a chromophore in its structure, UV detection is a viable and cost-effective approach.
Objective: To validate a reversed-phase HPLC method for the quantification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in a drug substance.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate reference standard in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the drug substance in the mobile phase to achieve a target concentration within the calibration range.
3. Validation Parameters and Acceptance Criteria:
The validation of this HPLC-UV method would be assessed against the performance characteristics outlined in the ICH Q2(R2) guidelines.[1][2]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo, and spiked samples with known impurities and degradation products. | The analyte peak should be free from any co-eluting peaks. Peak purity should be confirmed using a diode array detector. |
| Linearity | Analyze five to six concentrations across the range of 50% to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Six replicate injections of the 100% concentration standard. Intermediate Precision: The assay is performed by two different analysts on two different days using two different instruments. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[9] |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | To be determined and reported. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | The analyte at the LOQ concentration should be quantifiable with acceptable accuracy and precision (e.g., RSD ≤ 10%). |
| Range | The range is established based on the linearity, accuracy, and precision data. | Typically 80% to 120% of the test concentration for an assay of a drug substance.[4][5] |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5 °C). | The system suitability parameters should remain within acceptable limits. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for trace analysis and impurity profiling. However, the thermal lability of carbamates requires careful method development to avoid on-column degradation.[7][10] Derivatization or the use of a temperature-programmable injector can mitigate this issue.[7][8]
Objective: To validate a GC-MS method for the quantification of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, with a focus on impurity analysis.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., quadrupole).
-
Injector: Split/splitless or a temperature-programmable injector.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Injector Temperature: 250 °C (or programmed for cool on-column injection).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions to cover the expected impurity concentration range (e.g., 0.05-5 µg/mL).
-
Sample Solution: Extract the sample with a suitable solvent and concentrate if necessary to achieve a concentration within the calibration range.
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix and spiked samples. Confirm the identity of the analyte peak by its retention time and mass spectrum. | No interfering peaks at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of the reference standard. |
| Linearity | Analyze at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Perform recovery studies by spiking a blank matrix at three different concentration levels in triplicate. | Mean recovery should be within 90.0% to 110.0% for impurity analysis. |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Six replicate injections of a mid-range concentration standard. Intermediate Precision: The assay is performed by two different analysts on two different days. | Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%. |
| Limit of Detection (LOD) | Based on a signal-to-noise ratio of 3:1. | To be determined and reported. |
| Limit of Quantitation (LOQ) | Based on a signal-to-noise ratio of 10:1. The analyte at the LOQ should be quantifiable with acceptable accuracy and precision (e.g., RSD ≤ 15%). | To be determined and reported. |
| Range | The range is established based on the linearity, accuracy, and precision data. | From the LOQ to 120% of the specification limit for an impurity.[5] |
| Robustness | Vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate. | The retention time and peak area response should not be significantly affected. |
Data Presentation and Visualization
Table 1: Comparative Summary of Validation Performance
| Performance Characteristic | HPLC-UV | GC-MS | Rationale for Difference |
| Specificity | Good; potential for interference from co-eluting compounds with similar UV absorbance. | Excellent; mass spectrometric detection provides high specificity based on mass-to-charge ratio. | |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | HPLC generally exhibits better linearity over a wider dynamic range for this class of compounds. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% | HPLC often provides higher accuracy for the main analyte assay due to less sample manipulation. |
| Precision (RSD) | ≤ 2.0% | ≤ 10.0% | HPLC methods are typically more precise for routine quantitative analysis. |
| LOD/LOQ | Higher | Lower | GC-MS is inherently more sensitive, especially in SIM mode, making it ideal for trace analysis. |
| Robustness | Good | Moderate; sensitive to injector temperature and column activity due to thermal lability. | |
| Throughput | Higher | Lower | HPLC methods can often have shorter run times and less complex sample preparation. |
Diagram 1: HPLC-UV Analytical Workflow
Caption: Workflow for the HPLC-UV analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Diagram 2: GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Conclusion: Selecting the Optimal Method
The validation data and workflow comparisons clearly indicate that both HPLC-UV and GC-MS are suitable techniques for the analysis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, but their applicability depends on the specific analytical objective.
-
For routine quality control and assay of the drug substance , the HPLC-UV method is superior due to its higher precision, accuracy, robustness, and throughput. It is a more straightforward and cost-effective method for quantifying the main component.
-
For impurity profiling, trace analysis, and identification of unknown degradants , the GC-MS method is the preferred choice. Its excellent specificity and lower limits of detection are crucial for these applications. The challenges of thermal lability can be overcome with careful method development, such as the use of a programmable temperature vaporizer (PTV) injector.
Ultimately, the choice of analytical method should be based on a thorough understanding of the analytical requirements and the principles of method validation. This guide provides the foundational knowledge and a comparative framework to make an informed decision, ensuring the generation of high-quality, reliable data in your research and development endeavors. The validation of analytical procedures is an ongoing process, and these methods should be periodically re-evaluated to ensure they remain fit for purpose throughout the lifecycle of the product.[11][12]
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
United States Pharmacopeial Convention. (2023). <1225> Validation of Compendial Procedures. In United States Pharmacopeia and National Formulary (USP-NF). [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009).
- McMaster, M. C. (2007). GC/MS: A Practical User's Guide (2nd ed.). John Wiley & Sons.
- Chan, C. C., Lam, H., Lee, Y. C., & Zhang, X. (Eds.). (2004).
- Green, J. M. (1996). A practical guide to analytical method validation. Analytical Chemistry, 68(9), 305A-309A.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
-
Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ofnisystems.com [ofnisystems.com]
- 5. uspbpep.com [uspbpep.com]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 8. scispec.co.th [scispec.co.th]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoroethyl and Trichloroethyl Carbamates as Amine Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Among the arsenal of amine-protecting groups, carbamates are a cornerstone. This guide provides a detailed comparative analysis of two prominent halogenated ethyl carbamates: the 2,2,2-trifluoroethyl carbamate (TFEOC) and the 2,2,2-trichloroethyl carbamate (Troc). We will delve into their synthesis, stability, and cleavage mechanisms, supported by experimental data and protocols to inform your selection process.
Foundational Principles: The Role of Halogenation in Carbamate Lability
The efficacy of both TFEOC and Troc protecting groups hinges on the electron-withdrawing nature of the halogen atoms on the β-carbon of the ethyl group. This inductive effect increases the acidity of the β-protons, facilitating their removal under specific conditions and initiating a β-elimination cascade that liberates the free amine. However, the difference in electronegativity and steric bulk between fluorine and chlorine imparts distinct chemical personalities to these two groups, influencing their stability and the conditions required for their removal.
Synthesis of TFEOC and Troc Carbamates
The introduction of both TFEOC and Troc groups onto a primary or secondary amine is typically straightforward, proceeding through the reaction of the amine with the corresponding chloroformate.
Experimental Protocol: General Procedure for Carbamate Formation
-
Dissolve the amine substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
To the stirred solution, add the respective chloroformate (2,2,2-trifluoroethyl chloroformate or 2,2,2-trichloroethyl chloroformate) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of TFEOC and Troc carbamates.
Comparative Stability Profile
A key differentiator between TFEOC and Troc is their relative stability towards various reagents and conditions, which is a critical consideration for orthogonal protection strategies in complex syntheses.
| Condition/Reagent | Trifluoroethyl Carbamate (TFEOC) | Trichloroethyl Carbamate (Troc) |
| Strong Acids (e.g., TFA) | Generally stable | Generally stable |
| Strong Bases (e.g., NaOH) | Stable | Can be labile |
| Catalytic Hydrogenation | Stable | Stable |
| Mild Reductants (e.g., Zn) | Stable | CLEAVED |
| Fluoride Sources (e.g., TBAF) | Can be labile | Stable |
| Nucleophiles | Generally stable | Generally stable |
Analysis: The Troc group exhibits a broader range of lability, particularly its susceptibility to reductive cleavage, which is its most defining characteristic. In contrast, the TFEOC group demonstrates greater stability, especially towards the conditions used to cleave Troc, making it a more robust protecting group in certain synthetic routes.
Cleavage Mechanisms and Protocols: A Head-to-Head Comparison
The deprotection of TFEOC and Troc carbamates proceeds via distinct mechanisms, offering orthogonal removal strategies.
Trichloroethyl Carbamate (Troc) Deprotection: Reductive Cleavage
The cleavage of the Troc group is most commonly achieved by reduction, typically with zinc dust in the presence of a proton source like acetic acid or ammonium chloride. The mechanism involves a two-electron reduction of the trichloromethyl group, which induces an elimination of chloride to form a vinyl chloroformate intermediate that subsequently decomposes to release the free amine, carbon dioxide, and dichloroethylene.
Caption: Reductive cleavage mechanism for the Troc protecting group.
-
Dissolve the Troc-protected amine (1.0 eq) in a suitable solvent (e.g., acetic acid, methanol, or THF).
-
Add activated zinc dust (5-10 eq).
-
Stir the suspension vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup to remove salts and the remaining acid.
-
Purify the resulting amine as needed.
Trifluoroethyl Carbamate (TFEOC) Deprotection: Base-Mediated Elimination
The TFEOC group is cleaved under basic conditions. The strong electron-withdrawing effect of the three fluorine atoms makes the protons on the adjacent carbon sufficiently acidic to be removed by a suitable base. This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and trifluoroethylene.
Caption: Base-mediated β-elimination cleavage of the TFEOC group.
-
Dissolve the TFEOC-protected amine (1.0 eq) in a polar solvent (e.g., methanol, acetonitrile).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the amine product by chromatography or crystallization.
Comparative Summary and Selection Guide
| Feature | Trifluoroethyl Carbamate (TFEOC) | Trichloroethyl Carbamate (Troc) |
| Introduction | Reaction with 2,2,2-trifluoroethyl chloroformate | Reaction with 2,2,2-trichloroethyl chloroformate |
| Stability | Stable to acids and reductive conditions. | Stable to acids and catalytic hydrogenation. |
| Cleavage Condition | Basic conditions (e.g., K₂CO₃, DBU) | Reductive conditions (e.g., Zn/AcOH) |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and reductively cleaved (e.g., Cbz, Troc) groups. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc, TFEOC) groups. |
| Key Advantage | High stability, offering robustness in multi-step synthesis. | Mild and highly selective cleavage conditions. |
| Potential Limitation | Requires basic conditions for removal, which may not be compatible with base-sensitive functional groups. | Zinc removal can sometimes be tedious; not compatible with other reducible functional groups. |
Conclusion and Recommendations
The choice between TFEOC and Troc carbamates is not a matter of inherent superiority but of strategic selection based on the overall synthetic plan.
-
Choose Troc when:
-
Your synthesis requires subsequent steps involving basic conditions under which an Fmoc or TFEOC group would be cleaved.
-
You need a protecting group that is orthogonal to both acid-labile (Boc) and base-labile groups.
-
The substrate is sensitive to basic conditions.
-
-
Choose TFEOC when:
-
Your synthetic route involves reductive steps (e.g., reduction of a nitro group or a ketone) where a Troc or Cbz group would be prematurely removed.
-
You require a protecting group with enhanced stability that can withstand a broader range of reaction conditions before its intended removal.
-
The substrate is sensitive to acidic conditions.
-
By understanding the distinct reactivity profiles of TFEOC and Troc carbamates, researchers can design more efficient and robust synthetic strategies, ultimately accelerating the drug development process.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in modern medicinal chemistry. We will move beyond rote protocols to explain the scientific rationale behind our methodological choices, ensuring a self-validating system for robust purity determination.
The Synthetic Landscape: Understanding Potential Impurities
A robust analytical strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A common and efficient method for the synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethanol.
A Senior Application Scientist's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Novel Carbamate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The carbamate moiety is a cornerstone in modern medicinal chemistry, valued for its unique structural and functional properties.[1][2] As an amide-ester hybrid, the carbamate group offers a blend of chemical and proteolytic stability, the ability to permeate cell membranes, and the capacity to form crucial hydrogen bonds with biological targets.[2][3] These characteristics have led to the successful development of carbamate-containing drugs for a wide array of diseases, including Alzheimer's disease (e.g., Rivastigmine), epilepsy (e.g., Felbamate), and cancer.[1][4] However, the journey from a promising hit in a petri dish to a clinically effective therapeutic is fraught with challenges. A potent inhibitor in a cell-free assay does not guarantee success in a complex living system. This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation for novel carbamate derivatives, explaining the causality behind experimental choices and offering practical insights to navigate the translational gap.
The Drug Discovery Funnel: From Benchtop to Preclinical Models
The development of a novel therapeutic is a multi-stage process designed to systematically de-risk candidates. Promising compounds are funneled from high-throughput in vitro screens to more complex, physiologically relevant in vivo models. Understanding this workflow is critical to appreciating the context of the data generated at each stage.
Caption: The typical drug discovery workflow for novel therapeutic agents.
Part 1: In Vitro Efficacy – Defining Potency and Mechanism
In vitro (Latin for "in the glass") studies are the foundation of drug discovery. They are performed in a controlled, artificial environment, such as a test tube or a multi-well plate. The primary goals are to identify compounds that interact with the desired biological target, quantify their potency, and elucidate their mechanism of action.
Causality Behind the Choice: Why Start In Vitro?
Starting with in vitro assays is a strategic choice driven by efficiency and the need for mechanistic clarity. These systems are:
-
High-Throughput: Allow for the rapid screening of thousands of compounds.
-
Cost-Effective: Require minuscule amounts of compound and reagents compared to animal studies.
-
Mechanistically Focused: Isolate the target of interest (e.g., a specific enzyme) from the complexities of a whole organism, allowing for a direct measurement of interaction.
Key In Vitro Assays for Carbamate Derivatives
-
Enzyme Inhibition Assays: Many carbamates function as enzyme inhibitors, famously targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the context of Alzheimer's disease, or fatty acid amide hydrolase (FAAH) for pain and anxiety.[4][5] The goal is to determine the concentration of the carbamate derivative required to inhibit 50% of the enzyme's activity (the IC₅₀ value).
-
Cell Viability and Cytotoxicity Assays: For anticancer carbamates, assays like the MTT or WST-1 assay are crucial.[6][7] These colorimetric assays measure the metabolic activity of cultured cancer cell lines, providing an IC₅₀ value that reflects the compound's ability to kill or halt the proliferation of cancer cells.
-
Receptor Binding Assays: If the carbamate is designed to target a specific receptor (e.g., the NMDA receptor for the antiepileptic felbamate), radioligand binding assays can determine its affinity and selectivity.[4]
Data Presentation: Comparing In Vitro Potency
The data below showcases hypothetical IC₅₀ values for novel sulfonamide-based carbamates designed as selective BChE inhibitors, similar to those investigated in recent studies.[8]
| Compound ID | Target Enzyme | IC₅₀ (µM) [AChE] | IC₅₀ (µM) [BChE] | Selectivity Index (SI) [AChE/BChE] |
| Cmpd-A | Cholinesterase | 15.4 | 2.1 | 7.3 |
| Cmpd-B | Cholinesterase | 145.1 | 4.3 | 33.7 |
| Cmpd-C | Cholinesterase | > 200 | 112.2 | > 1.8 |
| Rivastigmine (Standard) | Cholinesterase | 8.9 | 38.4 | 0.23 |
Lower IC₅₀ values indicate higher potency. A higher Selectivity Index indicates greater selectivity for BChE over AChE.
Part 2: In Vivo Efficacy – Assessing Performance in a Living System
In vivo (Latin for "within the living") studies are performed in whole, living organisms—typically laboratory animals like mice or rats. These experiments are designed to answer a critical question: Does the in vitro potency translate to a therapeutic effect in a complex biological system with intact physiological processes?
Causality Behind the Choice: The Indispensable Role of In Vivo Models
While in vitro assays are essential for initial screening, they cannot predict a drug's behavior in an organism. In vivo studies are necessary to understand:
-
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). Carbamates, in particular, can be subject to rapid hydrolysis and metabolism, which can dramatically limit their efficacy.[9][10]
-
Pharmacodynamics (PD): What the drug does to the body. This assesses target engagement and the physiological response in the context of the disease.
-
Safety and Toxicity: Identifies potential adverse effects that would not be apparent in cell culture.[4]
Key In Vivo Assays for Carbamate Derivatives
-
Pharmacokinetic (PK) Studies: A single dose of the carbamate derivative is administered to animals (e.g., intravenously or orally), and blood samples are taken at various time points.[11] Analysis of the plasma concentrations reveals key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability. This is crucial for carbamates, where prodrug strategies are often employed to improve these very parameters.[4][10]
-
Disease-Specific Efficacy Models: The chosen animal model must recapitulate key aspects of the human disease.
-
Neurodegenerative Disease: For an AChE-inhibiting carbamate, a scopolamine-induced amnesia model in rats can be used to assess improvements in memory and cognition.
-
Cancer: For a cytotoxic carbamate, a tumor xenograft model, where human cancer cells are implanted in immunodeficient mice, is the gold standard to measure tumor growth inhibition.[7]
-
-
Target Engagement Biomarkers: It's essential to confirm that the drug is hitting its target in vivo. For an enzyme inhibitor, this could involve measuring the activity of the target enzyme in tissue samples from treated animals. For a FAAH inhibitor, this can be directly measured to confirm the drug reached its target in the brain.[12]
Part 3: Bridging the Translational Gap – Why In Vitro and In Vivo Results Diverge
A frequent and frustrating outcome in drug development is the failure of a highly potent in vitro compound to show any efficacy in vivo. This discrepancy is often rooted in the factors that in vitro systems are explicitly designed to exclude.
Caption: Key factors contributing to the in vitro-in vivo efficacy gap.
For carbamate derivatives, the primary culprit is often metabolic instability. The carbamate ester bond can be cleaved by various esterases in the plasma and liver, inactivating the drug before it can reach its target.[9] One study on the insecticide carbaryl, for instance, found that it was a potent inhibitor of hepatic monooxygenases in vitro, but had no significant effect in vivo.[9] The authors concluded this was likely due to the rapid metabolism of the compound, preventing it from reaching sufficient concentrations in the liver endoplasmic reticulum.[9]
Conversely, some carbamates are designed as prodrugs . In this strategy, the carbamate moiety is intentionally designed to be cleaved in vivo to release the active parent drug, thereby overcoming the parent drug's poor solubility or bioavailability.[1][4]
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust, well-controlled experimental design. Below are example protocols that incorporate self-validating elements.
Protocol 1: In Vitro Cholinesterase (ChE) Inhibition Assay
Objective: To determine the IC₅₀ of a novel carbamate derivative against human AChE and BChE.
Principle (Ellman's Method): The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, the absorbance of which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test carbamate in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in assay buffer.
-
Assay Setup (96-well plate):
-
Test Wells: 20 µL of compound dilution + 140 µL of buffer + 20 µL of DTNB solution.
-
Negative Control (No Inhibition): 20 µL of DMSO (vehicle) + 140 µL of buffer + 20 µL of DTNB.
-
Positive Control: 20 µL of a known inhibitor (e.g., Rivastigmine) + 140 µL of buffer + 20 µL of DTNB.
-
Blank (No Enzyme): 20 µL of DMSO + 160 µL of buffer + 20 µL of DTNB.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of enzyme solution (AChE or BChE) to all wells except the Blank.
-
Substrate Addition: Add 20 µL of substrate solution (acetylthiocholine or butyrylthiocholine).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Normalize the data: % Inhibition = [1 - (V_test - V_blank) / (V_neg_control - V_blank)] * 100.
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀.
-
Self-Validation: The inclusion of positive and negative controls ensures the assay is performing as expected. The blank corrects for any non-enzymatic reaction.
Protocol 2: In Vivo Murine Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a novel carbamate derivative in an A549 (lung cancer) xenograft model.
Step-by-Step Methodology:
-
Cell Culture: Culture A549 human lung carcinoma cells under standard conditions.
-
Animal Acclimatization: Acclimatize 6-8 week old female athymic nude mice for one week.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells in a solution of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer the drug vehicle (e.g., saline + 5% DMSO) on the planned dosing schedule.
-
Group 2 (Test Article): Administer the carbamate derivative at a predetermined dose and schedule (e.g., 20 mg/kg, daily, via oral gavage).
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent for lung cancer.
-
-
Treatment and Monitoring: Dose animals as scheduled for 21 days. Measure tumor volume with calipers twice weekly and record animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., biomarker studies).
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI): TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Compare body weight changes between groups to assess tolerability.
-
Self-Validation: The vehicle control group is essential to understand natural tumor progression. The positive control group validates the sensitivity of the model to a known therapeutic agent.
Conclusion
The evaluation of novel carbamate derivatives requires a carefully orchestrated interplay between in vitro and in vivo studies. While in vitro assays provide essential data on potency and mechanism in a controlled environment, they are merely the first step. The true therapeutic potential of a compound can only be revealed in the complex, dynamic environment of a living organism, where pharmacokinetics and metabolism hold sway. A thorough understanding of the strengths and limitations of each approach, coupled with robust experimental design, is paramount for successfully navigating the challenging path from a promising molecule to a life-changing medicine.
References
-
Tomaš, M., Kelava, V., & Kovarik, Z. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-301. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Tomaš, M., Kelava, V., & Kovarik, Z. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Sarin. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Serafin, M. B., et al. (2021). Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. MDPI. [Link]
-
Singh, P., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
-
Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2895-2904. [Link]
-
Neskovic, N., et al. (1987). Differences in the in vivo and in vitro effects of the carbamate insecticide, carbaryl on rat hepatic monooxygenases. Pharmacology & Toxicology, 60(5), 344-347. [Link]
-
Santos, T., et al. (2022). Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System. MDPI. [Link]
-
Aresta, M., et al. (2018). Recent Advances in the Chemistry of Metal Carbamates. PMC. [Link]
-
Bialer, M., et al. (2018). Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative. Taylor & Francis Online. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(5), 541-553. [Link]
-
Gholam, B., et al. (2014). Immunotoxicity effects of Carbaryl In Vivo and In Vitro. ResearchGate. [Link]
-
Aresta, M., et al. (2018). Recent Advances in the Chemistry of Metal Carbamates. ResearchGate. [Link]
-
Kumar, V., et al. (2022). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]
-
Arbeláez, R. O. A., et al. (2015). Recognition of organophosphate and carbamate pesticides by cholinesterase sensor arrays on the basis of enzymes from different organisms. ResearchGate. [Link]
-
Nepovimova, E., et al. (2018). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 23(7), 1636. [Link]
-
Santos, T., et al. (2022). Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System. MDPI. [Link]
-
Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 50(23), 5780-5789. [Link]
-
Varga, O. E., et al. (2024). Errors, Contaminations, and Confounding Factors in in vivo Studies: Challenges and Practical Solutions. Journal of Lab Animal Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in the in vivo and in vitro effects of the carbamate insecticide, carbaryl on rat hepatic monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-(2-chlorophenyl)carbamates for Researchers and Drug Development Professionals
N-(2-chlorophenyl)carbamates are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their structural motif is a key component in various biologically active molecules, making their efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and process development. This guide provides an in-depth technical comparison of the three primary synthetic routes to N-(2-chlorophenyl)carbamates, offering objective analysis of their performance, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Direct Approach: Reaction of 2-Chloroaniline with Chloroformates
This one-step method is often the most straightforward approach to N-(2-chlorophenyl)carbamates. It involves the direct acylation of 2-chloroaniline with an appropriate chloroformate, such as methyl chloroformate or ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final carbamate product. The choice of base is critical to drive the reaction to completion; common choices include pyridine, triethylamine, or an aqueous base like sodium hydroxide.
A related one-pot method for a similar N-substituted carbamate involves the reduction of a nitro-group to an amine, which then reacts in situ with methyl chloroformate, achieving yields of around 79%.[1]
Advantages and Limitations
The primary advantage of this route is its operational simplicity, being a single-step process. However, the handling of chloroformates, which are toxic and corrosive, requires careful consideration and appropriate safety measures. The reaction can also be sensitive to moisture, and the purity of the starting materials is crucial to avoid side reactions.
The Isocyanate Pathway: A Two-Step Approach
This widely used industrial method involves the initial conversion of 2-chloroaniline to 2-chlorophenyl isocyanate, which is a highly reactive intermediate. This isocyanate is then trapped with an alcohol to form the desired carbamate.
Mechanism and Rationale
Step 1: Isocyanate Formation
The traditional method for isocyanate synthesis involves the use of phosgene (COCl₂) or a safer solid equivalent like triphosgene. The amine reacts with phosgene to form a carbamoyl chloride, which then eliminates HCl upon heating to yield the isocyanate. The synthesis of o-chlorophenyl isocyanate from o-chloroaniline and triphosgene has been reported with a 50% yield.[2]
Step 2: Carbamate Formation
The isocyanate is highly electrophilic and readily reacts with alcohols. The lone pair on the alcohol's oxygen atom attacks the central carbon of the isocyanate group, followed by a proton transfer to the nitrogen, resulting in the stable carbamate. This reaction is typically fast and high-yielding.
Advantages and Limitations
The isocyanate route is often favored for its high efficiency and the ability to purify the intermediate isocyanate, which can lead to a cleaner final product. However, the major drawback is the use of highly toxic and hazardous reagents like phosgene or its derivatives. Isocyanates themselves are also toxic and require careful handling.[3]
Phosgene-Free Alternatives: Greener Synthetic Strategies
Growing concerns over the safety and environmental impact of phosgene have driven the development of several phosgene-free routes to carbamates. These methods often utilize less hazardous carbonyl sources.
Key Phosgene-Free Methodologies
-
From Dimethyl Carbonate (DMC): This approach involves the reaction of 2-chloroaniline with dimethyl carbonate, often in the presence of a catalyst. Dimethyl carbonate is a non-toxic and environmentally benign reagent. This reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently. A facile synthesis of N-methyl-N-aryl carbamates from aromatic amines and dimethyl carbonate has been achieved with high yields using potassium carbonate and tetrabutylammonium bromide under solvent-free conditions.
-
From Urea: Urea can also serve as a carbonyl source. The reaction of an amine with urea, in the presence of an alcohol and a catalyst, can produce carbamates. This method is attractive due to the low cost and low toxicity of urea.
-
Reductive Carbonylation: This method involves the reaction of a nitroaromatic compound with carbon monoxide and an alcohol in the presence of a catalyst. While effective, it often requires high pressures of carbon monoxide and specialized equipment.
Advantages and Limitations
The most significant advantage of these routes is the avoidance of highly toxic phosgene and isocyanate intermediates. They are considered "greener" alternatives. However, these methods often require catalysts and may necessitate higher temperatures and longer reaction times compared to the traditional routes. Catalyst selection and optimization are crucial for achieving high yields and selectivity.
Quantitative Data Summary
The following table provides a comparative overview of the key parameters for the different synthetic routes to N-(2-chlorophenyl)carbamates. Please note that direct comparisons can be challenging as reaction conditions and reported yields can vary based on the specific substrate and experimental setup.
| Parameter | Route 1: Chloroformate | Route 2: Isocyanate | Route 3: Phosgene-Free (DMC) |
| Starting Materials | 2-Chloroaniline, Alkyl Chloroformate | 2-Chloroaniline, Phosgene/Triphosgene, Alcohol | 2-Chloroaniline, Dimethyl Carbonate, Alcohol |
| Key Intermediate | None | 2-Chlorophenyl isocyanate | None |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | Good to Excellent (e.g., ~79% for a related one-pot synthesis)[1] | Good to Excellent (Isocyanate formation ~50%[2], subsequent reaction is typically high yielding) | Moderate to High (Catalyst dependent) |
| Reaction Conditions | Mild to moderate temperatures, requires a base | Isocyanate formation can require heating; carbamate formation is often at room temperature | Typically requires elevated temperatures and a catalyst |
| Key Reagents | Alkyl Chloroformate, Base | Phosgene/Triphosgene | Dimethyl Carbonate, Catalyst |
| Safety Concerns | Toxic and corrosive chloroformates | Highly toxic phosgene/triphosgene and isocyanates | Generally safer reagents, but may require high temperatures and pressures |
Experimental Protocols
Route 1: Synthesis of Methyl N-(2-chlorophenyl)carbamate from 2-Chloroaniline and Methyl Chloroformate (General Procedure)
-
To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a base such as pyridine (1.1 eq).
-
Slowly add methyl chloroformate (1.05 eq) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford methyl N-(2-chlorophenyl)carbamate.
Route 2: Synthesis of Methyl N-(2-chlorophenyl)carbamate via 2-Chlorophenyl Isocyanate
Step A: Synthesis of 2-Chlorophenyl Isocyanate from 2-Chloroaniline and Triphosgene [2]
-
To a stirred solution of triphosgene (1.1 eq) in anhydrous dichloromethane (DCM) at -35 °C, add a solution of 2-chloroaniline (1.0 eq) in DCM dropwise.
-
After 30 minutes, add triethylamine (Et₃N, 3.0 eq) dropwise at -35 °C.
-
Allow the mixture to warm to room temperature slowly and stir for 2 hours.
-
Remove the solvent under vacuum.
-
The crude 2-chlorophenyl isocyanate can be purified by distillation. A reported yield for this step is 50%.[2]
Step B: Synthesis of Methyl N-(2-chlorophenyl)carbamate
-
Dissolve the purified 2-chlorophenyl isocyanate (1.0 eq) in an anhydrous solvent such as toluene or THF.
-
Slowly add methanol (1.1 eq) to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Route 3: Phosgene-Free Synthesis of Methyl N-(2-chlorophenyl)carbamate from 2-Chloroaniline and Dimethyl Carbonate (General Procedure)
-
In a reaction vessel, combine 2-chloroaniline (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and a catalytic system such as K₂CO₃/Bu₄NBr.
-
Heat the mixture to a specified temperature (e.g., 150-180 °C) and stir for several hours, monitoring the reaction by GC or TLC.
-
After completion, cool the reaction mixture and remove the excess dimethyl carbonate under reduced pressure.
-
The residue can be purified by distillation, recrystallization, or column chromatography to yield methyl N-(2-chlorophenyl)carbamate.
Visualization of Synthetic Pathways
Conclusion and Recommendations
The choice of the optimal synthetic route for N-(2-chlorophenyl)carbamates depends on several factors, including the scale of the synthesis, available equipment, safety considerations, and cost.
-
For small-scale laboratory synthesis where simplicity is key, the chloroformate route offers a direct and efficient method, provided that appropriate safety precautions for handling chloroformates are in place.
-
For large-scale industrial production , the isocyanate pathway is often preferred due to its high efficiency and well-established procedures. However, this route necessitates stringent safety protocols and infrastructure to handle phosgene or its derivatives safely.
-
The phosgene-free alternatives , particularly the use of dimethyl carbonate , represent the future of carbamate synthesis. As these technologies mature and catalyst efficiencies improve, they are likely to become the preferred methods for both laboratory and industrial applications due to their enhanced safety and environmental profiles.
Researchers and drug development professionals should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs, balancing the trade-offs between efficiency, safety, and environmental impact.
References
Click to expand
- CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbam
- US4749806A - Process for the synthesis of isocyanates and of isocyanate deriv
-
Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... - ResearchGate. [Link]
- synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. (URL not available)
- US3509198A - Preparation of 2-chlorocarbonyl-phenylisocyan
-
CH3NCl2 Formation from Chlorination of Carbamate Insecticides - PubMed. [Link]
- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform
-
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. [Link]
-
Synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole derivatives - PubMed. [Link]
-
P-chloroaniline isocyanate preparation method - Eureka | Patsnap. [Link]
-
How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. [Link]
-
Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - Organic Chemistry Portal. [Link]
-
Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. [Link]
-
A Review of Catalysts for Synthesis of Dimethyl Carbonate - MDPI. [Link]
- US3222386A - Preparation of organic isocyan
- EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. (URL not available)
-
Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis. [Link]
-
New Synthetic Routes to Furocoumarins and Their Analogs: A Review - MDPI. [Link]
-
Medicinal Chemistry of Isocyanides | Chemical Reviews - ACS Publications. [Link]
-
Chapter: 5 MIC and Pesticide Production at the Institute Plant: Alternatives Assessment. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]
-
Isocyanate-based multicomponent reactions - PMC - NIH. [Link]
- Analysis of N-Methyl Carbamate Pesticides in Food. (URL not available)
-
Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing). [Link]
- EP1991524A1 - A process for the preparation of phenylcarbam
-
Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University. [Link]
-
Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor - RSC Publishing. [Link]
-
Synthesis of Dimethyl Carbonate from CO 2 and Methanol over Zr-Based Catalysts with Different Chemical Environments - MDPI. [Link]
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis. [Link]
-
An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) - ChemRxiv. [Link]
-
A novel synthesis of N-methyl-N-aryl carbamates from aromatic amines and dimethyl carbonate catalyzed by K2CO3/Bu4NBr - ResearchGate. [Link]
-
Comparison of various synthetic routes for isocyanates/ carbamates. (a)... | Download Scientific Diagram - ResearchGate. [Link]
-
The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Hydro/Fluoro-phosphoro(di)thiolation of Allenamides: Toward SN2-Selective Transition-Metal-Free Formal Hydrocarbonation - American Chemical Society. [Link]
Sources
A Comparative Guide to the Cytotoxicity of Aryl Carbamates and Aryl Ureas for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in oncology, the exploration of novel small molecules with potent cytotoxic activity is paramount. Among the myriad of scaffolds investigated, aryl carbamates and aryl ureas have emerged as privileged structures, demonstrating significant potential in the development of anti-cancer therapeutics. This guide provides an in-depth, objective comparison of the cytotoxic profiles of these two compound classes, supported by experimental data and mechanistic insights to aid researchers in their drug development endeavors.
Structural and Mechanistic Overview: A Tale of Two Scaffolds
Aryl carbamates and aryl ureas, while structurally similar, exhibit distinct electronic and conformational properties that profoundly influence their biological activity. The carbamate moiety (-NHCOO-) and the urea moiety (-NHCONH-) can engage in various non-covalent interactions, including hydrogen bonding, which is crucial for their binding to biological targets.
Aryl Carbamates: The carbamate group can act as a hydrogen bond donor and acceptor, contributing to target affinity.[1] Their cytotoxic effects are often attributed to a range of mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and the induction of apoptosis.[2] Notably, certain aryl carbamates have been shown to induce apoptosis through the activation of caspases and the release of mitochondrial cytochrome c.
Aryl Ureas: The urea functional group is a cornerstone of many successful kinase inhibitors. The two N-H groups of the urea moiety can form critical hydrogen bonds with the hinge region of kinase domains, a common feature in drugs like Sorafenib.[3][4] Consequently, a primary mechanism of cytotoxicity for many aryl ureas is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Raf/MEK/ERK pathway.[3][4]
Comparative Cytotoxicity: A Data-Driven Analysis
A direct comparison of the cytotoxic potential of aryl carbamates and aryl ureas reveals that activity is highly dependent on the specific substitutions and the overall molecular architecture. A key study demonstrated that aryl carbamates bearing an oxamate moiety exhibited selective anti-proliferative activity against various cancer cell lines, whereas the corresponding aryl ureas were found to be inactive.[2][5]
To provide a clearer quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative aryl carbamates and aryl ureas against various cancer cell lines.
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Mechanistic Target(s) |
| Aryl Urea | Sorafenib | HepG2 | 7.42 | Multi-kinase (Raf, VEGFR, PDGFR) |
| Huh7 | 5.97 | |||
| Hep3B | 3.31 | |||
| Aryl Urea | SMCI (a diaryl urea derivative) | Hepatocellular Carcinoma Cells | Not specified, but inhibits RAS/RAF/MEK/ERK pathway | RAS/RAF/MEK/ERK pathway |
| Aryl Carbamate | Aryl carbamate with oxamate moiety | MDA-MB-231, U-87 MG | Not specified, but selectively anti-proliferative | Adenosine A2 receptor, CDK2 |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Unraveling the Mechanisms: Key Signaling Pathways
The cytotoxic effects of aryl carbamates and aryl ureas are often mediated by their interaction with specific signaling pathways that regulate cell fate. Understanding these pathways is critical for rational drug design and for predicting potential therapeutic efficacy and side effects.
Aryl Ureas and the Raf/MEK/ERK Pathway
A significant number of cytotoxic aryl ureas function as inhibitors of the Raf/MEK/ERK signaling cascade.[3][4] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[3] Aryl ureas, through their hydrogen bonding interactions, can effectively block the ATP-binding site of Raf kinases, thereby preventing downstream signaling and leading to cell cycle arrest and apoptosis.[3][4]
Caption: Inhibition of the Raf/MEK/ERK pathway by aryl ureas.
Aryl Carbamates and CDK2 Inhibition
Some cytotoxic aryl carbamates have been suggested to exert their anti-proliferative effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[2][5] CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.[6][7]
Caption: Inhibition of CDK2 by aryl carbamates leading to cell cycle arrest.
Structure-Activity Relationships (SAR): Designing for Potency
The cytotoxic potency of both aryl carbamates and aryl ureas is intricately linked to their chemical structure. Understanding these relationships is fundamental to the design of more effective and selective drug candidates.
Aryl Carbamates:
-
Substituents on the Aryl Ring: The nature and position of substituents on the aryl ring significantly impact activity. Electron-withdrawing groups can influence the electronic properties of the carbamate moiety and its ability to interact with target proteins.
-
The Oxamate Moiety: As previously mentioned, the presence of an oxamate group has been shown to be a key determinant of the anti-proliferative activity in certain series of aryl carbamates.[2]
Aryl Ureas:
-
Terminal Aryl Group: The substitution pattern on the terminal aryl ring is a critical determinant of kinase inhibitory activity and selectivity. Different substituents can occupy specific sub-pockets within the kinase active site, leading to enhanced potency.
-
Linker and Central Aryl Ring: The nature of the linker connecting the urea moiety to the terminal aryl group, as well as the substitution on the central aryl ring, can influence the overall conformation and binding affinity of the molecule.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic effects of aryl carbamates and aryl ureas.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (aryl carbamates or aryl ureas) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with compounds as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm. The amount of formazan produced is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[11][12]
Annexin V Assay for Apoptosis Detection
The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as desired.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Perspectives
Both aryl carbamates and aryl ureas represent valuable scaffolds in the pursuit of novel cytotoxic agents for cancer therapy. While aryl ureas have a more established track record as kinase inhibitors, the distinct mechanistic possibilities offered by aryl carbamates, such as CDK inhibition, warrant further investigation. The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired mechanism of action.
Future research should focus on the design of more selective and potent derivatives of both classes. A deeper understanding of their off-target effects and resistance mechanisms will also be crucial for their successful clinical translation. By leveraging the insights from comparative studies and employing robust experimental methodologies, the full therapeutic potential of aryl carbamates and aryl ureas can be realized.
References
-
IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. ResearchGate. Available at: [Link].
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. National Center for Biotechnology Information. Available at: [Link].
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Center for Biotechnology Information. Available at: [Link].
-
Sorafenib Versus Cytotoxic Chemotherapy for Patients With Advanced Hepatocellular Carcinoma: A Retrospective, Single-Institution Study. National Center for Biotechnology Information. Available at: [Link].
-
Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. ResearchGate. Available at: [Link].
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link].
-
Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU. ResearchGate. Available at: [Link].
-
Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer. National Center for Biotechnology Information. Available at: [Link].
-
SI indexes for sorafenib, BMS-8, p-aryl ureas and carbamate 14. ResearchGate. Available at: [Link].
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available at: [Link].
-
Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. ResearchGate. Available at: [Link].
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link].
-
(PDF) A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. ResearchGate. Available at: [Link].
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Center for Biotechnology Information. Available at: [Link].
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link].
-
Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. National Center for Biotechnology Information. Available at: [Link].
-
Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit. National Center for Biotechnology Information. Available at: [Link].
-
Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link].
-
Design and Evaluation of Sorafenib Tosylate Nanoparticles Including Assessment of IC50 Values using PC Cell Lines. Journal of Pharmaceutical Research International. Available at: [Link].
-
Protocol for NK Cell Activity Assay by LDH Method. Creative Bioarray. Available at: [Link].
-
Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU. MDPI. Available at: [Link].
-
CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. National Center for Biotechnology Information. Available at: [Link].
-
Ras Raf MEK ERK Signaling and the mTOR Pathway | Interactions and Regulation. YouTube. Available at: [Link].
-
Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. National Center for Biotechnology Information. Available at: [Link].
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. Available at: [Link].
-
Structural and binding studies of cyclin-dependent kinase 2 with NU6140 inhibitor. National Center for Biotechnology Information. Available at: [Link].
-
Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator. Royal Society of Chemistry. Available at: [Link].
Sources
- 1. Phytoactive Aryl Carbamates and Ureas as Cytokinin-like Analogs of EDU [mdpi.com]
- 2. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and binding studies of cyclin-dependent kinase 2 with NU6140 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
A Researcher's Guide to the Selective Inhibition of Butyrylcholinesterase by Carbamate Inhibitors
For researchers and drug development professionals navigating the complexities of neurodegenerative diseases, particularly Alzheimer's disease, the strategic inhibition of cholinesterases remains a cornerstone of therapeutic development.[1][2] While acetylcholinesterase (AChE) has historically been the primary target, a growing body of evidence underscores the significance of its homologous enzyme, butyrylcholinesterase (BChE), especially in the later stages of Alzheimer's pathology.[1] This guide provides an in-depth comparison of carbamate inhibitors, focusing on their selectivity for BChE over AChE, the structural basis for this preference, and the experimental methodologies required for their characterization.
The Therapeutic Rationale for Selective BChE Inhibition
In a healthy brain, AChE is the principal enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), playing a crucial role in cholinergic neurotransmission. However, in the progression of Alzheimer's disease, AChE activity has been observed to decrease, while BChE activity increases, taking on a more significant role in ACh hydrolysis.[1] Consequently, inhibiting BChE can help restore cholinergic function in the advanced stages of the disease. Furthermore, selective BChE inhibition is associated with a reduced incidence of the side effects commonly seen with non-selective or AChE-selective inhibitors.[1]
The Molecular Basis of Selectivity: A Tale of Two Active Sites
The ability of certain carbamate inhibitors to selectively target BChE stems from distinct structural differences in the active site gorges of BChE and AChE. Although the catalytic triad (Ser-His-Glu) is conserved, the surrounding amino acid residues that line the gorge differ significantly, altering the size, shape, and charge distribution of the active site.
A key difference lies within the acyl-binding pocket. In AChE, this pocket is lined by two bulky phenylalanine residues (Phe295 and Phe297 in human AChE). In contrast, BChE possesses smaller, non-aromatic residues at these positions (Leu286 and Val288 in human BChE). This substitution results in a larger and more flexible acyl-binding pocket in BChE, which can accommodate bulkier carbamate moieties that would sterically clash with the more constrained active site of AChE.[3]
Another important distinction is found in the choline-binding site, where Tyr337 in AChE is replaced by the smaller Ala328 in BChE.[4] This, along with other substitutions, contributes to a different topographical and electrostatic environment, which can be exploited for selective inhibitor design. The diagram below illustrates the key interactions of a hypothetical selective carbamate inhibitor within the BChE active site, highlighting the role of the more accommodating acyl pocket.
Comparative Analysis of BChE-Selective Carbamate Inhibitors
A variety of carbamate inhibitors have been developed and evaluated for their selectivity towards BChE. The table below presents a comparison of several key examples, including the clinically used drug rivastigmine, the well-studied experimental compound cymserine, and other novel carbamates. The selectivity index (SI) is calculated as the ratio of the IC50 for AChE to the IC50 for BChE (IC50 AChE / IC50 BChE), where a value greater than 1 indicates a preference for BChE.
| Inhibitor Class/Name | AChE IC50 (µM) | BChE IC50 (µM) | BChE Selectivity Index (SI) | Reference(s) |
| Clinically Used | ||||
| Rivastigmine | 74.2 (EeAChE) | 0.495 (eqBuChE) | ~150 | [4] |
| Cymserine Analogs | ||||
| Cymserine | >100 | 0.063 - 0.1 | >1000 | [2] |
| Biscarbamates | ||||
| Compound 13 | Varies | Varies | 1288 | [5] |
| Compound 16 | Varies | Varies | 1087 | [5] |
| Sulfonamide-Based Carbamates | ||||
| Compound 5k | 146.12 | 4.33 | 33.7 | [1] |
| Compound 5j | 65.11 | 6.57 | 9.9 | [1] |
| Benzene-Based Carbamates | ||||
| Compound 23 | 158.41 | 11.37 | 13.93 | |
| Compound 28 | 84.37 | 5.51 | 15.31 | |
| Phenothiazine Carbamates | Varies | Varies | Varies | [6] |
Note: Enzyme sources (e.g., human, equine (eq), Electrophorus electricus (Ee)) and assay conditions can influence IC50 values. The data presented are for comparative purposes.
Experimental Protocol for Determining Inhibitor Selectivity: The Ellman's Assay
The most common method for determining the inhibitory potency (IC50) of cholinesterase inhibitors is the spectrophotometric method developed by Ellman and colleagues.[4] This assay is reliable, rapid, and suitable for high-throughput screening.
Principle
The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.
Materials and Reagents
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) from a suitable source (e.g., human recombinant, equine serum).
-
Test carbamate inhibitor.
-
Positive control inhibitor (e.g., physostigmine, rivastigmine).
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (Ellman's reagent), 10 mM in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate, 75 mM in deionized water.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Step-by-Step Methodology
-
Prepare Reagent Solutions: Prepare fresh solutions of buffer, DTNB, and substrate on the day of the experiment.
-
Prepare Inhibitor Dilutions: Create a series of dilutions of the test carbamate inhibitor in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer to achieve the final desired concentrations. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer.
-
Inhibitor solution at various concentrations (or solvent for control wells).
-
DTNB solution.
-
Enzyme solution (AChE or BChE).
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This step is crucial for pseudo-irreversible inhibitors like carbamates to allow for the carbamylation reaction to occur.
-
Initiate the Reaction: Add the substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
-
Determine Selectivity Index: Repeat the assay for both AChE and BChE to obtain the IC50 value for each enzyme. Calculate the BChE selectivity index (SI) as: SI = IC50 (AChE) / IC50 (BChE)
Mechanism of Action: The Nature of Pseudo-irreversible Inhibition
Carbamate inhibitors are classified as pseudo-irreversible or slow-reversible inhibitors.[1] Their mechanism involves a two-step process. First, the inhibitor reversibly binds to the active site of the cholinesterase. Then, the carbamate moiety is transferred to the catalytic serine residue (Ser198), forming a stable carbamylated enzyme. This carbamylated enzyme is catalytically inactive.
Unlike true irreversible inhibitors that form a permanent covalent bond, the carbamylated enzyme can be slowly hydrolyzed by water, regenerating the active enzyme. However, this decarbamylation process is significantly slower than the deacetylation of the acetylated enzyme formed during the hydrolysis of acetylcholine. This slow regeneration of the enzyme leads to a prolonged duration of inhibition, hence the term "pseudo-irreversible".
Conclusion and Future Perspectives
The selective inhibition of BChE by carbamate inhibitors represents a promising therapeutic strategy for managing the symptoms of moderate to severe Alzheimer's disease. The structural differences between the active sites of AChE and BChE provide a clear rationale for the design of selective inhibitors. By leveraging the larger acyl-binding pocket of BChE, medicinal chemists can develop compounds with high potency and selectivity, potentially leading to improved therapeutic outcomes with fewer cholinergic side effects.
Future research in this area will likely focus on the development of novel carbamate scaffolds with enhanced BChE selectivity and improved pharmacokinetic properties, including blood-brain barrier permeability. Furthermore, a deeper understanding of the diverse physiological roles of BChE may unveil new therapeutic applications for selective inhibitors beyond Alzheimer's disease. The robust and well-established experimental protocols, such as the Ellman's assay, will continue to be indispensable tools in the discovery and characterization of the next generation of BChE-selective inhibitors.
References
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]
-
Kamal, M. A. (2005). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(2), 200-208. [Link]
-
Knez, D., Coquelle, N., Brus, B., Pišlar, A., Nachon, F., Brazzolotto, X., ... & Gobec, S. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 59(15), 7074-7087. [Link]
-
Darvesh, S., Macdonald, I. R., Martin, E., & Rockwood, K. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]
-
Musil, K., Holas, O., Misik, J., Gunn-Moore, F., & Opletalova, V. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences, 22(17), 9299. [Link]
-
Greig, N. H., Utsuki, T., Ingram, D. K., Wang, Y., Pei, X., Brossi, A., ... & Lahiri, D. K. (2005). Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent. Proceedings of the National Academy of Sciences, 102(47), 17213-17218. [Link]
-
Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Molecules, 22(12), 2098. [Link]
-
Bajda, M., Jończyk, J., Malawska, B., & Czarnecka, K. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic chemistry, 78, 262-273. [Link]
-
Krátky, M., Vinšová, J., & Stolaříková, J. (2012). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 17(8), 9477-9495. [Link]
-
Sestrin, G., de la Torre, A. F., Velázquez-Libera, J. L., & Caballero, J. (2019). Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors. Molecules, 24(2), 292. [Link]
-
Chen, Y., Zhang, T., Li, S., Wang, R., & Du, G. (2019). Identification of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Journal of biomolecular structure & dynamics, 37(16), 4349-4358. [Link]
-
Huang, L., Zheng, W., Chen, Y., Li, S., Wang, R., & Du, G. (2017). Identification of Compounds for Butyrylcholinesterase Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1017-1026. [Link]
-
Zdražilová, P., Komersová, A., Komers, K., & Čegan, A. (2006). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C, 61(11-12), 841-845. [Link]
-
Wsól, V., Kuneš, J., & Krátký, M. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1269. [Link]
-
Šinko, G., Čolović, M. B., Vasić, V., & Kovarik, Z. (2020). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 25(24), 5945. [Link]
-
Knez, D., Coquelle, N., Brus, B., Pišlar, A., Nachon, F., Brazzolotto, X., ... & Gobec, S. (2020). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Molecules, 25(22), 5360. [Link]
-
Kumar, A., & Sharma, S. (2014). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcort. Clinical interventions in aging, 9, 159-166. [Link]
-
Santos, T. C., Rigueira, L. M., de Paula, C. T., Scotti, L., & Scotti, M. T. (2020). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules, 25(16), 3737. [Link]
-
Zhang, Y., & Kua, J. (2011). Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 115(25), 8345-8352. [Link]
-
Pohanka, M. (2014). Cholinesterase assay by an efficient fixed time endpoint method. MethodsX, 1, 153-156. [Link]
-
Scribd. Ellman Esterase Assay Protocol. Scribd. [Link]
-
Dogan, B., Sonmez, F., & Durdagi, S. (2021). Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Bioorganic chemistry, 115, 105225. [Link]
-
Kuca, K., Jun, D., & Musilek, K. (2007). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 12(9), 2137-2148. [Link]
-
Chen, Y., Zhang, T., Li, S., Wang, R., & Du, G. (2018). Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. Journal of biomolecular screening, 23(2), 154-163. [Link]
-
Riniker, S., & Landrum, G. A. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of chemical information and modeling, 53(12), 3329-3337. [Link]
-
Darvesh, S., Macdonald, I. R., Martin, E., & Rockwood, K. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]
-
Kuca, K., & Musilek, K. (2019). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 24(10), 1949. [Link]
-
Musil, K., Holas, O., Misik, J., Gunn-Moore, F., & Opletalova, V. (2021). Novel sulfonamide-based carbamates as selective inhibitors of bche. International Journal of Molecular Sciences, 22(17). [Link]
-
Chen, Y., Zhang, T., Li, S., Wang, R., & Du, G. (2018). Identification of Compounds for Butyrylcholinesterase Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(2), 154-163. [Link]
-
Wsól, V., Kuneš, J., & Krátký, M. (2022). Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors. International Journal of Molecular Sciences, 23(20), 12301. [Link]
-
Kuca, K., Musilek, K., & Jun, D. (2021). Acetylcholinesterases – the structural similarities and differences. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 125-133. [Link]
-
Komersová, A., Komers, K., & Čegan, A. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]
-
ResearchGate. (2014). What is the best method of determining ic50 values and KI( Kinetic inhibition constant) for acetycholinesterase ... ?. ResearchGate. [Link]
-
ResearchGate. (2021). How to calculate IC50% in invitro anticholinesterase activity?. ResearchGate. [Link]
-
Abdullah, N. A., & Yusuf, M. (2018). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. AIP Conference Proceedings, 1940(1), 020059. [Link]
-
Kuca, K., Musilek, K., & Jun, D. (2019). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 24(10), 1949. [Link]
-
Jha, A., Kumar, A., & Sharma, S. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]
Sources
- 1. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of complex chemical compounds demand a rigorous, knowledge-based approach. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, ensuring the protection of laboratory personnel and the environment.
Hazard Identification & Risk Assessment: Understanding the Molecule
A thorough understanding of a compound's chemical nature is the foundation of safe handling and disposal. 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a multi-functional molecule, and its hazards are derived from its constituent parts: the carbamate core, the chlorinated aromatic ring, and the trifluoroethyl group.
-
Carbamate Group: Carbamates as a class are known for their biological activity, often acting as acetylcholinesterase inhibitors.[1] While the toxicity of this specific compound is not extensively documented in public literature, the general mechanism of N-methyl carbamates involves potential neurotoxic effects.[1][2] Symptoms of exposure can range from dizziness and nausea to more severe cholinergic effects.[2] The reversible nature of enzyme binding may limit the duration of poisoning compared to organophosphates, but this does not diminish the acute hazard.[1]
-
Chlorinated Aromatic Ring: The presence of a chlorophenyl group classifies this compound as a chlorinated (or halogenated) hydrocarbon.[3] Upon thermal decomposition, halogenated hydrocarbons can generate hazardous and highly corrosive byproducts such as hydrochloric acid (HCl).[4]
-
Trifluoroethyl Group: The trifluoro- moiety adds another layer of complexity. Fluorinated organic compounds can also produce corrosive byproducts upon incineration, namely hydrogen fluoride (HF).
Given these characteristics, this compound must be treated as a toxic, halogenated organic waste. A Safety Data Sheet (SDS) for the structurally similar 2,2,2-Trifluoroethyl n-(3-chlorophenyl)carbamate classifies it as "Harmful if swallowed".[5]
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO₂ | [6] |
| Monoisotopic Mass | 253.01173 Da | [6] |
| Structure | Halogenated Carbamate | [6][7] |
| Known Hazards (Inferred) | Harmful if swallowed, Potential acetylcholinesterase inhibitor | [1][5] |
Personal Protective Equipment (PPE) & Engineering Controls: A Self-Validating System of Safety
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating all potential routes of exposure (inhalation, dermal, ingestion).
-
Engineering Controls: All handling of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[8] An emergency eye wash station and safety shower must be immediately accessible.[9]
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended) that are rated for chemical resistance. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during any procedure with a risk of splashing.[9]
-
Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is advisable.[9]
-
Hygiene: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Waste Characterization & Segregation: The Cornerstone of Proper Disposal
The most critical step in chemical waste management is correct characterization and segregation. This is not merely an operational step but a decision driven by regulatory compliance, safety, and cost-effectiveness.
This compound is classified as a Halogenated Organic Waste.
The reason for this specific segregation is rooted in the required disposal methodology. Halogenated waste streams cannot be recycled as fuel and must undergo high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (HCl and HF) produced during combustion.[4][10] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and environmental burden.[10][11]
Experimental Protocol: Waste Segregation
-
Obtain a designated "Halogenated Organic Waste" container. This container must be made of a chemically compatible material (e.g., HDPE or glass) and have a vapor-tight lid.[12]
-
Label the container clearly. Before adding any waste, affix a hazardous waste label. The label must include the words "Hazardous Waste," the full chemical name "2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate," and an estimate of its concentration and volume.[12]
-
Maintain a log. Keep a running list of all components added to the waste container to ensure accurate characterization for the disposal vendor.[12]
-
Keep the container closed. The waste container must remain sealed at all times, except when actively adding waste.[12]
Spill Management Protocol
In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Isolate & Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it. Restrict access to the area.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.
-
Contain & Absorb: For liquid spills, use a chemical absorbent material such as sand, diatomaceous earth, or a universal binder to contain the spill.[13][14] Do not use combustible materials like paper towels.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated "Halogenated Organic Waste" container for disposal.[8][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow & Procedures
The disposal of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate must be handled by a licensed hazardous waste disposal company. The laboratory's responsibility is the safe and compliant accumulation and storage of the waste until pickup.
Caption: Disposal workflow for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Step-by-Step Disposal Procedure:
-
Waste Accumulation: Following the segregation protocol in Section 3, collect all waste containing 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (including contaminated consumables like pipette tips or wipes) in a properly labeled halogenated waste container.
-
Container Management: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Ensure the exterior of the container is clean and free of contamination.
-
Storage: Store the sealed container in a designated and secondary-contained satellite accumulation area away from incompatible materials.
-
Arrange Disposal: Once the container is full, or if the research project is complete, contact your institution's EHS department to arrange for pickup by a certified hazardous waste vendor. Provide them with the detailed log of the container's contents.
Regulatory Context: Adherence to a Framework of Safety
The disposal of this compound falls under strict regulatory guidelines. In the United States, the Environmental Protection Agency (EPA) regulates carbamate-containing wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[15] These regulations include Land Disposal Restrictions (LDR), which mandate that wastes must be treated using the Best Demonstrated Available Technology (BDAT) before land disposal to minimize risks to health and the environment.[15][16] For halogenated organic compounds and many carbamates, the BDAT is high-temperature incineration.[4][17] Adherence to the procedures outlined in this guide ensures compliance with these critical federal regulations.
References
-
American Elements. 2,2,2-trifluoroethyl carbamate. Available at: [Link]
-
PubChemLite. 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2). Available at: [Link]
-
U.S. Environmental Protection Agency. Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Available at: [Link]
-
MDPI. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Available at: [Link]
-
WorkSafeBC. Table of exposure limits for chemical and biological substances. Available at: [Link]
-
University of California, Santa Cruz. Hazardous Waste Segregation. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 2,2,2-Trifluoroethanol. Available at: [Link]
-
Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Available at: [Link]
-
EPA Victoria. Chlorinated hydrocarbons (CHCs). Available at: [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Occupational Safety and Health Administration. FLUORIDES (as F). Available at: [Link]
-
U.S. Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: AMMONIUM CARBAMATE. Available at: [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Available at: [Link]
-
American Chemical Society. Chlorinated hydrocarbon wastes. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA Issues Rule on Carbamate Wastes. Available at: [Link]
-
Environmental Protection. Cleaning up chlorinated hydrocarbons. Available at: [Link]
-
ScienceDirect. DISPOSAL OF CHLORINATED HYDROCARBONS THROUGH INCINERATION. Available at: [Link]
-
National Center for Biotechnology Information. Emergency and Continuous Exposure Limits for Selected Airborne Contaminants: FLUOROCARBON 21. Available at: [Link]
-
University of Florida IFAS Extension. Pesticide Toxicity Profile: Carbamate Pesticides. Available at: [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]
-
ResearchGate. Chemical structures of typical fluorinated electrolyte solvents in.... Available at: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. journals.flvc.org [journals.flvc.org]
- 3. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]
- 4. iwaponline.com [iwaponline.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. carlroth.com [carlroth.com]
- 14. agilent.com [agilent.com]
- 15. epa.gov [epa.gov]
- 16. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
Navigating the complexities of novel chemical compounds is a cornerstone of innovative research in drug development. The safe handling of these substances is paramount, not only for regulatory compliance but for the well-being of the dedicated scientists at the forefront of discovery. This guide provides essential, immediate safety and logistical information for the handling of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. As a unique molecule combining a carbamate, a chlorinated aromatic ring, and a trifluoroethyl group, a comprehensive understanding of its potential hazards—derived from its constituent parts—is critical for establishing safe laboratory practices.
Hazard Analysis: A Synthesis of Structural Alerts
Due to the novelty of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a robust hazard assessment must be conducted by examining the toxicological profiles of its structural components.
-
N-Aryl Carbamate Core: Carbamates are a class of compounds known for their biological activity, often acting as acetylcholinesterase inhibitors.[1] While the toxicity can vary, some carbamates are recognized as toxic and potential carcinogens.[2][3] N-aryl carbamates, in particular, are a subject of significant study in organic synthesis and medicinal chemistry.[4]
-
Chlorinated Aromatic System: The presence of a chlorophenyl group places this compound in the category of chlorinated aromatic compounds. These substances are often associated with toxicity and environmental persistence, necessitating strict handling and disposal protocols.[5] They can be irritating to the eyes, skin, and respiratory system.[6]
-
2,2,2-Trifluoroethyl Moiety: The trifluoroethyl group can significantly influence the compound's physical and toxicological properties. Structurally related compounds, such as 2,2,2-trifluoroethanol, are flammable, toxic if swallowed or inhaled, and can cause serious eye damage and skin irritation.[7][8] They can also be irritating to the respiratory system.[9]
Based on this analysis, 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate should be treated as a hazardous substance with the potential for toxicity upon ingestion, inhalation, or skin contact. It may also be an irritant to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation or damage.[2][10] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | To prevent skin contact. Nitrile provides good resistance to a range of chemicals.[11] |
| Body Protection | A lab coat that is fully buttoned. | To protect against incidental skin contact.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used in a well-ventilated area or when the generation of aerosols or dust is possible.[2] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: A logical workflow for the safe handling of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Don PPE in the following order: lab coat, double gloves, eye protection, and respirator.
-
Perform all manipulations of the solid or solutions within the fume hood to minimize inhalation exposure.[12]
-
Use caution to avoid generating dust or aerosols.
-
Keep all containers of the compound tightly closed when not in use.[13]
-
-
Cleanup:
-
Wipe down the work surface with an appropriate solvent to decontaminate it.
-
Doff PPE in a manner that avoids self-contamination: remove gloves first, followed by the face shield, lab coat, and eye protection.
-
Wash hands thoroughly with soap and water after handling the compound.[10]
-
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.[15]
-
Collect all liquid waste (e.g., reaction mixtures, washings) in a separate, labeled container for halogenated organic waste.[16][17] Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal and minimize costs.[18]
-
-
Container Management:
-
Regulatory Compliance:
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste.[19]
-
By adhering to these detailed protocols, researchers can confidently and safely work with 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, fostering a culture of safety and scientific excellence.
References
- Vertex AI Search. (2016, November 29).
- Vertex AI Search. (2014, April 29).
- Vertex AI Search.
- Vertex AI Search. Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH.
- Vertex AI Search.
- Vertex AI Search. (2024, September 5).
- Benchchem.
- Benchchem.
- Vertex AI Search.
- National Center for Biotechnology Information.
- MDPI. (2024, November 7).
- Vertex AI Search.
- Cornell EHS. 7.2 Organic Solvents.
- US EPA. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Braun Research Group.
- Olin Chlor Alkali. chlorinated solvents - product stewardship manual.
- ACS Publications. (2014, August 20).
- Fisher Scientific. (2013, September 26).
- USC Nanofab Wiki.
- Vertex AI Search. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- ACS Publications. (2013, March 15).
- Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Safety & Risk Services. Organic Solvent Waste Disposal.
- IPI Global.
- Cole-Parmer. (2005, October 10).
- James Ashenhurst. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry.
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents | MDPI [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. carlroth.com [carlroth.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fishersci.com [fishersci.com]
- 13. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
